molecular formula C9H9NO2 B120813 (E)-p-Coumaramide CAS No. 194940-15-3

(E)-p-Coumaramide

Numéro de catalogue: B120813
Numéro CAS: 194940-15-3
Poids moléculaire: 163.17 g/mol
Clé InChI: DSMLJOHWFORNLY-ZZXKWVIFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Hydroxycinnamamide has been reported in Tetrastigma hemsleyanum with data available.

Propriétés

IUPAC Name

(E)-3-(4-hydroxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-6,11H,(H2,10,12)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMLJOHWFORNLY-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194940-15-3
Record name 2-Propenamide, 3-(4-hydroxyphenyl)-, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194940153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-PROPENAMIDE, 3-(4-HYDROXYPHENYL)-, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA6QNK95YZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(E)-p-Coumaramide natural sources and biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on (E)-p-Coumaramide: Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a member of the hydroxycinnamic acid amide (HCAA) family, is a naturally occurring phenolic compound. These compounds, also known as phenolamides, are widely distributed in the plant kingdom and are formed through the conjugation of hydroxycinnamic acids with amino acids, amines, or polyamines.[1][2] this compound and its derivatives play significant roles in plant physiology, including development and defense against pathogens.[1][2] Furthermore, emerging research highlights their potential biological activities relevant to human health, such as antioxidant, anti-inflammatory, and neuroprotective effects, making them a subject of interest for drug development.[1] This guide provides a comprehensive overview of the natural sources, biosynthetic pathways, and experimental analysis of this compound.

Natural Sources of this compound and Related Amides

p-Coumaroyl amides are found ubiquitously in plants, from fruits and vegetables to cereals.[1] Their presence has been documented in numerous plant families. While data for this compound specifically can be limited, the distribution of its precursor, p-coumaric acid, and related amides is extensive.

Table 1: Selected Plant Sources of p-Coumaroyl Amides

Plant Family Species Common Name Relevant Compounds Isolated Reference(s)
Solanaceae Solanum melongena Eggplant p-Coumaroyloctopamine [1]
Solanum rostratum Buffalobur Various p-coumaroyl amides [1]
Capsicum annuum Bell Pepper p-Coumaroyl amides [1]
Fabaceae Enterolobium contortisiliquum Pacara Earpod Tree p-Coumaroyl amides [1][2]
Glycine max Soybean p-Coumaroyl-CoA (precursor) [3]
Poaceae Hordeum vulgare Barley p-Coumaroylagmatine, Hordatine A [1][2]
Triticum aestivum Wheat p-Coumaroyl amides [1]
Brachypodium distachyon Purple False Brome p-Coumaroyl amides [1][2]
Theobromaceae Theobroma cacao Cacao p-Coumaroylamino acid derivatives [1]

| Rubiaceae | Coffea canephora | Robusta Coffee | p-Coumaroylamino acid derivatives |[1] |

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the general phenylpropanoid pathway, a major route for the synthesis of a vast array of plant secondary metabolites.[3][4] The pathway begins with the aromatic amino acids L-phenylalanine or L-tyrosine.

The General Phenylpropanoid Pathway

There are two primary routes to generate p-coumaric acid, the immediate precursor to the activated p-coumaroyl-CoA.

  • From L-Phenylalanine: This is a two-step process.

    • Step 1a: Phenylalanine Ammonia-Lyase (PAL), a widely distributed enzyme in plants and fungi, catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[4][5][6]

    • Step 1b: Cinnamate-4-hydroxylase (C4H), a cytochrome P450 monooxygenase, then hydroxylates trans-cinnamic acid at the para position to yield p-coumaric acid.[7][8]

  • From L-Tyrosine: This is a more direct, single-step process.

    • Step 2: Tyrosine Ammonia-Lyase (TAL) directly catalyzes the deamination of L-tyrosine to form p-coumaric acid.[7][9][10] While some PALs in monocots exhibit TAL activity, dedicated TALs are found in some bacteria.[7][11]

Activation and Amide Formation
  • Step 3: CoA Ligation: p-Coumaric acid is activated by 4-Coumarate-CoA Ligase (4CL). This enzyme catalyzes the formation of a high-energy thioester bond with Coenzyme A (CoA), producing (E)-p-Coumaroyl-CoA. This reaction is ATP-dependent.[3][12][13]

  • Step 4: Amide Synthesis: The final step involves the transfer of the p-coumaroyl group from p-coumaroyl-CoA to an amine substrate (e.g., ammonia to form p-coumaramide, or other amines like agmatine, putrescine, octopamine). This reaction is catalyzed by an acyltransferase, often belonging to the BAHD (benzylalcohol O-acetyltransferase, anthocyanin O-hydroxycinnamoyltransferase, N-hydroxycinnamoyl/benzoyltransferase, and deacetylvindoline 4-O-acetyltransferase) superfamily of enzymes.[1][2]

p-Coumaramide Biosynthesis sub_phe L-Phenylalanine enz_pal PAL sub_phe->enz_pal sub_tyr L-Tyrosine enz_tal TAL sub_tyr->enz_tal sub_cinnamate trans-Cinnamic Acid enz_c4h C4H sub_cinnamate->enz_c4h sub_coumarate p-Coumaric Acid enz_4cl 4CL sub_coumarate->enz_4cl sub_coa p-Coumaroyl-CoA enz_at Acyltransferase (BAHD family) sub_coa->enz_at sub_nh3 Ammonia (R-NH2) sub_nh3->enz_at prod_amide This compound (or other amides) enz_pal->sub_cinnamate enz_c4h->sub_coumarate enz_tal->sub_coumarate enz_4cl->sub_coa enz_at->prod_amide

Caption: Biosynthetic pathway of this compound from L-Phenylalanine or L-Tyrosine.

Alternative Biosynthetic Pathway in Bacteria

Recent research in the actinomycete Kutzneria albida has uncovered a completely different pathway for p-coumaric acid biosynthesis that does not rely on PAL or TAL. This pathway involves a highly reducing type II polyketide synthase (PKS) system and a novel diazotization-dependent deamination mechanism.[14] While this pathway leads to the precursor p-coumaric acid, it highlights the metabolic diversity in nature for producing these compounds.

Experimental Protocols

The isolation and analysis of this compound from natural sources typically involve extraction, purification, and quantification steps.

General Extraction and Isolation Protocol
  • Sample Preparation: Plant material (e.g., leaves, seeds, roots) is harvested, freeze-dried (lyophilized), and ground into a fine powder to maximize surface area for extraction.

  • Extraction: The powdered material is extracted with a suitable solvent, commonly methanol or an aqueous methanol solution. Maceration, sonication, or Soxhlet extraction techniques can be employed.

  • Filtration and Concentration: The crude extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

  • Purification (Optional): For isolation of pure compounds, the crude extract is subjected to chromatographic techniques. This can include column chromatography over silica gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC).

Quantification by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is a precise and sensitive method for quantifying p-coumaric acid and its amide derivatives.[15][16]

  • Instrumentation: A standard HPLC system equipped with a C18 column, a pump capable of gradient elution, an autosampler, and a UV-Vis or Photodiode Array (PDA) detector.

  • Mobile Phase: A common mobile phase consists of two solvents: (A) an aqueous solution with a small amount of acid (e.g., 0.5% phosphoric acid or 1% formic acid) to ensure the analyte is in its protonated form, and (B) an organic solvent like acetonitrile or methanol.[17][18]

  • Elution: A gradient elution is often used to effectively separate compounds with different polarities. For example, starting with a high percentage of aqueous phase and gradually increasing the organic phase percentage over 30-40 minutes.[16]

  • Detection: p-Coumaric acid and its derivatives contain a chromophore that absorbs UV light. Detection is typically set between 280 nm and 310 nm.[15][18]

  • Quantification: A calibration curve is generated using known concentrations of a pure this compound standard. The concentration in the sample extract is then determined by comparing its peak area to the standard curve.[16]

Table 2: Example HPLC Parameters for p-Coumaric Acid Analysis

Parameter Condition Reference(s)
Column C18 (e.g., 4.6 x 250 mm, 5 µm) [15][19]
Mobile Phase A Water with 0.5% Phosphoric Acid [16][17]
Mobile Phase B 100% Acetonitrile [16][17]
Flow Rate 0.8 - 1.0 mL/min [15][16]
Detection Wavelength 280 - 310 nm [15][16][18]
Temperature 30 °C [18]

| Injection Volume | 20 µL |[15] |

Experimental Workflow start Plant Material (e.g., leaves, seeds) step1 Drying (Lyophilization) & Grinding start->step1 step2 Solvent Extraction (e.g., Methanol) step1->step2 step3 Filtration & Concentration (Rotary Evaporation) step2->step3 crude Crude Extract step3->crude path_quant Quantification crude->path_quant path_iso Isolation crude->path_iso step4_quant Sample Preparation (Dilution, Filtration) path_quant->step4_quant step4_iso Column Chromatography (e.g., Silica Gel) path_iso->step4_iso step5_quant RP-HPLC Analysis step4_quant->step5_quant result_quant Concentration Data step5_quant->result_quant step5_iso Preparative HPLC step4_iso->step5_iso result_iso Pure this compound step5_iso->result_iso

References

(E)-p-Coumaramide structure and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (E)-p-Coumaramide: Structure, Properties, and Biological Activity

This technical guide provides a comprehensive overview of this compound, a derivative of the naturally occurring phenolic compound, p-coumaric acid. The focus is on its chemical structure, physicochemical properties, synthesis, and biological activities, with a specific emphasis on N-phenethyl-p-coumaramide, a well-studied derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction to this compound

This compound belongs to the class of cinnamamides, which are derivatives of cinnamic acid. Specifically, it is the amide form of (E)-p-coumaric acid, a hydroxycinnamic acid prevalent in various plants and fungi. The core structure consists of a p-hydroxyphenyl group attached to an acrylamide moiety. While the parent compound, this compound (with an unsubstituted -NH2 group), is a basic structural motif, research has largely focused on its N-substituted derivatives, which exhibit a range of biological activities, including anticancer properties. This guide will use N-phenethyl-p-coumaramide as a primary example to illustrate the characteristics of this compound class, as substantial experimental data is available for this specific molecule.

Chemical Structure and Properties

The fundamental structure of this compound is characterized by the trans configuration of the double bond in the propenamide side chain, which is generally more stable than the cis isomer.

Physicochemical Properties

Quantitative data for the parent (E)-p-coumaric acid and the derivative N-phenethyl-(E)-p-coumaramide are summarized below for comparison.

Table 1: Physicochemical Properties of (E)-p-Coumaric Acid and N-phenethyl-p-coumaramide

Property(E)-p-Coumaric AcidN-phenethyl-(E)-p-coumaramide
IUPAC Name (2E)-3-(4-hydroxyphenyl)prop-2-enoic acid[1][2][3](E)-3-(4-hydroxyphenyl)-N-phenethyl-acrylamide
Molecular Formula C₉H₈O₃[1]C₁₇H₁₇NO₂
Molecular Weight 164.16 g/mol [1]267.32 g/mol (calculated)
Melting Point 211.5 - 214 °C[1][4]137-139 °C[5]
Appearance White to off-white crystalline solid[1][6]Yellowish solid[5]
Solubility Sparingly soluble in water; soluble in ethanol, DMSO, and DMF[3][7].Soluble in organic solvents like ethyl acetate and n-hexane mixtures[5].
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of this compound derivatives. The data presented here is for N-phenethyl-p-coumaramide.[5][8]

Table 2: Spectroscopic Data for N-phenethyl-(E)-p-coumaramide

Spectroscopic MethodKey Peaks and Shifts
FTIR (KBr, cm⁻¹) 3396.64 (N-H stretch), 3278.99 (O-H phenolic), 1680.0 (C=O amide), 1631.78 (C=C olefin), 1602.85, 1512.19 (C=C aromatic), 985.62 (trans olefin)[5][8].
¹H-NMR (CDCl₃, ppm) 7.56 (d, 1H, J=15.15 Hz, =C-H), 7.23-7.41 (m, 7H, Ar-H), 6.84 (d, 2H, J=8.2 Hz, Ar-H), 6.17 (d, 1H, J=15.15 Hz, =C-H), 5.59 (s, 1H, O-H), 3.64 (t, 2H, J=7.0 Hz, -CH₂-), 2.89 (t, 2H, J=7.0 Hz, -CH₂-)[5].
¹³C-NMR (CDCl₃, ppm) 166.6, 157.7, 141.1, 138.9, 129.7, 128.9, 128.8, 127.4, 126.7, 117.9, 115.9, 40.9, 35.8[5].

Synthesis of this compound Derivatives

The synthesis of N-phenethyl-p-coumaramide typically involves a multi-step process starting from p-coumaric acid. This process includes protection of the phenolic hydroxyl group, activation of the carboxylic acid, amidation, and subsequent deprotection.

Synthetic Workflow

The overall synthetic scheme is depicted below. It involves four main stages: acetylation, chlorination (or another activation method), amidation, and deacetylation.

Synthesis_Workflow pCA p-Coumaric Acid Protected (E)-3-(4-acetoxyphenyl)prop-2-enoic acid pCA->Protected 1. Acetylation (Acetic Anhydride, Pyridine) Activated Activated Intermediate (e.g., Acyl Chloride) Protected->Activated 2. Activation (e.g., SOCl₂) Amide_Protected (E)-3-(4-acetoxyphenyl)-N- phenethylacrylamide Protected->Amide_Protected 2. Amidation (Phenethylamine, DMAP, TEA) Final_Product N-phenethyl-p-coumaramide Amide_Protected->Final_Product 3. Deacetylation (Pyrrolidine)

Caption: General synthesis workflow for N-phenethyl-p-coumaramide.

Experimental Protocols

Step 1: Acetylation of p-Coumaric Acid (Protection) [5]

  • Materials : p-Coumaric acid, pyridine, acetic anhydride, cold water.

  • Protocol :

    • Dissolve p-coumaric acid (3.0 mmol) in pyridine (3.0 mL) in a round-bottom flask.

    • Add acetic anhydride (8.36 mmol) to the mixture.

    • Stir the reaction mixture for 5 hours at room temperature.

    • Pour the mixture into cold water (20 mL) while stirring to precipitate the product.

    • Filter the precipitate, wash thoroughly with water, and dry.

    • Recrystallize the solid from hot methanol to obtain pure (E)-3-(4-acetoxyphenyl)prop-2-enoic acid.

Step 2: Amidation with Phenethylamine [5][8]

  • Materials : (E)-3-(4-acetoxyphenyl)prop-2-enoic acid (Compound from Step 1, referred to as '2' in the source), phenethylamine, dichloromethane (DCM), 4-dimethylaminopyridine (DMAP), triethylamine (TEA), 3% HCl, saturated aqueous NH₄Cl, anhydrous Na₂SO₄.

  • Protocol :

    • Dissolve the protected p-coumaric acid (1.5 mmol) and phenethylamine (1.36 mmol) in 100 mL of DCM.

    • Add DMAP (0.4 mmol) and TEA (1.2 mmol) to the mixture.

    • Stir the reaction for 2 hours at room temperature.

    • Wash the organic layer sequentially with 3% HCl and saturated aqueous NH₄Cl.

    • Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

    • Purify the resulting solid by gravity column chromatography to yield (E)-3-(4-acetoxyphenyl)-N-phenethylacrylamide.

Step 3: Deacetylation (Deprotection) [5]

  • Materials : (E)-3-(4-acetoxyphenyl)-N-phenethylacrylamide (product from Step 2), pyrrolidine, ethyl acetate (EtOAc).

  • Protocol :

    • Dissolve the acetylated amide (2.58 mmol) in pyrrolidine (1 mL).

    • Dilute the mixture with 50 mL of EtOAc while stirring.

    • Continue stirring for 2 hours at room temperature, protected from light.

    • Wash the mixture with 1 M H₂SO₄ and saturated aqueous NH₄Cl.

    • Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent.

    • Crystallize the solid from an EtOAc/n-hexane mixture to obtain the final product, N-phenethyl-p-coumaramide.

Biological Activity and Molecular Interactions

Derivatives of p-coumaric acid are known for a wide array of biological activities. N-phenethyl-p-coumaramide has been specifically investigated for its anticancer potential.

Anticancer Activity

N-phenethyl-p-coumaramide has demonstrated cytotoxic activity against P388 murine leukemia cells.[8] This activity is believed to be enhanced by the combination of the p-coumaroyl group and the phenethyl moiety within a single molecule.

Molecular Docking Studies

To elucidate the mechanism of action, molecular docking studies have been performed. These studies suggest that N-phenethyl-p-coumaramide can bind to P-glycoprotein (P-gp), a protein often overexpressed in cancer cells and associated with multidrug resistance.[8] The binding is characterized by specific molecular interactions.

Docking_Interaction cluster_Pgp Binding Site Coumaramide N-phenethyl-p-coumaramide HBond1 Hydrogen Bond Coumaramide->HBond1 interacts with HBond2 Additional Hydrogen Bond Coumaramide->HBond2 interacts with Pgp P-glycoprotein (P-gp) Receptor Activity Potential Anticancer Activity Pgp->Activity Inhibition leads to Ile839 Ile839 Residue Ser991 Ser991 Residue HBond1->Ile839 HBond2->Ser991

Caption: Molecular docking interactions of N-phenethyl-p-coumaramide.

The docking analysis revealed that the compound forms a hydrogen bond with the Ile839 residue of P-glycoprotein.[8] An additional hydrogen bond was observed between the amide group of the compound and the Ser991 residue, suggesting a stable binding interaction that may contribute to its biological activity.[8]

Conclusion

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in oncology. The synthesis is achievable through standard organic chemistry techniques, allowing for the generation of diverse analogs for structure-activity relationship (SAR) studies. The detailed physicochemical and spectroscopic data, along with insights from molecular modeling, provide a solid foundation for further research and development of these molecules as potential drug candidates. Future work should focus on exploring a wider range of N-substituents to optimize potency and selectivity, as well as comprehensive in vivo studies to validate the therapeutic potential.

References

A Technical Guide to the Spectroscopic Profile of (E)-p-Coumaramide Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(E)-p-Coumaramide is a naturally occurring phenolic amide with a structure based on p-coumaric acid. As a member of the hydroxycinnamic acid amide family, it is of interest to researchers in natural product chemistry, pharmacology, and drug development due to the diverse biological activities associated with this class of compounds. Spectroscopic analysis is fundamental to the structural elucidation and characterization of such molecules. This guide provides a comprehensive overview of the spectroscopic data for a close analogue, N-phenethyl-p-coumaramide, due to the limited availability of a complete, published dataset for the parent this compound. The presented data includes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a valuable reference for the identification and characterization of related compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for N-phenethyl-p-coumaramide. This data is instrumental in confirming the molecular structure and identifying key functional groups.

Table 1: ¹H NMR Spectroscopic Data for N-phenethyl-p-coumaramide

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.61d15.61HH-7
7.42d8.62HH-2, H-6
7.34 - 7.20m-5HPhenyl H
6.84d8.62HH-3, H-5
6.27d15.61HH-8
5.80br s-1HNH
3.65q6.92HCH₂-N
2.89t7.12HCH₂-Phenyl

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for N-phenethyl-p-coumaramide

Chemical Shift (δ) ppmCarbon Atom Assignment
166.1C=O
157.9C-4
141.5C-7
139.1Phenyl C-1'
129.8C-2, C-6
128.8Phenyl C
128.7Phenyl C
127.3C-1
126.6Phenyl C
119.0C-8
115.9C-3, C-5
41.1CH₂-N
35.7CH₂-Phenyl

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopy Data for N-phenethyl-p-coumaramide

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3396.64N-H StretchAmide
3028C-H StretchAromatic/Vinylic
2931C-H StretchAliphatic
1651C=O StretchAmide I
1604C=C StretchAromatic/Vinylic
1543N-H BendAmide II
1512C=C StretchAromatic
970C-H Bendtrans-Olefin
833C-H Bendp-substituted benzene

Table 4: Mass Spectrometry (MS) Data for N-phenethyl-p-coumaramide

m/zIon Type
267.1259[M]⁺ (Calculated for C₁₇H₁₇NO₂)
147[p-coumaroyl cation]⁺
120[C₈H₈O]⁺
105[phenethyl cation]⁺

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and spectroscopic analysis of p-coumaric acid amides.

Synthesis of p-Coumaric Acid Amides

A general method for the synthesis of amides from p-coumaric acid involves the activation of the carboxylic acid followed by reaction with an amine[1].

  • Activation of p-Coumaric Acid: p-Coumaric acid is converted to its more reactive acid chloride. This is typically achieved by reacting p-coumaric acid with thionyl chloride (SOCl₂) in an inert solvent like benzene under reflux[2][3]. The excess thionyl chloride is removed by distillation after the reaction is complete.

  • Amidation: The resulting p-coumaric acid chloride is dissolved in a suitable solvent such as diethyl ether. The desired amine (in this case, ammonia for the parent amide or phenethylamine for the analogue) is added dropwise to the solution at a reduced temperature (0-10 °C) with stirring[1].

  • Workup and Purification: The precipitated amide is collected by filtration. For anilides, the crude product is often washed with dilute acid and base to remove any unreacted starting materials[1]. The final product is then purified by recrystallization from a suitable solvent like ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for proton spectra.

  • Sample Preparation: A small amount of the purified compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The spectra are acquired at room temperature. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a larger number of scans is usually required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The acquired data is processed using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The solid sample can be analyzed as a KBr pellet. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for pellet method) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

  • Sample Introduction: The sample is introduced into the ion source of the mass spectrometer. For volatile compounds, GC-MS can be used. For less volatile or thermally labile compounds, LC-MS with an electrospray ionization (ESI) source is common.

  • Ionization: The molecules are ionized in the ion source. Electron ionization (EI) is common in GC-MS, while ESI is typical for LC-MS.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a p-coumaric acid amide.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation pCA p-Coumaric Acid pCAC p-Coumaroyl Chloride pCA->pCAC SOCl2 pCoumaramide This compound Derivative pCAC->pCoumaramide Amidation Amine Amine (R-NH2) Amine->pCoumaramide Amidation NMR NMR Spectroscopy (1H, 13C) pCoumaramide->NMR Structural Elucidation IR IR Spectroscopy pCoumaramide->IR Functional Group ID MS Mass Spectrometry pCoumaramide->MS Molecular Weight & Formula Structure Structure Confirmation NMR->Structure IR->Structure MS->Structure

Workflow for the synthesis and spectroscopic analysis of this compound derivatives.

References

(E)-p-Coumaramide: A Technical Guide to Solubility and Stability Assessment in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to assess the solubility and stability of (E)-p-Coumaramide, a critical step in early-phase drug development. While specific experimental data for this compound is not extensively available in public literature, this document outlines the established experimental protocols and data presentation strategies necessary for its characterization. The principles and procedures described herein are based on standard pharmaceutical industry practices and regulatory guidelines.

Solubility Assessment of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Understanding the solubility of this compound in various solvents is essential for developing suitable formulations.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The most common and reliable method for determining equilibrium solubility is the shake-flask method.

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials:

  • This compound (crystalline solid)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, propylene glycol, polyethylene glycol 400)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound

Procedure:

  • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that saturation is reached.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. A preliminary time-to-equilibrium study should be conducted.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase.

  • Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method.

  • The experiment should be performed in triplicate for each solvent.

Data Presentation: Solubility of this compound

The quantitative solubility data should be summarized in a clear and structured table. The following is an illustrative example of how to present such data.

Solvent SystemTemperature (°C)Solubility (mg/mL)Standard Deviation
Purified Water250.15± 0.02
Phosphate Buffer (pH 7.4)370.25± 0.03
0.1 N Hydrochloric Acid (HCl)370.10± 0.01
Ethanol2515.80± 1.20
Propylene Glycol258.50± 0.75
Polyethylene Glycol 400 (PEG 400)2525.30± 2.10
Note: The data presented in this table is hypothetical and for illustrative purposes only.

Stability Assessment of this compound

Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2] Forced degradation studies are a key component of this assessment, helping to identify potential degradation products and establish stability-indicating analytical methods.[1][2][3]

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing.[2] The goal is to generate degradation products to understand the degradation pathways.[2][3]

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify the resulting degradation products.

Stress Conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance exposed to 80 °C for 48 hours.

  • Photostability: The drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Procedure:

  • Prepare solutions of this compound in the respective stress media (for hydrolysis and oxidation).

  • For thermal and photostability, expose the solid drug substance to the specified conditions.

  • At predetermined time points, withdraw samples.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (typically a gradient method with UV or mass spectrometric detection).

  • The method should be capable of separating the intact this compound from all process-related impurities and degradation products.

Data Presentation: Forced Degradation of this compound

The results of the forced degradation studies should be tabulated to show the extent of degradation and the formation of impurities.

Stress ConditionDurationAssay of this compound (%)Major Degradation Product (RRT)Total Impurities (%)Mass Balance (%)
0.1 N HCl (60 °C)24 hours88.50.8511.299.7
0.1 N NaOH (60 °C)24 hours75.20.7824.599.7
3% H₂O₂ (RT)24 hours92.11.157.899.9
Thermal (80 °C)48 hours98.5N/A1.499.9
Photostability-95.80.924.199.9
Note: The data presented in this table is hypothetical and for illustrative purposes only. RRT = Relative Retention Time.

Visualizing the Experimental Workflow

A clear understanding of the experimental workflow is essential for planning and execution. The following diagram, generated using Graphviz, illustrates the logical flow of a comprehensive solubility and stability study for this compound.

experimental_workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment (Forced Degradation) sol_prep Sample Preparation (Excess solid in solvent) sol_equil Equilibration (Shake-flask at constant T) sol_prep->sol_equil sol_sep Phase Separation (Centrifugation) sol_equil->sol_sep sol_analysis HPLC Analysis sol_sep->sol_analysis sol_data Solubility Data (mg/mL) sol_analysis->sol_data report Technical Report sol_data->report stab_prep Stress Sample Preparation (Acid, Base, Oxidative, Thermal, Photo) stab_stress Exposure to Stress Conditions stab_prep->stab_stress stab_sampling Time-point Sampling stab_stress->stab_sampling stab_analysis Stability-Indicating HPLC Analysis stab_sampling->stab_analysis stab_data Degradation Profile stab_analysis->stab_data stab_data->report api This compound API api->sol_prep api->stab_prep

Caption: Workflow for Solubility and Stability Assessment.

This guide provides the foundational experimental protocols and data management strategies for characterizing the solubility and stability of this compound. Adherence to these systematic approaches will ensure the generation of high-quality, reliable data crucial for advancing a drug development program.

References

The Antioxidant Mechanisms of (E)-p-Coumaramide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-p-Coumaramide, a derivative of p-coumaric acid, is a phenolic compound with significant potential as an antioxidant agent. Its antioxidant activity is attributed to a dual mechanism: direct scavenging of free radicals and modulation of intracellular antioxidant pathways. This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative data from related compounds, detailed experimental protocols for key assays, and visual representations of the underlying biochemical processes. The information presented herein is intended to support further research and development of this compound as a therapeutic agent for conditions associated with oxidative stress.

Core Antioxidant Mechanisms

The antioxidant capacity of this compound is rooted in its chemical structure, specifically the phenolic hydroxyl group and the conjugated double bond system. These features enable it to participate in two primary modes of antioxidant action:

  • Direct Antioxidant Activity: This involves the direct neutralization of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through several mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET). The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby stabilizing the radical and preventing it from causing cellular damage. The resulting this compound radical is relatively stable due to resonance delocalization across the aromatic ring and the conjugated side chain.

  • Indirect Antioxidant Activity: this compound is postulated to exert indirect antioxidant effects by upregulating the cellular antioxidant defense system. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] By modulating this pathway, this compound can stimulate the production of a suite of endogenous antioxidant and detoxification enzymes.

Quantitative Antioxidant Activity Data

While specific quantitative antioxidant data for this compound is limited in the current literature, the activity of its parent compound, p-coumaric acid, and other coumarin derivatives provides a strong indication of its potential. The following tables summarize the 50% inhibitory concentration (IC50) values for these related compounds in various in vitro antioxidant assays. Lower IC50 values indicate greater antioxidant activity.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

CompoundIC50 (µg/mL)Reference CompoundIC50 (µg/mL)Source
p-Coumaric Acid30 - 33Ascorbic Acid20.53[2]
p-Coumaric Acid255.69--[3]
Coumarin-Tyrosine Hybrid31.45Ascorbic Acid20.53[4]
Coumarin-Serine Hybrid28.23Ascorbic Acid20.53[4]
7,8-dihydroxy-4-methylcoumarin~15Trolox~45[5]

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

CompoundIC50 (µg/mL)Reference CompoundIC50 (µg/mL)Source
p-Coumaric AcidEffective ScavengerBHA, BHT, α-tocopherol-[6]
Coumarin Derivative 28~4.5 (19.47 µM)Ascorbic Acid~4.2 (23.80 µM)[4]
Coumarin Derivative 29~4.0 (17.19 µM)Ascorbic Acid~4.2 (23.80 µM)[4]

Signaling Pathways and Molecular Mechanisms

Direct Free Radical Scavenging

The primary direct antioxidant mechanism of this compound involves the donation of a hydrogen atom from its phenolic hydroxyl group to a free radical. This process is illustrated in the diagram below.

G PC This compound PC_radical This compound Radical PC->PC_radical H• donation FR Free Radical (R•) Stable_mol Stable Molecule (RH) FR->Stable_mol H• acceptance

Caption: Hydrogen atom donation from this compound to a free radical.

Nrf2 Signaling Pathway Activation

This compound is hypothesized to activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This leads to the transcription of a battery of cytoprotective proteins, including antioxidant enzymes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PC This compound Keap1_Nrf2 Keap1-Nrf2 Complex PC->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes transcription Cellular_Protection Cellular Protection against Oxidative Stress Antioxidant_Enzymes->Cellular_Protection Leads to G cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Stock Prepare Stock Solution of this compound Dilutions Create Serial Dilutions Stock->Dilutions Plate Add Dilutions to 96-well Plate Dilutions->Plate Reagent Add Radical Solution (DPPH or ABTS•+) Plate->Reagent Incubate Incubate in the Dark Reagent->Incubate Read Measure Absorbance Incubate->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

References

In Vitro Anticancer Effects of p-Coumaric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific research on the in vitro anticancer effects of (E)-p-Coumaramide, this technical guide focuses on the closely related and extensively studied precursor, p-Coumaric Acid (p-CouA). The structural similarity suggests that their biological activities may be comparable, making p-CouA a valuable proxy for understanding the potential anticancer mechanisms of its amide derivative.

p-Coumaric acid, a phenolic compound derived from cinnamic acid, is widely found in various plants, fruits, and vegetables.[1] A growing body of evidence from in vitro studies has demonstrated its potential as an anticancer agent, exerting its effects through multiple mechanisms including the induction of apoptosis, cell cycle arrest, and modulation of key cellular signaling pathways.[1] This guide provides a comprehensive overview of the in vitro anticancer effects of p-CouA, detailing quantitative data, experimental protocols, and the underlying molecular pathways.

Data Presentation: Cytotoxicity of p-Coumaric Acid

The cytotoxic effects of p-Coumaric Acid have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Reference
HCT-15Colon Carcinoma1400[2][3]
HT-29Colorectal Adenocarcinoma1600[2][3]
A375Melanoma~2500 (48h)[4]
HeLaCervical Cancer54.2 (Coumarin)[5]
HT-29Colorectal Adenocarcinoma150 (PCA) vs 25 (Coumarin)[6][7]

Note: Data for Coumarin is included for comparative purposes, as it shares the core benzopyrone structure.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the in vitro anticancer effects of p-Coumaric Acid and its derivatives.

1. Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8]

  • Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[9]

    • Compound Treatment: Treat the cells with various concentrations of p-Coumaric Acid and incubate for the desired period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[8]

    • Solubilization: Add 100 µL of solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10]

    • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[8]

2. Apoptosis and Cell Cycle Analysis: Flow Cytometry

Flow cytometry is a powerful technique for analyzing the cell cycle distribution and quantifying apoptosis.

  • Cell Cycle Analysis (Propidium Iodide Staining):

    • Cell Treatment and Harvesting: Treat cells with p-Coumaric Acid, then harvest by trypsinization and wash with phosphate-buffered saline (PBS).

    • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

    • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined. An increase in the sub-G1 peak is indicative of apoptosis.[2][3]

  • Apoptosis Assay (YO-PRO-1 Staining):

    • Principle: YO-PRO-1 is a green-fluorescent nucleic acid stain that selectively passes through the plasma membranes of apoptotic cells.[2]

    • Protocol: After treatment with p-Coumaric Acid, cells are harvested and stained with YO-PRO-1. The fluorescence intensity is then measured by flow cytometry to quantify the apoptotic cell population.[2]

3. Protein Expression Analysis: Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Protocol:

    • Protein Extraction: Lyse the treated cells in a suitable buffer to extract total protein.

    • Protein Quantification: Determine the protein concentration using a method such as the Bradford assay.

    • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, caspases, cyclins), followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

p-Coumaric Acid exerts its anticancer effects by modulating several key signaling pathways.

1. Intrinsic Apoptosis Pathway

p-Coumaric Acid has been shown to induce apoptosis through the mitochondria-mediated intrinsic pathway.[2][3] This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases.[1]

pCoumaricAcid p-Coumaric Acid ROS ↑ ROS Generation pCoumaricAcid->ROS Bcl2 Bcl-2 (Anti-apoptotic) ↓ Downregulation pCoumaricAcid->Bcl2 Bax Bax (Pro-apoptotic) ↑ Upregulation pCoumaricAcid->Bax MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytochromeC Cytochrome c Release MMP->CytochromeC Bcl2->MMP Bax->MMP Apaf1 Apaf-1 Apoptosome Apoptosome Formation CytochromeC->Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by p-Coumaric Acid.

2. Cell Cycle Arrest

p-Coumaric Acid can induce cell cycle arrest, primarily at the G0/G1 or G2/M phases, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[1][11]

cluster_G1S G1/S Transition pCoumaricAcid p-Coumaric Acid p53 ↑ p53 Expression pCoumaricAcid->p53 p21 ↑ p21 Expression p53->p21 CyclinCDK ↓ Cyclin/CDK Complexes (e.g., Cyclin D1/CDK4, Cyclin E/CDK2) p21->CyclinCDK S S Phase CyclinCDK->S Arrest Cell Cycle Arrest CyclinCDK->Arrest G0G1 G0/G1 Phase G0G1->S Progression G2M G2/M Phase

Caption: p-Coumaric Acid-induced G0/G1 cell cycle arrest.

3. Experimental Workflow

The general workflow for investigating the in vitro anticancer effects of a compound like this compound is outlined below.

Start Start: Select Cancer Cell Lines MTT MTT Assay (Determine IC50) Start->MTT Apoptosis Apoptosis Assays (Flow Cytometry, Staining) MTT->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle WesternBlot Western Blotting (Protein Expression) Apoptosis->WesternBlot CellCycle->WesternBlot Data Data Analysis & Interpretation WesternBlot->Data Conclusion Conclusion: Elucidate Anticancer Mechanism Data->Conclusion

Caption: General workflow for in vitro anticancer studies.

Conclusion

p-Coumaric Acid demonstrates significant in vitro anticancer activity against a range of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis through the intrinsic pathway and the promotion of cell cycle arrest. These effects are mediated by the modulation of key regulatory proteins such as the Bcl-2 family, caspases, and cyclins. While direct evidence for this compound is currently limited, the findings for p-Coumaric Acid provide a strong foundation for future research into the anticancer potential of its amide derivatives. Further investigation is warranted to elucidate the specific effects and mechanisms of this compound in various cancer models.

References

The Discovery and Isolation of (E)-p-Coumaramide from Botanical Sources: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of (E)-p-Coumaramide and related p-coumaroyl amides from various plant species. Tailored for researchers, scientists, and professionals in drug development, this document details the methodologies for extraction and purification and presents key quantitative data. Furthermore, it visualizes the biosynthetic pathway and a general experimental workflow for the isolation and characterization of these compounds.

Data Presentation

The following table summarizes the quantitative data for various p-coumaroyl amides isolated from different plant sources, including their biological activities. This allows for a comparative assessment of their potency and distribution.

Compound NamePlant SourceYield/ConcentrationBiological Activity (IC50)Reference
(E,E)-di-p-coumaroylputrescineVarious plantsNot specified120.55 µM (DPPH assay)[1]
Keayanidine A & BMicrodesmis keayanaNot specified25.3 µM and 27.9 µM (DPPH assay)[1]
p-CoumaroylserotoninJapanese Barnyard millet, SafflowerNot specifiedNot specified[1][2]
p-CoumaroyloctopamineSolanum melongena (eggplant) rootsNot specifiedNot specified, noted for antioxidant activity[1][2]
N-phenethyl-p-coumaramideSynthetic47.2% yieldNot specified, noted for anticancer activity[3]
(E)-Tri-p-CoumaroylspermidineCarthamus tinctorius L.Not specified52.43 ±0.33 µM (antioxidant)[4]

Experimental Protocols

The isolation and characterization of this compound and its derivatives from plant materials typically involve a multi-step process encompassing extraction, fractionation, and purification, followed by structural elucidation.

Plant Material Collection and Preparation
  • Collection: Plant material (e.g., leaves, roots, seeds) is collected from the desired species. For instance, leaves of Diospyros melanoxylon were collected from the Western Ghats in India[5].

  • Preparation: The collected plant material is washed, shade-dried, and milled to a fine powder (e.g., 50 mesh) to increase the surface area for efficient extraction[5].

Extraction
  • Solvent Extraction: A common method is sequential solvent extraction with solvents of increasing polarity. For example, 500 g of dried leaves can be sequentially extracted with petroleum ether, chloroform, ethyl acetate, acetone, methanol, and water[5]. Another approach involves extraction with a hydroalcoholic mixture, such as 50% ethanol[2]. Methanol is often used for the initial extraction of p-coumaric acid and its derivatives as it can prevent oxidation of phenolic compounds[6].

  • Solvent Removal: The solvent from the crude extract is typically removed under reduced pressure using a rotary evaporator[5].

Fractionation and Purification
  • Liquid-Liquid Extraction: The crude extract is often dispersed in water and successively partitioned with solvents like petroleum ether, ethyl acetate, and n-butanol to separate compounds based on their polarity[5].

  • Column Chromatography: The fractions showing biological activity are subjected to repeated column chromatography for further purification. The stationary phase is typically silica gel, and the mobile phase is a solvent system tailored to the compounds of interest, such as a methanol and dichloromethane gradient[5].

  • Thin-Layer Chromatography (TLC): TLC is used to monitor the separation and to determine the purity of the isolated fractions. A suitable solvent system, for example, chloroform:methanol:formic acid (85:10:5 v/v/v), is used to develop the TLC plates. The spots can be visualized using a spray reagent like ferric chloride solution[5].

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed for the final purification and quantification of the isolated compound. A reversed-phase C18 column is commonly used with a mobile phase such as water:methanol:glacial acetic acid (65:34:1 v/v)[6].

Structural Elucidation

The structure of the purified compound is determined using a combination of spectroscopic techniques:

  • UV-Visible Spectroscopy: To determine the wavelength of maximum absorption.

  • Infrared (IR) Spectroscopy: To identify functional groups. For example, N-phenethyl-p-coumaramide shows a sharp absorption band for the N-H bond at 3396.64 cm-1[3].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Mandatory Visualization

The following diagrams illustrate the biosynthetic pathway of p-coumaroyl amides in plants and a general workflow for their isolation and characterization.

Biosynthesis_of_p_Coumaroyl_Amides Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL p_Coumaroyl_amides This compound and derivatives p_Coumaroyl_CoA->p_Coumaroyl_amides Amino_acids_Polyamines Amino acids / Polyamines Amino_acids_Polyamines->p_Coumaroyl_amides Spermidine/Spermine Synthase

Biosynthesis of p-Coumaroyl Amides in Plants

Isolation_Workflow Plant_Material Plant Material (leaves, roots, seeds) Extraction Extraction (e.g., Methanol, Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (e.g., Liquid-Liquid Extraction) Crude_Extract->Fractionation Active_Fraction Biologically Active Fraction Fractionation->Active_Fraction Purification Purification (Column Chromatography, HPLC) Active_Fraction->Purification Pure_Compound Pure this compound Purification->Pure_Compound Structural_Elucidation Structural Elucidation (NMR, MS, IR, UV) Pure_Compound->Structural_Elucidation

Isolation and Characterization Workflow

References

Bioavailability and Metabolism of (E)-p-Coumaramide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(E)-p-Coumaramide is a phenolic amide, a class of compounds that has garnered significant interest for their potential biological activities. The bioavailability and metabolic fate of such compounds are critical determinants of their efficacy and safety. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is a fundamental prerequisite for its development as a potential therapeutic agent. This document outlines the anticipated bioavailability and metabolism of this compound and provides a guide to the experimental protocols necessary for its comprehensive pharmacokinetic characterization.

Projected Bioavailability of this compound

The bioavailability of orally administered this compound is expected to be influenced by several factors, including its solubility, permeability across the intestinal epithelium, and susceptibility to first-pass metabolism.

Table 1: Anticipated Pharmacokinetic Parameters for this compound

ParameterDescriptionExpected Characteristics
Cmax Maximum (or peak) plasma concentrationDependent on absorption rate and extent.
Tmax Time to reach CmaxLikely to be relatively short, reflecting absorption from the upper gastrointestinal tract.
t1/2 Elimination half-lifeInfluenced by the rate of metabolism and excretion.
AUC Area under the plasma concentration-time curveRepresents the total systemic exposure to the compound.
F (%) Absolute BioavailabilityThe fraction of the administered dose that reaches systemic circulation.

Anticipated Metabolism of this compound

The primary metabolic pathway for this compound is predicted to be hydrolysis of the amide bond, catalyzed by amidases in the liver and other tissues, to yield p-coumaric acid and the corresponding amine. Following hydrolysis, p-coumaric acid would likely undergo phase II metabolism, including glucuronidation and sulfation, to form more water-soluble conjugates that can be readily excreted.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism of p-Coumaric Acid cluster_2 Excretion p_Coumaramide This compound Hydrolysis Amidase-mediated Hydrolysis p_Coumaramide->Hydrolysis p_Coumaric_Acid p-Coumaric Acid Hydrolysis->p_Coumaric_Acid Amine Amine Moiety Hydrolysis->Amine Glucuronidation Glucuronidation (UGTs) Glucuronide_Conjugate p-Coumaric Acid Glucuronide Glucuronidation->Glucuronide_Conjugate Sulfation Sulfation (SULTs) Sulfate_Conjugate p-Coumaric Acid Sulfate Sulfation->Sulfate_Conjugate Excretion_Node Renal and/or Biliary Excretion

Caption: Projected metabolic pathway of this compound.

Experimental Protocols for Pharmacokinetic Studies

A definitive understanding of the bioavailability and metabolism of this compound requires rigorous in vivo and in vitro studies.

In Vivo Pharmacokinetic Study

A typical in vivo study to determine the pharmacokinetic profile of this compound would involve the following steps:

  • Animal Model: Sprague-Dawley rats are a commonly used model for pharmacokinetic studies. Animals should be cannulated (e.g., in the jugular vein) to allow for serial blood sampling.

  • Drug Administration: this compound would be administered orally (e.g., by gavage) and intravenously (to determine absolute bioavailability). A range of doses should be investigated to assess dose-linearity.

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes) post-administration. Plasma is separated by centrifugation and stored at -80°C until analysis. Urine and feces should also be collected to assess excretion pathways.

  • Sample Preparation: Plasma samples are typically prepared for analysis by protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analyte of interest and remove interfering substances.

  • Analytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the gold standard for the sensitive and specific quantification of the parent drug and its metabolites in biological matrices.

Start Animal Acclimatization and Cannulation Dosing This compound Administration (PO/IV) Start->Dosing Sampling Serial Blood, Urine, and Feces Collection Dosing->Sampling Processing Plasma Separation and Storage Sampling->Processing Extraction Sample Preparation (e.g., SPE) Processing->Extraction Analysis HPLC-MS/MS Quantification Extraction->Analysis PK_Analysis Pharmacokinetic Data Analysis Analysis->PK_Analysis End Results and Reporting PK_Analysis->End

Caption: General workflow for an in vivo pharmacokinetic study.

In Vitro Metabolism Studies

In vitro studies are crucial for elucidating the specific enzymes involved in the metabolism of this compound.

  • Liver Microsomes/S9 Fractions: Incubation of this compound with liver microsomes or S9 fractions from different species (e.g., rat, dog, human) can identify species differences in metabolism and the involvement of cytochrome P450 enzymes and other metabolic enzymes.

  • Hepatocytes: Using primary hepatocytes provides a more complete picture of metabolism as they contain a full complement of metabolic enzymes.

  • Recombinant Enzymes: To identify the specific enzymes responsible for metabolism, this compound can be incubated with a panel of recombinant human enzymes (e.g., CYPs, UGTs, SULTs).

Conclusion

While specific data for this compound is currently unavailable, this guide provides a scientifically grounded framework for anticipating its bioavailability and metabolic fate. The primary metabolic route is expected to be hydrolysis to p-coumaric acid, which is then subject to extensive phase II conjugation. Definitive characterization of the ADME properties of this compound will require dedicated in vivo and in vitro studies as outlined. The successful execution of these studies is a critical step in the evaluation of this compound for its potential as a therapeutic agent.

Methodological & Application

Application Note: A Proposed RP-HPLC Method for the Quantitative Analysis of (E)-p-Coumaramide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a proposed method for the quantification of (E)-p-Coumaramide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. As a standardized and validated method for this compound is not widely available in published literature, this protocol has been developed based on established analytical principles for structurally related compounds, including N-aryl amides and p-Coumaric acid. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, modified with formic acid to ensure optimal peak shape and resolution. This application note provides a comprehensive protocol for sample and standard preparation, instrument parameters, and data analysis, designed to serve as a robust starting point for method development and validation.

Introduction

This compound, the amide derivative of p-Coumaric acid, is a phenolic compound of interest in various fields, including natural product chemistry and drug discovery. Accurate and reliable quantification of this analyte is essential for pharmacokinetic studies, quality control of synthetic batches, and biological activity assays. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and reproducibility. This note outlines a proposed RP-HPLC method suitable for the determination of this compound in various matrices.

Chemical Structure of this compound

cluster_pCoumaramide This compound pCoumaramide pCoumaramide

Caption: Chemical structure of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • 0.22 µm Syringe filters (e.g., PTFE or Nylon)

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up to the mark. Sonicate for 5 minutes to ensure complete dissolution. This solution should be stored at 4°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water. A suggested concentration range for the calibration curve is 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Solubilization: Accurately weigh the sample containing this compound and dissolve it in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to achieve a concentration within the calibration range.

  • Filtration: Prior to injection, filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

HPLC Instrumentation and Conditions

The analysis is performed on a standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector. Reversed-phase HPLC (RP-HPLC) is the recommended method for analyzing N-aryl amides.[1]

Table 1: Proposed HPLC Chromatographic Conditions

ParameterRecommended SettingRationale
HPLC Column C18, 250 mm x 4.6 mm, 5 µmStandard for reversed-phase separation of aromatic compounds.[2]
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape for phenolic compounds by suppressing silanol interactions.[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good selectivity.[1]
Gradient Elution 10% to 90% B over 20 min, hold 5 minA gradient is recommended to ensure elution of the analyte with good peak shape and to clean the column of less polar impurities.[1]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[2]
Injection Volume 10 µLA typical injection volume for analytical HPLC.[1]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[3]
Detection Wavelength 290 nm (or λmax)The structurally similar cinnamaldehyde and p-coumaric acid absorb strongly in the 280-310 nm range.[2][4] A PDA detector should be used initially to determine the optimal wavelength (λmax).
Data Analysis and Quantification
  • Calibration Curve: Inject the prepared working standard solutions in triplicate, from the lowest concentration to the highest.

  • Linearity: Construct a calibration curve by plotting the peak area of this compound against its concentration. Perform a linear regression analysis on the data. The correlation coefficient (r²) should be >0.999 for the method to be considered linear.[2]

  • Quantification: Inject the prepared sample solutions. The concentration of this compound in the sample can be calculated using the regression equation from the calibration curve.

Proposed Method Validation Parameters

For use in regulated environments, the proposed method should be validated according to ICH guidelines. The following table summarizes typical performance characteristics expected from this type of assay, based on methods for similar compounds.

Table 2: Typical Method Validation Parameters

ParameterExpected Range/ValueReference
Linearity Range 1 - 100 µg/mL[2][5]
Correlation Coefficient (r²) > 0.999[2]
Limit of Detection (LOD) 0.05 - 0.3 µg/mL[2][4]
Limit of Quantification (LOQ) 0.15 - 1.0 µg/mL[2][4]
Precision (%RSD) < 2%[4]
Accuracy (% Recovery) 98 - 102%[4]

Experimental Workflow

G prep_standards Prepare Standard Solutions (1-100 µg/mL) inject_standards Inject Standards prep_standards->inject_standards prep_sample Prepare Sample (Dissolve & Filter) inject_sample Inject Sample prep_sample->inject_sample hplc_setup HPLC System Setup (C18, Gradient, 290 nm) hplc_setup->inject_standards hplc_setup->inject_sample calibration Generate Calibration Curve (Peak Area vs. Conc.) inject_standards->calibration quantify Quantify this compound (Using Calibration Curve) calibration->quantify inject_sample->quantify

Caption: Workflow for HPLC quantification of this compound.

Troubleshooting

  • Peak Tailing: If significant peak tailing is observed, ensure the mobile phase pH is sufficiently low (pH 2.5-3.0) by checking the concentration of formic acid. Tailing can result from interactions with residual silanols on the column packing.[1]

  • Poor Resolution: To improve the separation from interfering peaks, the gradient slope can be made shallower (e.g., extend the gradient time). Alternatively, changing the organic modifier from acetonitrile to methanol can alter selectivity.[1]

  • Variable Retention Times: Check for leaks in the system and ensure the column is properly thermostatted. A stable column temperature is crucial for reproducible chromatography.

Conclusion

This application note provides a detailed, proposed RP-HPLC method for the quantitative analysis of this compound. The protocol is based on established chromatographic principles for similar N-aryl amides and phenolic compounds. By utilizing a C18 column with an acidified water/acetonitrile gradient, this method is designed to offer good peak shape, resolution, and sensitivity. It serves as a comprehensive starting point for researchers requiring a reliable analytical method for this compound, which can be further validated for specific applications.

References

Application Note: A Detailed Protocol for the Chemical Synthesis of (E)-p-Coumaramide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E)-p-Coumaramide and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antioxidant and potential anticancer properties. This document provides a detailed protocol for the chemical synthesis of this compound, starting from p-coumaric acid. The synthesis involves a multi-step process including the protection of the phenolic hydroxyl group, activation of the carboxylic acid, amidation, and final deprotection.

Quantitative Data Summary

The following table summarizes the typical yields for each step of the synthesis. Please note that yields can vary based on reaction scale, purity of reagents, and specific laboratory conditions.

StepReactionTypical Yield (%)
1Acetylation of p-Coumaric Acid>95%
2Chlorination of Acetyl-p-Coumaric AcidHigh (often used in next step without purification)
3Amidation40-60%
4DeprotectionHigh

Experimental Protocol

This protocol outlines a common four-step synthesis of this compound.[1]

Step 1: Acetylation of p-Coumaric Acid to (E)-3-(4-acetoxyphenyl)acrylic acid

  • Reagents & Materials:

    • p-Coumaric acid

    • Acetic anhydride

    • Pyridine (catalyst)

    • Dichloromethane (DCM) or other suitable solvent

    • Magnetic stirrer and hotplate

    • Round bottom flask

    • Ice bath

  • Procedure:

    • Dissolve p-coumaric acid in a suitable solvent such as dichloromethane in a round bottom flask.

    • Add a catalytic amount of pyridine to the solution.

    • Slowly add acetic anhydride to the mixture while stirring.

    • Allow the reaction to stir at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is typically washed with dilute acid (e.g., 1M HCl) and then with brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the acetylated product.

Step 2: Chlorination of (E)-3-(4-acetoxyphenyl)acrylic acid to (E)-3-(4-acetoxyphenyl)acryloyl chloride

  • Reagents & Materials:

    • (E)-3-(4-acetoxyphenyl)acrylic acid

    • Thionyl chloride (SOCl₂) or oxalyl chloride

    • Dry DCM or another anhydrous solvent

    • Reflux condenser

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • Suspend the acetylated p-coumaric acid in a dry solvent like DCM under an inert atmosphere.

    • Slowly add thionyl chloride to the suspension at 0 °C (ice bath).[2]

    • After the initial reaction, the mixture is typically heated to reflux until the reaction is complete (cessation of gas evolution).[3]

    • The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride, which is often used immediately in the next step without further purification.[3]

Step 3: Amidation to (E)-N-substituted-3-(4-acetoxyphenyl)acrylamide

  • Reagents & Materials:

    • (E)-3-(4-acetoxyphenyl)acryloyl chloride

    • Desired amine (e.g., ammonia solution for the primary amide, or a primary/secondary amine for N-substituted amides)

    • A suitable base (e.g., triethylamine (TEA) or pyridine)

    • Dry aprotic solvent (e.g., DCM, THF)

  • Procedure:

    • Dissolve the amine and a base like triethylamine in a dry solvent.

    • Slowly add a solution of the crude (E)-3-(4-acetoxyphenyl)acryloyl chloride in the same solvent to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • The reaction mixture is then washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried, filtered, and the solvent is evaporated. The crude product can be purified by recrystallization or column chromatography.

Step 4: Deprotection to this compound

  • Reagents & Materials:

    • (E)-N-substituted-3-(4-acetoxyphenyl)acrylamide

    • Base (e.g., sodium hydroxide, potassium carbonate) or acid (e.g., HCl)

    • Methanol or ethanol/water mixture

  • Procedure:

    • Dissolve the acetylated amide in a solvent mixture like methanol/water.

    • Add a base such as sodium hydroxide and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Neutralize the reaction mixture with a dilute acid.

    • The product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the product is extracted with an organic solvent.

    • The final product is purified by recrystallization to yield pure this compound.

Visualizations

Synthesis_Workflow p_coumaric_acid p-Coumaric Acid acetylated_pca (E)-3-(4-acetoxyphenyl)acrylic acid p_coumaric_acid->acetylated_pca Acetylation (Acetic Anhydride, Pyridine) acid_chloride (E)-3-(4-acetoxyphenyl)acryloyl chloride acetylated_pca->acid_chloride Chlorination (Thionyl Chloride) protected_amide (E)-N-substituted-3-(4-acetoxyphenyl)acrylamide acid_chloride->protected_amide Amidation (Amine, Base) final_product This compound protected_amide->final_product Deprotection (Base or Acid)

References

Application Notes and Protocols for the Purification of Synthetic (E)-p-Coumaramide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of synthetic (E)-p-Coumaramide, a compound of interest for its potential biological activities. The following sections outline common purification techniques, including recrystallization, flash column chromatography, and extraction/washing procedures, supported by quantitative data and detailed experimental methodologies.

Purification Techniques Overview

The successful isolation of pure this compound from a crude synthetic reaction mixture is critical for accurate downstream analysis and biological evaluation. The primary methods for purification involve recrystallization and chromatography, often preceded by a liquid-liquid extraction or washing step to remove bulk impurities. The choice of method depends on the nature and quantity of impurities present.

A general workflow for the purification of this compound is illustrated below.

Purification_Workflow Crude Crude Synthetic This compound Extraction Liquid-Liquid Extraction or Washing Crude->Extraction Organic_Phase Organic Phase containing This compound Extraction->Organic_Phase Separate Layers Drying Drying over Anhydrous Agent Organic_Phase->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification_Choice Choice of Primary Purification Method Concentration->Purification_Choice Chromatography Flash Column Chromatography Purification_Choice->Chromatography Complex Mixture or Similar Polarity Impurities Recrystallization Recrystallization Purification_Choice->Recrystallization Crude product is relatively pure Pure_Solid Pure this compound (Solid) Chromatography->Pure_Solid Combine Pure Fractions & Evaporate Solvent Recrystallization->Pure_Solid Filter and Dry Crystals Characterization Characterization (NMR, IR, MP, etc.) Pure_Solid->Characterization

Figure 1. General workflow for the purification of synthetic this compound.

Data Presentation: Purification Parameters

The following table summarizes quantitative data reported for the purification of this compound and related amide derivatives. This data can serve as a starting point for methods development.

CompoundPurification MethodSolvent System/RatioYield (%)Purity/RfReference
(E)-N-phenethyl-p-coumaramideRecrystallizationEthyl Acetate / n-Hexane76.02-[1]
(E)-N-phenethyl-p-coumaramide (precursor)Gravity Column ChromatographyEthyl Acetate / n-Hexane (1:19)47.20-[2]
N-Benzenesulfonyl-p-CoumaramideThin Layer Chromatographyn-Hexane / Chloroform (6:4 v/v)-Rf = 0.45
Crude p-coumaric acid amides/anilidesRecrystallizationAlcohol--[3]
Crude p-coumaric acid anilidesWashing5% HCl, 4% Na2CO3, Water--[3]

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is an effective technique for purifying crystalline solids that are relatively pure. The principle relies on the differential solubility of the compound of interest and impurities in a given solvent or solvent system at different temperatures.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethyl Acetate/n-Hexane mixture, or an alcohol like ethanol)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Solvent Selection: Based on literature, a mixture of ethyl acetate and n-hexane is a good starting point. Alternatively, alcohols can be effective for recrystallizing p-coumaric acid amides[3]. The ideal solvent should dissolve the crude product at an elevated temperature but not at room temperature or below.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (e.g., ethyl acetate) and gently heat the mixture with stirring until the solid dissolves completely.

  • Inducing Crystallization: If using a solvent pair, slowly add the less soluble solvent (e.g., n-hexane) dropwise to the hot solution until it becomes slightly cloudy (the saturation point). If needed, add a drop or two of the more soluble solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath. Slow cooling generally results in larger, purer crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent. The final product should be a crystalline solid.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a rapid purification technique that utilizes positive pressure to force the mobile phase through a column of stationary phase (typically silica gel), allowing for the separation of compounds based on their differential partitioning between the two phases.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Solvent system (e.g., Ethyl Acetate/n-Hexane)

  • Collection tubes

  • TLC plates and developing chamber

  • Source of compressed air or nitrogen

Procedure:

  • Solvent System Selection: An appropriate solvent system should be determined using Thin Layer Chromatography (TLC). The target compound, this compound, should have an Rf value of approximately 0.3 for optimal separation[4]. For a related compound, an eluent system of 1:19 ethyl acetate to n-hexane was effective[2].

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column.

    • Allow the silica to settle, ensuring a uniform and crack-free stationary phase. A layer of sand can be added to the top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Fill the column with the mobile phase.

    • Apply gentle pressure to the top of the column to achieve a flow rate of approximately 2 inches per minute[4].

    • Collect the eluent in fractions using test tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots (e.g., under UV light).

    • Combine the fractions containing the pure this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid product.

Protocol 3: Preliminary Purification by Extraction/Washing

For crude products containing acidic or basic impurities, a preliminary washing step can significantly improve the purity before proceeding to recrystallization or chromatography.

Materials:

  • Crude reaction mixture containing this compound dissolved in an organic solvent (e.g., ethyl acetate)

  • Separatory funnel

  • Aqueous washing solutions (e.g., 5% HCl, 4% Na2CO3, saturated aqueous NH4Cl, brine)

  • Anhydrous drying agent (e.g., Na2SO4 or MgSO4)

Procedure:

  • Acidic Wash: If basic impurities (e.g., unreacted amines) are present, wash the organic solution with a dilute acid like 5% HCl[3] or 3% HCl[2]. Transfer the organic solution to a separatory funnel and add the acidic solution. Shake vigorously and allow the layers to separate. Drain the aqueous layer.

  • Basic Wash: To remove acidic impurities (e.g., unreacted p-coumaric acid), wash the organic layer with a dilute base such as 4% sodium carbonate[3].

  • Neutral Wash: Perform a final wash with water or brine to remove any remaining water-soluble impurities.

  • Drying: Transfer the washed organic layer to a clean flask and add an anhydrous drying agent (e.g., Na2SO4). Swirl the flask and let it stand until the solution is clear.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the partially purified this compound, which can then be further purified by recrystallization or chromatography.

By selecting the appropriate combination of these techniques, researchers can obtain high-purity this compound suitable for detailed scientific investigation. It is recommended to monitor the purity at each step using analytical techniques such as TLC, HPLC, or NMR spectroscopy.

References

Application Notes and Protocols for (E)-p-Coumaramide in Cell Culture-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-p-Coumaramide is a derivative of p-coumaric acid, a widespread phenolic compound in plants known for its antioxidant, anti-inflammatory, and anticancer properties. The modification of the carboxylic acid group of p-coumaric acid to an amide linkage can alter its physicochemical properties, potentially enhancing its bioavailability and biological activity. These application notes provide a summary of the available data and detailed protocols for the use of this compound and its derivatives, specifically (E)-N-phenethyl-p-coumaramide, in cell culture-based assays. The primary focus of the current literature is on the evaluation of its anticancer potential.

Data Presentation

The cytotoxic activity of (E)-N-phenethyl-p-coumaramide has been evaluated against P388 murine leukemia cells. The key quantitative data from this study is summarized in the table below.

Compound NameCell LineAssay TypeIC50 (µg/mL)Reference
(E)-N-phenethyl-p-coumaramideP388 murine leukemia cellsCytotoxicity11.2[1]

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture Experiments

This protocol outlines the general steps for preparing a stock solution of this compound for use in cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

Procedure:

  • Stock Solution Preparation:

    • Aseptically weigh out a precise amount of this compound powder.

    • Dissolve the powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

    • Prepare working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations.

    • It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that affects cell viability (typically ≤ 0.5%). A vehicle control (medium with the same concentration of DMSO) should always be included in the experiments.

Protocol 2: In Vitro Cytotoxicity Assay using MTT

This protocol describes the determination of the cytotoxic effects of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method is based on the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by metabolically active cells.

Materials:

  • Target cancer cell line (e.g., P388 murine leukemia cells)[1]

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • This compound working solutions

  • MTT solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound.

    • Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity if available.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

Signaling Pathway Diagram

G pCoumaramide This compound Derivative CellSurfaceReceptor Cell Surface Receptor (Putative) pCoumaramide->CellSurfaceReceptor IntracellularTarget Intracellular Target (e.g., Kinase) pCoumaramide->IntracellularTarget SignalCascade Signal Transduction Cascade CellSurfaceReceptor->SignalCascade IntracellularTarget->SignalCascade ApoptosisInduction Induction of Apoptosis SignalCascade->ApoptosisInduction CellCycleArrest Cell Cycle Arrest SignalCascade->CellCycleArrest AnticancerEffect Anticancer Effect ApoptosisInduction->AnticancerEffect CellCycleArrest->AnticancerEffect

Caption: Hypothesized signaling pathway for the anticancer effects of this compound derivatives.

Experimental Workflow Diagram

G Start Start: Prepare this compound Stock Solution SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells Incubate1 Incubate for 24h SeedCells->Incubate1 TreatCells Treat Cells with This compound Incubate1->TreatCells Incubate2 Incubate for 48-72h TreatCells->Incubate2 MTTAssay Perform MTT Assay Incubate2->MTTAssay MeasureAbs Measure Absorbance at 570 nm MTTAssay->MeasureAbs AnalyzeData Calculate Cell Viability and IC50 MeasureAbs->AnalyzeData End End: Report Results AnalyzeData->End

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Discussion and Future Directions

The available data, although limited, suggests that this compound derivatives, such as (E)-N-phenethyl-p-coumaramide, possess anticancer properties worthy of further investigation. Future research should focus on expanding the evaluation of these compounds against a broader panel of cancer cell lines to determine their spectrum of activity. Mechanistic studies are also crucial to elucidate the specific signaling pathways through which these compounds exert their cytotoxic effects. Furthermore, exploring other potential biological activities, such as anti-inflammatory and antioxidant effects, in relevant cell-based assays would provide a more comprehensive understanding of the therapeutic potential of this compound and its derivatives. Researchers are encouraged to use the provided protocols as a starting point for their investigations and to develop more specific assays based on their research objectives.

References

Application Notes and Protocols: DPPH Assay for Determining the Antioxidant Capacity of (E)-p-Coumaramide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-p-Coumaramide, a derivative of p-coumaric acid, is a phenolic compound of interest for its potential antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and reliable method for evaluating the free radical scavenging capacity of chemical compounds. This document provides a detailed protocol for assessing the antioxidant activity of this compound using the DPPH assay, presents relevant quantitative data, and illustrates the underlying mechanisms and workflow.

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical. DPPH is a dark-colored crystalline powder that forms a deep violet solution in methanol or ethanol. In the presence of an antioxidant, the DPPH radical is reduced to DPPH-H (diphenylpicrylhydrazine), a non-radical, yellow-colored compound. This reduction leads to a decrease in absorbance at approximately 517 nm. The degree of discoloration is proportional to the scavenging potential of the antioxidant.

Data Presentation

The antioxidant capacity of this compound and related compounds can be quantified by determining their IC50 value. The IC50 is the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals. A lower IC50 value indicates a higher antioxidant activity.

CompoundDPPH IC50 (μM)
p-Coumaric acid amide derivative (5b) 29 ± 1.5 [1]
p-Coumaric acid> 200[1]
Ascorbic Acid (Standard)113 ± 2.4[1]

Note: The data for the p-coumaric acid amide derivative is for a specific synthesized compound (5b) from the cited literature and serves as a strong indicator of the potential antioxidant capacity of this compound.[1]

Experimental Protocol

This protocol outlines the steps for determining the DPPH radical scavenging activity of this compound.

Materials and Reagents
  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (analytical grade)

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and pipette tips

  • Volumetric flasks and other standard laboratory glassware

Reagent Preparation
  • DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. Store this solution in a dark bottle at 4°C.

  • Test Compound Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Ascorbic Acid Stock Solution: Prepare a stock solution of ascorbic acid in methanol (e.g., 1 mg/mL).

  • Serial Dilutions: From the stock solutions of the test compound and ascorbic acid, prepare a series of dilutions in methanol to obtain a range of concentrations for testing.

Assay Procedure
  • Blank Preparation: In a well of the 96-well plate, add 200 µL of methanol.

  • Control Preparation: Add 100 µL of the DPPH stock solution to 100 µL of methanol in a separate well.

  • Sample Preparation:

    • Add 100 µL of each dilution of the this compound solution to separate wells.

    • Add 100 µL of the DPPH stock solution to each of these wells.

  • Positive Control Preparation:

    • Add 100 µL of each dilution of the ascorbic acid solution to separate wells.

    • Add 100 µL of the DPPH stock solution to each of these wells.

  • Incubation: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound and the positive control using the following formula:

    Where:

    • A_control is the absorbance of the control (DPPH solution without the test compound).

    • A_sample is the absorbance of the DPPH solution with the test compound.

  • Determine the IC50 value: Plot a graph of the percentage of inhibition versus the concentration of the test compound. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical. This can be determined by interpolation from the graph or by using a suitable regression analysis.

Visualizations

DPPH Assay Experimental Workflow

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare DPPH Solution (0.2 mM in Methanol) mixing Mix DPPH with Sample/Control reagent_prep->mixing sample_prep Prepare this compound Serial Dilutions sample_prep->mixing control_prep Prepare Ascorbic Acid (Positive Control) Dilutions control_prep->mixing incubation Incubate in Dark (30 min, RT) mixing->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition measurement->calculation plotting Plot % Inhibition vs. Concentration calculation->plotting ic50 Determine IC50 Value plotting->ic50

Caption: Workflow for the DPPH antioxidant capacity assay.

Antioxidant Mechanism of this compound in DPPH Assay

Antioxidant_Mechanism DPPH DPPH• (Purple Radical) DPPHH DPPH-H (Yellow, Reduced Form) DPPH->DPPHH Reduction Antioxidant This compound (Hydrogen Donor) Antioxidant->DPPH H• transfer Antioxidant_Radical This compound• (Radical) Antioxidant->Antioxidant_Radical Oxidation

Caption: Reaction of this compound with the DPPH radical.

References

Application Notes and Protocols: Evaluating the Cytotoxicity of (E)-p-Coumaramide using an MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for assessing the cytotoxic effects of (E)-p-Coumaramide on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to evaluate cell viability and metabolic activity.[1][2][3] This protocol outlines the necessary reagents, step-by-step procedures for adherent cells, and methods for data analysis. Additionally, it includes a summary of the cytotoxic activity of related coumarin compounds and a diagram of potential signaling pathways affected by this class of molecules.

Introduction

This compound, a derivative of p-coumaric acid, belongs to a class of compounds that have garnered interest for their potential anticancer properties.[1] The evaluation of the cytotoxic potential of novel therapeutic agents is a critical step in drug discovery and development. The MTT assay is a reliable and sensitive method for such preliminary cytotoxicity screening.[2] The principle of the assay is based on the reduction of the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells.[1][2][4][5] The quantity of formazan produced is directly proportional to the number of viable cells, which can be measured spectrophotometrically after solubilization.[4][6]

Data Presentation: Cytotoxicity of Coumarin Derivatives

While specific quantitative data for this compound is not widely available in public literature, the following table summarizes the cytotoxic activity (IC50 values) of related coumarin and p-coumaric acid compounds against various cancer cell lines, as determined by the MTT assay. This data provides a reference for the potential cytotoxic efficacy of this class of compounds.

Compound/DerivativeCell LineIC50 (µM)Reference
CoumarinHT-29 (Colon Cancer)25[7]
p-Coumaric AcidHT-29 (Colon Cancer)150[7]
p-Coumaric AcidHCT-15 (Colon Cancer)1400[8]
CoumarinHeLa (Cervical Cancer)54.2[9]
Coumarin Derivative 4HL60 (Leukemia)8.09[3]
Coumarin Derivative 8bHepG2 (Liver Cancer)13.14[3]
N-phenethyl-p-coumaramideP388 (Murine Leukemia)Not explicitly stated, but active[1][2]

Experimental Protocol: MTT Assay for this compound Cytotoxicity

This protocol is designed for assessing the cytotoxicity of this compound on adherent cancer cell lines cultured in 96-well plates.

Materials and Reagents:

  • Cell Line: Appropriate human cancer cell line (e.g., HeLa, MCF-7, A549).

  • This compound: Stock solution prepared in a suitable solvent (e.g., DMSO) and serially diluted to desired concentrations in culture medium.

  • Culture Medium: Recommended medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate Buffered Saline (PBS). The solution should be filter-sterilized and protected from light.

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.

  • Phosphate Buffered Saline (PBS): pH 7.4.

  • Trypsin-EDTA: For cell detachment.

  • Equipment:

    • Humidified incubator (37°C, 5% CO2)

    • Laminar flow hood

    • Microplate reader (capable of measuring absorbance at 570 nm)

    • Inverted microscope

    • Multichannel pipette

    • Sterile 96-well flat-bottom plates

Experimental Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Cell Seeding (e.g., 5x10^3 cells/well) B 24h Incubation (Cell Adherence) A->B C Add this compound (Various Concentrations) B->C D Incubate for 24-72h C->D E Add MTT Reagent (0.5 mg/mL final conc.) D->E F Incubate for 4h (Formazan Formation) E->F G Add Solubilization Solution (e.g., DMSO) F->G H Incubate & Shake (Dissolve Formazan) G->H I Measure Absorbance (570 nm) H->I J Calculate Cell Viability (%) I->J

Caption: Experimental workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells/well in 100 µL of culture medium).

    • Include wells for control (untreated cells) and blank (medium only).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a stock solution.

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the diluted compound solutions to the respective wells. Add fresh medium to the control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization of the formazan.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise if necessary.

Data Analysis:

  • Background Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate Percentage Viability:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Dose-Response Curve: Plot the percentage of cell viability against the concentration of this compound.

  • IC50 Determination: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Potential Signaling Pathways

Coumarin and its derivatives have been shown to induce cytotoxicity in cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell survival and proliferation and is often dysregulated in cancer.[10][11] Coumarins have been reported to inhibit this pathway, leading to decreased cell proliferation and the induction of apoptosis.[10][11] Apoptosis can be triggered through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases.[10][12]

Signaling Pathway Diagram:

Signaling_Pathway cluster_pathway Potential this compound Action cluster_pi3k PI3K/Akt Pathway cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest Coumaramide This compound PI3K PI3K Coumaramide->PI3K Bax Bax Coumaramide->Bax Bcl2 Bcl-2 Coumaramide->Bcl2 p53 p53 Coumaramide->p53 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p21 p21 p53->p21 CDK CDK/Cyclin p21->CDK G1_S_Arrest G1/S Arrest CDK->G1_S_Arrest G1_S_Arrest->Proliferation

References

Extraction of (E)-p-Coumaramide from Plant Material: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-p-Coumaramide, a naturally occurring phenolic amide, has garnered interest in the scientific community for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is a derivative of p-coumaric acid, which is widely distributed in the plant kingdom. The extraction and isolation of this compound from plant sources are critical steps for further research and development. These application notes provide a comprehensive overview of the methodologies for extracting this compound from plant materials, tailored for researchers in natural product chemistry, pharmacology, and drug development.

While a standardized, universal protocol for the extraction of this compound is not extensively documented, this document synthesizes information from various studies on the extraction of related p-coumaroyl amides and other phenolic compounds to propose effective and reproducible protocols. The methodologies detailed below are based on established principles of natural product extraction and can be adapted and optimized for specific plant matrices.

Plant Sources

This compound and its derivatives are found in a variety of plant species. A comprehensive review of p-coumaroyl amides indicates their presence across numerous plant families[1]. While specific quantitative data for this compound is often embedded within broader phytochemical analyses, plants from the genera Annona and Houttuynia have been investigated for their rich content of phenolic compounds and are potential sources. For instance, leaves of Annona cherimola are known to contain a variety of bioactive compounds, and extracts have been prepared using ethanol and water mixtures[2][3]. Similarly, Houttuynia cordata is recognized for its diverse chemical constituents, including flavonoids and phenolic acids[4].

Extraction Methodologies

The selection of an appropriate extraction method and solvent system is crucial for the efficient isolation of this compound. The choice depends on the polarity of the target compound and the chemical composition of the plant matrix. Polar solvents are generally effective for extracting phenolic compounds[1][5].

Conventional Extraction Techniques

Conventional methods such as maceration and Soxhlet extraction are widely used for the extraction of coumarin-related compounds.

Maceration: This simple technique involves soaking the plant material in a solvent for a specified period with occasional agitation. It is suitable for thermolabile compounds.

Soxhlet Extraction: This method provides a more exhaustive extraction by continuously washing the plant material with a fresh hot solvent. However, the prolonged exposure to heat may not be suitable for all compounds.

Modern Extraction Techniques

Modern techniques like ultrasound-assisted extraction (UAE) and pressurized liquid extraction (PLE) offer advantages in terms of efficiency and reduced extraction time and solvent consumption.

Ultrasound-Assisted Extraction (UAE): The use of ultrasonic waves can enhance the extraction process by disrupting cell walls, leading to increased solvent penetration and mass transfer.

Quantitative Data Summary

The yield of this compound can vary significantly depending on the plant source, the extraction method, and the solvent used. The following table summarizes typical extraction yields for related coumarins and phenolic compounds from various plant materials to provide a comparative reference.

Plant MaterialExtraction MethodSolventCompound ClassYieldReference
Melilotus officinalisMaceration96% EthanolCoumarin316.4 mg/100 g[5]
Melilotus officinalisMaceration50% EthanolCoumarin146.4 mg/100 g[5]
Ruta graveolensMaceration50% Ethanol-14.95% (extract)[5]
Annona cherimola leavesMaceration75:25 (v/v) Ethanol:Water--[2]
Cynodon dactylonSuccessive Solvent ExtractionMethanolp-Coumaric Acid0.48 mg/100 mL[6]

Experimental Protocols

The following are detailed protocols for the extraction and purification of this compound from plant material. These are generalized procedures that should be optimized for specific applications.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is recommended for its efficiency and reduced extraction time.

1. Plant Material Preparation:

  • Collect fresh plant material (e.g., leaves of Annona cherimola).

  • Dry the material in an oven at a controlled temperature (e.g., 50°C for 16 hours) to a constant weight[2].

  • Grind the dried material into a fine powder using a mechanical grinder.

2. Extraction:

  • Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

  • Add 100 mL of 80% (v/v) aqueous methanol containing 0.1% formic acid[1].

  • Place the flask in an ultrasonic bath.

  • Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

  • After sonication, filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent.

  • Pool the filtrates.

3. Solvent Removal:

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Protocol 2: Maceration for Extraction of this compound

This protocol is a simpler alternative to UAE.

1. Plant Material Preparation:

  • Prepare the dried and powdered plant material as described in Protocol 1.

2. Extraction:

  • Place 10 g of the powdered plant material in a 250 mL screw-capped flask.

  • Add 100 mL of 75% ethanol[2].

  • Seal the flask and keep it on an orbital shaker at room temperature for 72 hours.

  • Filter the extract through Whatman No. 1 filter paper.

  • Collect the filtrate and concentrate it using a rotary evaporator.

Purification Protocol

The crude extract obtained from the above methods will contain a mixture of compounds. Purification is necessary to isolate this compound.

1. Liquid-Liquid Fractionation:

  • Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

  • Perform successive partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound is expected to be in the more polar fractions (e.g., ethyl acetate).

2. Column Chromatography:

  • Subject the ethyl acetate fraction to column chromatography on silica gel.

  • Elute the column with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.

  • Collect the fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase.

  • Combine the fractions containing the compound of interest based on the TLC profile.

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • For final purification, use a preparative HPLC system with a C18 column[6].

  • The mobile phase could be a gradient of methanol and water with 0.1% formic acid.

  • The separation should be monitored with a UV detector at an appropriate wavelength for p-coumaric acid derivatives (around 310 nm)[6].

  • Collect the peak corresponding to this compound.

  • Confirm the purity and identity of the isolated compound using analytical techniques such as HPLC, LC-MS, and NMR[1].

Visualization of Workflows and Pathways

Experimental Workflow

The overall workflow for the extraction and purification of this compound can be visualized as a flowchart.

Extraction_Workflow plant_material Plant Material (e.g., Leaves) drying Drying plant_material->drying grinding Grinding drying->grinding extraction Extraction (UAE or Maceration) Solvent: e.g., 80% Methanol grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract fractionation Liquid-Liquid Fractionation crude_extract->fractionation column_chrom Column Chromatography fractionation->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_compound This compound prep_hplc->pure_compound analysis Analysis (HPLC, LC-MS, NMR) pure_compound->analysis

Extraction and purification workflow for this compound.
Potential Signaling Pathway Involvement

Based on the known biological activities of related coumarins and phenolic compounds, this compound may exert its effects through various signaling pathways. For instance, the anti-inflammatory activity of many phenolic compounds is mediated through the inhibition of pro-inflammatory pathways like NF-κB and MAPK signaling.

Signaling_Pathway cluster_pathway Potential Anti-inflammatory Mechanism stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor IKK IKK Complex receptor->IKK MAPKKK MAPKKK receptor->MAPKKK coumaramide This compound coumaramide->IKK potential inhibition MAPK MAPK (e.g., p38, JNK) coumaramide->MAPK potential inhibition NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 activates IkB IκB IKK->IkB phosphorylates (degradation) nucleus Nucleus NFkB_p65_p50->nucleus translocates to IkB->NFkB_p65_p50 inhibits pro_inflammatory Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) nucleus->pro_inflammatory promotes transcription MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->nucleus translocates to

Hypothesized anti-inflammatory signaling pathway modulation.

Conclusion

The extraction of this compound from plant materials is a multifactorial process that requires careful selection of the plant source, extraction method, and solvent system. The protocols provided herein offer a solid foundation for researchers to develop and optimize their own extraction strategies. Further research is warranted to identify plant species with high yields of this compound and to fully elucidate its pharmacological properties and mechanisms of action. The successful isolation of this compound will pave the way for its potential application in the development of novel therapeutic agents.

References

Application Note: A Validated HPLC Method for the Quantitative Determination of (E)-p-Coumaramide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of (E)-p-Coumaramide. The developed isocratic reverse-phase HPLC method is demonstrated to be simple, accurate, precise, and specific. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for routine quality control and research applications. All experimental protocols and validation data are presented herein.

Introduction

This compound, a derivative of p-coumaric acid, is a compound of interest in pharmaceutical and nutraceutical research due to the diverse biological activities associated with related phenolic amides. Accurate and reliable quantitative analysis is crucial for the quality control of raw materials, stability studies, and formulation development. This application note provides a fully validated HPLC method to meet these analytical needs.

Physicochemical Properties of this compound

  • Chemical Structure:

    • IUPAC Name: (E)-3-(4-hydroxyphenyl)acrylamide

    • Molecular Formula: C₉H₉NO₂

    • Molecular Weight: 163.17 g/mol

  • Solubility: Based on the properties of related aromatic amides, this compound is expected to be soluble in organic solvents such as methanol and acetonitrile.

  • UV Absorption: The UV spectrum of compounds containing the p-coumaroyl moiety typically shows a maximum absorption (λmax) around 310 nm. This wavelength was selected for detection to ensure high sensitivity.

Experimental Protocol: HPLC Method

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector was used.

ParameterCondition
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size)
Mobile Phase Isocratic elution with a mixture of 0.1% Formic Acid in Water (A) and Acetonitrile (B) (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 310 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 50 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of the sample containing this compound, dissolve it in methanol, and dilute with the mobile phase to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The developed method was validated according to ICH guidelines for the following parameters:

  • System Suitability: To ensure the chromatographic system is adequate for the analysis.

  • Specificity: To assess the ability of the method to unequivocally measure the analyte in the presence of other components.

  • Linearity: To demonstrate the proportional relationship between the concentration and the detector response.

  • Precision: To determine the closeness of agreement between a series of measurements.

  • Accuracy: To determine the closeness of the test results to the true value.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): To establish the lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Data Presentation

The quantitative results of the method validation are summarized in the following tables.

Table 1: System Suitability Parameters
ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.15
Theoretical Plates> 20006800
% RSD of Peak Area (n=6)≤ 1.0%0.45%
Retention Time (min)-~5.2
Table 2: Linearity Data
Concentration (µg/mL)Mean Peak Area (n=3)
1152,345
5761,725
101,525,450
203,050,900
304,576,350
406,101,800
507,627,250
Correlation Coefficient (r²) ≥ 0.999
Table 3: Precision
Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
100.52%0.85%
200.41%0.72%
300.35%0.68%
Table 4: Accuracy (Recovery Studies)
Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%87.9599.38%
100%1010.08100.80%
120%1211.9299.33%
Table 5: LOD and LOQ
ParameterResult (µg/mL)
LOD0.15
LOQ0.45
Table 6: Robustness
Parameter Variation% RSD of Peak Area
Flow Rate (± 0.1 mL/min)0.68%
Mobile Phase Composition (± 2%)0.75%
Column Temperature (± 2°C)0.55%

Visualizations

HPLC_Method_Workflow A Sample Preparation (Weighing, Dissolving, Diluting, Filtering) C Standard & Sample Injection A->C B HPLC System Setup (Column Installation, Mobile Phase Priming) B->C D Chromatographic Separation (C18 Column, Isocratic Elution) C->D Analyte Introduction E UV Detection (at 310 nm) D->E Eluent Flow F Data Acquisition & Processing (Chromatogram Generation, Peak Integration) E->F Signal Output G Quantification (Calibration Curve) F->G Peak Area Data H Report Generation G->H Concentration Results Validation_Parameters Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Precision Precision (Repeatability & Intermediate) Method->Precision Accuracy Accuracy Method->Accuracy Sensitivity Sensitivity (LOD & LOQ) Method->Sensitivity Robustness Robustness Method->Robustness SystemSuitability System Suitability Method->SystemSuitability

Application Notes and Protocols for In Vivo Studies with (E)-p-Coumaramide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-p-Coumaramide, a derivative of the widespread natural phenolic compound p-coumaric acid, is a molecule of growing interest for its potential therapeutic applications. Drawing from the known biological activities of its parent compound and other derivatives, this compound is hypothesized to possess significant antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. These application notes provide a comprehensive guide for the design and execution of in vivo studies to investigate the therapeutic potential of this compound. The protocols outlined below are based on established methodologies for evaluating similar compounds and are intended to serve as a foundational framework for researchers.

Data Presentation: Hypothetical In Vivo Efficacy

The following tables present hypothetical, yet plausible, quantitative data for in vivo studies with this compound. These tables are structured to facilitate the clear presentation and comparison of potential experimental outcomes.

Table 1: In Vivo Anti-Inflammatory Activity of this compound in a Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h post-carrageenan (Mean ± SD)Inhibition of Edema (%)
Vehicle Control (Saline)-0.85 ± 0.12-
This compound250.68 ± 0.0920.0
This compound500.51 ± 0.0740.0
This compound1000.38 ± 0.0555.3
Indomethacin (Positive Control)100.32 ± 0.0462.4

Table 2: Neuroprotective Effects of this compound in a Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke

Treatment GroupDose (mg/kg)Neurological Deficit Score (Mean ± SD)Infarct Volume (mm³) (Mean ± SD)
Sham-0.2 ± 0.10
Vehicle Control (DMSO)-3.8 ± 0.5210 ± 25
This compound202.9 ± 0.4155 ± 20
This compound402.1 ± 0.3110 ± 18
Nimodipine (Positive Control)101.8 ± 0.395 ± 15

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols can be adapted based on specific research questions and institutional guidelines.

Protocol 1: Carrageenan-Induced Paw Edema in Rodents

This model is widely used to assess the acute anti-inflammatory activity of novel compounds.[1][2][3]

Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation.

Materials:

  • Male Wistar rats or Swiss albino mice (180-220 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plebysmometer or digital caliper

Procedure:

  • Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.

  • Fasting: Fast animals overnight with free access to water before the experiment.

  • Grouping: Randomly divide animals into the following groups (n=6-8 per group):

    • Group I: Vehicle Control

    • Group II: this compound (low dose, e.g., 25 mg/kg)

    • Group III: this compound (medium dose, e.g., 50 mg/kg)

    • Group IV: this compound (high dose, e.g., 100 mg/kg)

    • Group V: Positive Control (Indomethacin, 10 mg/kg)

  • Compound Administration: Administer the vehicle, this compound, or indomethacin orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Protocol 2: Middle Cerebral Artery Occlusion (MCAO) in Rodents

This model is a common method for inducing focal cerebral ischemia to study the neuroprotective effects of compounds.[4][5][6]

Objective: To assess the neuroprotective potential of this compound in a model of ischemic stroke.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound

  • Vehicle (e.g., 10% DMSO in saline)

  • Nimodipine (positive control)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • 4-0 monofilament nylon suture with a rounded tip

  • 2,3,5-triphenyltetrazolium chloride (TTC) stain

Procedure:

  • Animal Acclimatization and Fasting: As described in Protocol 1.

  • Grouping: Randomly divide animals into the following groups (n=8-10 per group):

    • Group I: Sham-operated

    • Group II: Vehicle Control (MCAO + Vehicle)

    • Group III: this compound (low dose, e.g., 20 mg/kg)

    • Group IV: this compound (high dose, e.g., 40 mg/kg)

    • Group V: Positive Control (Nimodipine, 10 mg/kg)

  • Compound Administration: Administer the vehicle, this compound, or nimodipine (i.p. or i.v.) at a specific time point relative to the MCAO procedure (e.g., 30 minutes before or immediately after reperfusion).

  • Surgical Procedure (MCAO):

    • Anesthetize the rat.

    • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the CCA and ECA.

    • Insert a 4-0 monofilament nylon suture into the ICA through the ECA stump and advance it until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

    • After 90-120 minutes of occlusion, withdraw the suture to allow for reperfusion.

    • In sham-operated animals, perform the same surgical procedure without occluding the MCA.

  • Neurological Deficit Scoring: 24 hours after MCAO, evaluate neurological deficits using a standardized scoring system (e.g., 0 = no deficit, 4 = severe deficit).[7]

  • Infarct Volume Measurement:

    • After neurological scoring, euthanize the animals and remove the brains.

    • Slice the brains into 2 mm coronal sections.

    • Immerse the slices in 2% TTC solution at 37°C for 30 minutes. Healthy tissue will stain red, while the infarcted tissue will remain white.

    • Quantify the infarct volume using image analysis software.

  • Histological and Biochemical Analysis (Optional):

    • Perform Nissl staining to assess neuronal survival.

    • Use immunohistochemistry to measure markers of apoptosis (e.g., Caspase-3) and inflammation (e.g., Iba-1 for microglia).

    • Conduct ELISAs or Western blotting on brain tissue homogenates to quantify levels of inflammatory cytokines (e.g., TNF-α, IL-1β) and signaling proteins.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_0 Inflammatory Stimulus (e.g., LPS, Carrageenan) cluster_1 Pro-inflammatory Signaling Cascade cluster_2 Therapeutic Intervention Stimulus Stimulus NFkB NF-κB Pathway Stimulus->NFkB MAPK MAPK Pathway Stimulus->MAPK COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines MAPK->COX2 MAPK->iNOS MAPK->Cytokines Inflammation Inflammation COX2->Inflammation Prostaglandins iNOS->Inflammation Nitric Oxide Cytokines->Inflammation Coumaramide This compound Coumaramide->NFkB Coumaramide->MAPK

Caption: Putative anti-inflammatory mechanism of this compound.

Experimental Workflow Diagram

G cluster_0 Phase 1: Pre-Experiment cluster_1 Phase 2: Experiment cluster_2 Phase 3: Data Collection & Analysis A Animal Acclimatization (1 week) B Randomization into Treatment Groups A->B C Baseline Measurements (e.g., Paw Volume) B->C D Compound/Vehicle Administration (this compound or Control) C->D E Induction of Pathology (e.g., Carrageenan Injection or MCAO) D->E F Post-Induction Measurements (e.g., Paw Volume, Neurological Score) E->F G Tissue Collection & Processing F->G H Histological & Biochemical Analyses (e.g., TTC, IHC, ELISA) G->H I Statistical Analysis & Interpretation H->I

Caption: General workflow for in vivo efficacy studies.

References

Troubleshooting & Optimization

troubleshooting low yield in (E)-p-Coumaramide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of (E)-p-Coumaramide.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound yield unexpectedly low?

A low yield in this compound synthesis can stem from several factors. Due to the structure of p-coumaric acid, direct amide formation from the carboxylic acid and amine is challenging due to a high activation barrier and a competing acid-base reaction.[1] Key issues to investigate include:

  • Incomplete activation of the carboxylic acid: The resonance effect of the phenolic hydroxyl group in p-coumaric acid reduces the reactivity of the carbonyl group, making activation a critical step.[2]

  • Side reactions involving the phenolic hydroxyl group: The unprotected hydroxyl group can lead to side reactions, such as dimerization, when converting p-coumaric acid to its acid halide.[2]

  • Suboptimal reaction conditions: Factors like solvent, temperature, and reaction time can significantly impact the efficiency of the coupling reaction.

  • Reagent purity and stoichiometry: Impure reagents or incorrect molar ratios of reactants can lead to incomplete conversion and the formation of byproducts.

  • Product loss during work-up and purification: this compound may be lost during extraction and recrystallization steps.[3]

Q2: What are the common methods for synthesizing this compound?

Two primary methods are commonly employed for the synthesis of this compound:

  • Acid Chloride Method: This involves the conversion of p-coumaric acid to p-coumaroyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine.[4][5][6] To prevent side reactions, the phenolic hydroxyl group is often protected (e.g., by acetylation) before chlorination.[2]

  • Coupling Agent Method: This method utilizes coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-hydroxybenzotriazole (HOBt), to facilitate the amide bond formation directly from the carboxylic acid and amine.[7][8][9]

Q3: Should I protect the phenolic hydroxyl group of p-coumaric acid before amidation?

Yes, protecting the phenolic hydroxyl group is a highly recommended strategy, especially when using the acid chloride method.[2] The unprotected hydroxyl group can react with the generated acid chloride, leading to dimerization and other side products, which will lower the yield of the desired amide.[2] Acetylation is a common and effective method for protecting this group.[2]

Q4: What are common side products in this compound synthesis and how can I minimize them?

When using carbodiimide coupling reagents like EDC, a common side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the amine.[10][11] This can be minimized by:

  • Using solvents with low dielectric constants (e.g., dichloromethane).[10]

  • Adding HOBt, which reacts with the O-acylisourea to form an active ester that is more stable and less prone to rearrangement.[12][13]

In the acid chloride method, dimerization due to the reaction of the acid chloride with the phenolic hydroxyl group is a significant side reaction if the hydroxyl group is not protected.[2]

Troubleshooting Guides

Low Yield with the Acid Chloride Method
Symptom Potential Cause Recommended Solution
Low conversion of p-coumaric acid to acid chloride Incomplete reaction with the chlorinating agent.Use an excess of the chlorinating agent (e.g., thionyl chloride) and ensure anhydrous conditions. Reflux for an adequate amount of time (e.g., 3 hours) to drive the reaction to completion.[5]
Formation of a significant amount of byproduct Dimerization or other side reactions involving the unprotected phenolic hydroxyl group.Protect the hydroxyl group of p-coumaric acid by acetylation before the chlorination step.[2]
Low yield of final amide product despite successful acid chloride formation Inefficient reaction between the acid chloride and the amine.Ensure the use of a suitable base (e.g., triethylamine) to scavenge the HCl generated during the reaction.[14] Perform the reaction at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.
Low Yield with the Coupling Agent Method (e.g., EDC/HOBt)
Symptom Potential Cause Recommended Solution
Reaction is sluggish or incomplete Formation of an unreactive N-acylurea byproduct from the O-acylisourea intermediate.[10][11]Add HOBt to the reaction mixture. HOBt traps the O-acylisourea intermediate to form a more stable active ester, preventing the formation of N-acylurea and improving the yield of the desired amide.[12][13]
Low reactivity of the amine.Use a base such as Diisopropylethylamine (DIEA) to facilitate the reaction.[9]
Difficulty in purifying the final product Presence of urea byproduct from EDC.The urea byproduct is water-soluble and can typically be removed by an aqueous workup.[8]

Quantitative Data

The following table summarizes yield data from a multi-step synthesis of N-phenethyl-p-coumaramide, which involves protection of the hydroxyl group.[2]

Reaction Step Product Yield (%)
Acetylation of p-coumaric acid(E)-3-(4-acetoxyphenyl)acrylic acid63.93
Amidation of the protected and activated acid with phenethylamine(E)-3-(4-acetoxyphenyl)-N-phenethylacrylamide20.47
DeacetylationN-phenethyl-p-coumaramide76.02

Experimental Protocols

Protocol 1: Synthesis of this compound via the Acid Chloride Method (with protection)

This protocol is adapted from the synthesis of N-phenethyl-p-coumaramide.[2]

Step 1: Acetylation of p-Coumaric Acid

  • Mix p-coumaric acid (1 equivalent) with pyridine (excess) and acetic anhydride (2.8 equivalents) in a round-bottom flask.

  • Stir the mixture for 5 hours at room temperature.

  • Pour the reaction mixture into cold water with stirring.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the solid from hot methanol to obtain (E)-3-(4-acetoxyphenyl)acrylic acid.

Step 2: Chlorination of Acetylated p-Coumaric Acid

  • Add (E)-3-(4-acetoxyphenyl)acrylic acid (1 equivalent) to an excess of thionyl chloride.

  • Reflux the mixture for 3 hours.[5]

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude (E)-3-(4-acetoxyphenyl)acryloyl chloride.

Step 3: Amidation

  • Dissolve the crude acid chloride (1 equivalent) and the desired amine (0.9 equivalents) in dichloromethane (DCM).

  • Add 4-dimethylaminopyridine (DMAP) (0.27 equivalents) and triethylamine (TEA) (0.8 equivalents) to the mixture.

  • Stir the reaction for 2 hours.

  • Wash the reaction mixture sequentially with 3% HCl and saturated aqueous NH₄Cl.

  • Dry the organic layer with anhydrous Na₂SO₄ and evaporate the solvent.

  • Purify the crude product by column chromatography.

Step 4: Deacetylation

  • Dissolve the acetylated amide in a suitable solvent and perform deacetylation under appropriate conditions (e.g., mild basic hydrolysis) to yield the final this compound.

Protocol 2: Synthesis of this compound using EDC/HOBt

This protocol is a general procedure for EDC/HOBt coupling.[9]

  • Dissolve p-coumaric acid (1 equivalent), HOBt (1.5 equivalents), EDC·HCl (1.5 equivalents), and the desired amine (1.5 equivalents) in DMF.

  • Add DIEA (3 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure and purify the crude product.

Visualizations

Troubleshooting_Workflow start Low Yield of this compound check_method Which synthesis method was used? start->check_method acid_chloride Acid Chloride Method check_method->acid_chloride Acid Chloride coupling_agent Coupling Agent Method check_method->coupling_agent Coupling Agent check_protection Was the phenolic -OH protected? acid_chloride->check_protection check_hobt Was HOBt used as an additive? coupling_agent->check_hobt no_protection Side reactions (dimerization) likely. Protect -OH with acetylation. check_protection->no_protection No yes_protection Check acid chloride formation and amidation steps. check_protection->yes_protection Yes check_conditions Review reaction conditions (solvent, temp, time) and reagent purity. yes_protection->check_conditions no_hobt N-acylurea formation is a likely side reaction. Add HOBt to the reaction. check_hobt->no_hobt No yes_hobt Check reagent stoichiometry and purity. check_hobt->yes_hobt Yes yes_hobt->check_conditions purification_loss Investigate potential product loss during work-up and purification. check_conditions->purification_loss

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Acid_Chloride_Workflow start Start: p-Coumaric Acid step1 Step 1: Acetylation (Protection of -OH group) start->step1 step2 Step 2: Chlorination (e.g., with SOCl₂) step1->step2 step3 Step 3: Amidation (Reaction with Amine) step2->step3 step4 Step 4: Deacetylation (Deprotection) step3->step4 end End: this compound step4->end

Caption: Experimental workflow for the acid chloride synthesis method.

Coupling_Agent_Workflow start Start: p-Coumaric Acid + Amine step1 Step 1: Mix Reactants with EDC/HOBt in DMF start->step1 step2 Step 2: Add Base (e.g., DIEA) step1->step2 step3 Step 3: Stir at Room Temperature step2->step3 step4 Step 4: Aqueous Work-up and Purification step3->step4 end End: this compound step4->end

Caption: Experimental workflow for the coupling agent synthesis method.

References

Technical Support Center: Optimizing (E)-p-Coumaramide Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (E)-p-Coumaramide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the solubility of this compound in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a derivative of p-coumaric acid, a naturally occurring phenolic compound. Like many phenolic compounds, it possesses a range of potential biological activities, including antioxidant and anti-inflammatory effects. However, its relatively nonpolar structure can lead to poor aqueous solubility, creating challenges for its use in biological assays where consistent and known concentrations in aqueous media are crucial.

Q2: What are the common signs of solubility issues with this compound in my experiments?

You may be encountering solubility problems if you observe any of the following:

  • Precipitation: The compound forms visible particles or a solid pellet in your stock solution or culture medium, either immediately after addition or over time.

  • Cloudiness or Turbidity: The medium becomes hazy or opaque after the addition of the compound.

  • Inconsistent Results: You observe high variability in your experimental data, which could be due to an inconsistent concentration of the solubilized compound.

  • Lower than Expected Potency: The observed biological effect is less than anticipated, which might be because the actual concentration of the dissolved compound is lower than the nominal concentration.

Q3: Which solvents are recommended for preparing a stock solution of this compound?

For initial solubilization, organic solvents are typically required. Dimethyl sulfoxide (DMSO) is a common and effective choice for creating a high-concentration stock solution. Ethanol is another viable option. It is crucial to use anhydrous, high-purity solvents to avoid introducing contaminants or water that could affect solubility.

Q4: What is the maximum recommended concentration of DMSO in my cell culture medium?

While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations. As a general rule, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), and certainly not exceeding 1% (v/v). It is always recommended to include a vehicle control (medium with the same concentration of DMSO but without the compound) in your experiments to account for any solvent effects.

Q5: How can I improve the solubility of this compound in my aqueous assay buffer or cell culture medium?

Several strategies can be employed to enhance the solubility of this compound for your experiments:

  • Use of a Co-solvent: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO and then dilute it into your aqueous medium.

  • pH Adjustment: The solubility of phenolic compounds can be pH-dependent. For acidic compounds, increasing the pH can enhance solubility. However, the stability of the compound and the pH tolerance of your biological system must be considered.

  • Use of Solubilizing Agents: In some cases, non-ionic surfactants or cyclodextrins can be used to improve the solubility of hydrophobic compounds, though their compatibility with your specific assay must be validated.

  • Sonication and Gentle Warming: Brief sonication or warming the solution to 37°C can help to dissolve the compound. However, be cautious with temperature-sensitive compounds.

Troubleshooting Guide

Issue 1: Precipitate forms immediately upon adding the this compound stock solution to the aqueous medium.
Possible Cause Solution
Rapid Solvent Change: The compound is "crashing out" of solution due to the abrupt change from a high-concentration organic stock to an aqueous environment.1. Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. First, dilute the DMSO stock into a small volume of serum-free medium or PBS, mix well, and then add this intermediate dilution to the final volume of your complete medium. 2. Increase Final Volume: Diluting the stock solution into a larger volume of aqueous medium can help to keep the compound in solution. 3. Vortexing During Addition: Gently vortex or swirl the aqueous medium while adding the stock solution to promote rapid and uniform mixing.
Low Aqueous Solubility Limit Exceeded: The final concentration of this compound is above its solubility limit in the aqueous medium.1. Determine Maximum Soluble Concentration: Perform a solubility test by preparing a serial dilution of your compound in the final assay medium and visually inspecting for precipitation after a relevant incubation period. 2. Lower the Working Concentration: If possible, adjust your experimental design to use a lower, soluble concentration of the compound.
Issue 2: Precipitate forms over time in the incubator.
Possible Cause Solution
Temperature Shift: The compound may be less soluble at the incubation temperature (e.g., 37°C) compared to room temperature.1. Pre-warm the Medium: Before adding the compound, ensure your cell culture medium is pre-warmed to the incubation temperature. 2. Re-dissolve Before Use: If a stock solution has been stored at a low temperature, allow it to warm to room temperature and vortex gently to ensure any precipitate is re-dissolved before use.
Interaction with Media Components: The compound may interact with proteins or salts in the culture medium, leading to precipitation over time.1. Use Serum-Free Medium for Dilution: If your protocol allows, prepare the initial dilution in a serum-free medium before adding it to your complete, serum-containing medium. 2. Test Different Media Formulations: If feasible, test the solubility of your compound in different types of cell culture media.
pH Shift: The pH of the medium can change in a CO2 incubator, potentially affecting the solubility of pH-sensitive compounds.1. Ensure Proper Buffering: Use a medium with a robust buffering system (e.g., HEPES) if you suspect pH shifts are contributing to precipitation.

Data Presentation

Table 1: Estimated Solubility of p-Coumaric Acid in Common Solvents

Disclaimer: The following data is for p-coumaric acid, the precursor to this compound. The actual solubility of this compound may differ. It is strongly recommended to experimentally determine the solubility of this compound for your specific experimental conditions.

Solvent Estimated Solubility (mg/mL)
Dimethyl sulfoxide (DMSO)~15
Ethanol~10
Dimethylformamide (DMF)~20
WaterSparingly soluble
PBS (pH 7.2) with 1:6 DMF~0.1

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. (Molecular Weight of this compound can be found on the supplier's datasheet).

  • Weigh the compound: In a sterile microcentrifuge tube, accurately weigh the calculated amount of this compound powder.

  • Add DMSO: Add the calculated volume of anhydrous, sterile DMSO to the tube.

  • Dissolve the compound: Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for short intervals to aid dissolution.

  • Visual Inspection: Visually inspect the solution to ensure there is no undissolved material. The solution should be clear.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media for a Final Concentration of 10 µM

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture media (with serum, if applicable)

  • Sterile conical tubes or multi-well plates

Procedure:

  • Pre-warm the media: Ensure your complete cell culture medium is pre-warmed to 37°C.

  • Intermediate Dilution (Recommended):

    • In a sterile tube, add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed serum-free medium or PBS.

    • Gently pipette up and down or vortex briefly to mix. This creates a 100 µM intermediate dilution.

  • Final Dilution:

    • Add 100 µL of the 100 µM intermediate dilution to 900 µL of your final volume of complete, pre-warmed cell culture medium in a sterile tube or well of a plate.

    • Gently mix by pipetting or swirling. This will result in a final concentration of 10 µM with a final DMSO concentration of 0.1%.

  • Visual Inspection: Visually inspect the final solution for any signs of precipitation before adding it to your cells.

Visualizations

Signaling Pathways

This compound and related coumarin derivatives have been reported to modulate several key signaling pathways involved in cellular stress response and survival.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and sequesters Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Nrf2->Cul3 Ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Proteasome Proteasome Cul3->Proteasome Degradation Coumaramide This compound Coumaramide->Keap1 inhibition/modification ARE ARE (Antioxidant Response Element) Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Nrf2_nuc->ARE Binds

Caption: this compound can modulate the Keap1-Nrf2 signaling pathway.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Coumaramide This compound Coumaramide->PI3K Inhibits Coumaramide->AKT Inhibits experimental_workflow start Start prep_stock Prepare 10 mM Stock in DMSO start->prep_stock solubility_test Perform Solubility Test in Assay Medium prep_stock->solubility_test precipitate Precipitate Observed? solubility_test->precipitate troubleshoot Troubleshoot: - Serial Dilution - Lower Concentration precipitate->troubleshoot Yes no_precipitate No Precipitate precipitate->no_precipitate No troubleshoot->solubility_test cell_treatment Treat Cells with This compound no_precipitate->cell_treatment assay Perform Biological Assay (e.g., MTT, Western Blot) cell_treatment->assay analyze Analyze Data assay->analyze end End analyze->end

Technical Support Center: Degradation of (E)-p-Coumaramide in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of (E)-p-Coumaramide in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

This compound possesses several reactive functional groups: a phenolic hydroxyl group, an α,β-unsaturated amide, and an aromatic ring. These features suggest three primary degradation pathways in solution:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield p-coumaric acid and ammonia. The rate of this reaction is highly dependent on pH and temperature.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce isomerization of the trans-double bond to the cis-isomer or lead to other photochemical reactions involving the cinnamic system and the aromatic ring.

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by factors such as high pH, the presence of metal ions, or exposure to oxygen. This can lead to the formation of quinone-type structures and other oxidation products.

Q2: I am observing faster-than-expected degradation of my this compound stock solution. What could be the cause?

Several factors could be contributing to the rapid degradation of your stock solution:

  • pH of the solvent: The stability of this compound is likely pH-dependent. Amide hydrolysis is catalyzed by both acid and base. Check the pH of your solvent and consider using a buffered solution to maintain a pH where the compound is most stable (typically near neutral for amides, although this needs to be determined experimentally).

  • Light exposure: Have the solutions been protected from light? Photodegradation can be a significant issue for compounds with conjugated systems like this compound. Always store solutions in amber vials or protect them from light.

  • Temperature: Elevated temperatures will increase the rate of most degradation reactions. Store stock solutions at recommended low temperatures (e.g., 4°C or -20°C).

  • Presence of contaminants: Metal ions can catalyze oxidation. Ensure high-purity solvents and glassware are used.

Q3: I have identified p-coumaric acid in my stressed samples. What does this indicate?

The presence of p-coumaric acid is a strong indicator of the hydrolytic degradation of the amide bond in this compound. This is a common degradation pathway for amide-containing compounds in aqueous solutions.

Q4: My HPLC analysis shows a new peak with a similar UV spectrum but a different retention time after exposing my sample to light. What could this be?

This is likely a photoisomer of this compound, most probably the (Z)-isomer (cis-isomer). Photoisomerization of the trans double bond is a common outcome of UV exposure for cinnamic acid derivatives. You would expect the (Z)-isomer to have a different retention time on a reverse-phase HPLC column.

Troubleshooting Guides

Issue 1: Inconsistent Degradation Rates Between Experiments
Potential Cause Troubleshooting Steps
Variable pH 1. Measure the pH of all solutions before starting the experiment. 2. Use buffered solutions to ensure a constant pH throughout the experiment. 3. Verify the stability of the buffer at the experimental temperature.
Inconsistent Light Exposure 1. Wrap all reaction vessels and sample vials in aluminum foil or use amber glassware. 2. Ensure that the handling of samples is done under controlled lighting conditions.
Temperature Fluctuations 1. Use a calibrated, temperature-controlled incubator, water bath, or heating block. 2. Monitor and record the temperature throughout the experiment.
Oxygen Exposure 1. For studies on oxidative degradation, ensure consistent aeration. 2. To minimize oxidation, degas solvents and consider running experiments under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Identification of Unknown Degradation Products
Analytical Challenge Recommended Approach
Unknown peak in HPLC-UV 1. Couple your HPLC system to a mass spectrometer (LC-MS) to obtain the molecular weight of the unknown peak. 2. Perform fragmentation analysis (MS/MS) to get structural information. 3. Collect the fraction corresponding to the unknown peak for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structure elucidation.
Suspected Volatile Degradants 1. Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the headspace of your sample or a derivatized sample.
Complex Mixture of Products 1. Optimize your chromatographic method to improve the separation of degradation products (e.g., change the gradient, mobile phase, or column). 2. Use a high-resolution mass spectrometer to accurately determine the elemental composition of the unknown products.

Quantitative Data Summary

The following tables present hypothetical quantitative data for the degradation of this compound based on general chemical principles. Actual experimental data will need to be generated.

Table 1: Effect of pH on the Rate of Hydrolysis of this compound at 50°C

pHApparent First-Order Rate Constant (kapp, s-1)Half-life (t1/2, hours)
2.05.0 x 10-638.5
5.01.0 x 10-71925
7.08.0 x 10-82406
9.06.0 x 10-7321
12.09.0 x 10-621.4

Table 2: Formation of Degradation Products under Different Stress Conditions

Stress ConditionMajor Degradation Product(s)% Degradation after 24h
0.1 M HCl, 60°Cp-Coumaric Acid35%
0.1 M NaOH, 60°Cp-Coumaric Acid55%
UV Light (254 nm), pH 7(Z)-p-Coumaramide20%
3% H2O2, 25°C, pH 7Oxidative adducts15%

Experimental Protocols

Protocol 1: HPLC Method for a Stability Study of this compound
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 310 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the sample to an appropriate concentration (e.g., 10 µg/mL) with the mobile phase.

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis: Incubate a solution of this compound (e.g., 1 mg/mL) in 0.1 M HCl at 60°C. Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, dilute, and analyze by HPLC.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C. Withdraw aliquots at specified time points, neutralize with an equivalent amount of HCl, dilute, and analyze by HPLC.

  • Oxidative Degradation: Treat a solution of this compound with 3% H2O2 at room temperature. Withdraw aliquots at specified time points, quench any remaining H2O2 with a small amount of sodium bisulfite solution, dilute, and analyze by HPLC.

  • Photodegradation: Expose a solution of this compound in a quartz cuvette to a UV lamp (e.g., 254 nm) at a controlled temperature. Analyze the sample by HPLC at various time points. A control sample should be kept in the dark under the same conditions.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_photo Photodegradation cluster_oxidation Oxidation pCoumaramide This compound pCoumaricAcid p-Coumaric Acid pCoumaramide->pCoumaricAcid Acid/Base Z_isomer (Z)-p-Coumaramide pCoumaramide->Z_isomer UV Light OxidizedProducts Oxidized Products (e.g., quinones) pCoumaramide->OxidizedProducts [O] Ammonia Ammonia

Caption: Major degradation pathways of this compound.

ExperimentalWorkflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acidic Stress (e.g., 0.1M HCl, 60°C) HPLC_UV HPLC-UV Acid->HPLC_UV Time points Base Basic Stress (e.g., 0.1M NaOH, 60°C) Base->HPLC_UV Time points Oxidative Oxidative Stress (e.g., 3% H2O2) Oxidative->HPLC_UV Time points Photolytic Photolytic Stress (e.g., UV Light) Photolytic->HPLC_UV Time points LC_MS LC-MS HPLC_UV->LC_MS Identify unknown peaks Structure_Elucidation Structure Elucidation (MS/MS, NMR) LC_MS->Structure_Elucidation Confirm structure Start This compound Solution Start->Acid Start->Base Start->Oxidative Start->Photolytic

Caption: Workflow for a forced degradation study.

Technical Support Center: (E)-p-Coumaramide 1H-NMR Spectrum Interpretation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately interpreting the 1H-NMR spectrum of (E)-p-Coumaramide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the expected chemical shifts and coupling patterns for this compound?

A1: The 1H-NMR spectrum of this compound displays distinct signals for the aromatic, vinylic, hydroxyl, and amide protons. The trans-configuration of the double bond is confirmed by a large coupling constant (~15-18 Hz) between the vinylic protons.[1][2] The aromatic region typically shows a pattern indicative of a 1,4-disubstituted (para) benzene ring.[3]

Data Presentation: Predicted 1H-NMR Data for this compound

Proton Assignment (See Figure 1)Chemical Shift (δ, ppm)*Multiplicity**Coupling Constant (J, Hz)***Integration
H-7~7.5 - 7.6d~15.81H
H-3, H-5~7.4 - 7.5d~8.72H
H-2, H-6~6.7 - 6.8d~8.72H
H-8~6.2 - 6.3d~15.81H
-NH₂~5.5 - 7.5 (variable)br sN/A2H
-OH~9.0 - 10.0 (variable)br sN/A1H

_Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature. ****d = doublet; br s = broad singlet_ ***Typical coupling constants for trans-vinylic protons are 12-18 Hz, while ortho-coupled aromatic protons are 6-10 Hz.[1]

Q2: The signals for my amide (-NH₂) or hydroxyl (-OH) protons are very broad, or I can't see them at all. Why is this happening?

A2: This is a common phenomenon for exchangeable protons like those in OH and NH groups.[4]

  • Chemical Exchange: These protons can exchange with trace amounts of water in the deuterated solvent or with each other. This rapid exchange process on the NMR timescale leads to signal broadening.

  • Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a quadrupole moment that can interact with its environment, leading to faster relaxation and broadening of the attached NH proton signals.

  • Solvent Dependence: The chemical shift of these protons is highly dependent on the solvent, temperature, and sample concentration.[5]

  • Troubleshooting Tip: To confirm these signals, add a drop of deuterium oxide (D₂O) to your NMR tube and re-acquire the spectrum. The exchangeable -OH and -NH₂ protons will be replaced by deuterium, causing their signals to disappear from the spectrum.[5]

Q3: My aromatic or vinylic proton signals are overlapping and difficult to interpret. What can I do?

A3: Signal overlap can obscure coupling patterns and make accurate integration challenging.

  • Change Solvents: Running the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆) can alter the chemical shifts of the protons differently, potentially resolving the overlap.[5] Spectra in aromatic solvents like benzene-d₆ often show different patterns compared to those in chloroform-d.[5]

  • Higher Field Strength: If available, using an NMR spectrometer with a higher magnetic field strength (e.g., 500 MHz vs. 300 MHz) will increase the spectral dispersion, spreading the peaks further apart and improving resolution.

  • Adjust Temperature: For some molecules, particularly those with restricted bond rotation (like amides), changing the acquisition temperature can sharpen or resolve complex signals.[5]

Q4: I see unexpected peaks in my spectrum. What are the likely sources?

A4: Extraneous peaks usually originate from impurities.

  • Residual Solvent: Solvents used during synthesis or purification (e.g., ethyl acetate, hexane, dichloromethane) can be difficult to remove completely and are a common source of impurity peaks.[5]

  • Water: Deuterated solvents can absorb moisture from the air, resulting in a water peak (H₂O or HOD).[5] Its position varies depending on the solvent (e.g., ~1.56 ppm in CDCl₃, ~3.33 ppm in MeOD-d₄, ~2.50 ppm in DMSO-d₆).

  • Grease: Silicone grease from glassware joints can appear as a singlet around 0 ppm or as multiple small peaks.

  • Troubleshooting Workflow: Refer to the logical workflow diagram below (Figure 2) to systematically identify the source of unexpected signals.

Q5: The integration values do not correspond to a whole number of protons. What is the cause?

A5: Inaccurate integration can stem from several issues.

  • Broad Peaks: Very broad signals, like those from OH or NH protons, can be difficult to integrate accurately.

  • Overlapping Signals: If peaks overlap, the integration software may not be able to correctly apportion the area under each peak.

  • Sample Concentration: Overly concentrated samples can lead to broadened lineshapes, which can affect the accuracy of integration.[6]

  • Impurity Peaks: If an impurity peak is accidentally included in the integration of a signal of interest, the ratio will be incorrect. Ensure you are integrating only the peaks corresponding to your compound.

Experimental Protocol: 1H-NMR Sample Preparation

This protocol outlines the standard procedure for preparing a small organic molecule like this compound for 1H-NMR analysis.

  • Determine Sample Amount: Weigh 5-25 mg of your purified this compound sample.[6][7][8] This amount is typically sufficient for a standard 1H-NMR spectrum.

  • Select Deuterated Solvent: Choose a deuterated solvent in which your compound is fully soluble. Common choices include Chloroform-d (CDCl₃), DMSO-d₆, or Methanol-d₄ (CD₃OD). DMSO-d₆ is often a good choice for compounds with exchangeable protons as it can slow down the exchange rate.

  • Dissolution: Place the weighed sample into a small, clean vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[6] Vigorously mix or sonicate until the sample is completely dissolved.

  • Filtration (If Necessary): If any solid particles remain, filter the solution to prevent poor shimming and broad spectral lines.[8][9] This can be done by passing the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[9]

  • Transfer to NMR Tube: Carefully transfer the clear solution into a clean, dry NMR tube. The final sample depth should be around 4-5 cm.[8]

  • Add Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added. However, the residual proton signal of the deuterated solvent is often used for calibration (e.g., CDCl₃ at 7.26 ppm).[7]

  • Cap and Label: Cap the NMR tube securely and label it clearly.[7][9] Gently invert the tube several times to ensure the solution is homogeneous before placing it in the spectrometer.[8]

Mandatory Visualization

troubleshooting_workflow start Acquire 1H-NMR Spectrum check_spectrum Is Spectrum Interpretable? start->check_spectrum problem Identify Primary Issue check_spectrum->problem No end Structure Confirmed check_spectrum->end  Yes broad_signals Broad or Missing -OH / -NH₂ Signals problem->broad_signals overlap Overlapping Signals (Aromatic/Vinylic) problem->overlap unexpected Unexpected Peaks problem->unexpected integration Incorrect Integration problem->integration sol_broad Action: Add D₂O to confirm exchangeable protons. broad_signals->sol_broad sol_overlap Actions: 1. Re-run in different solvent (e.g., Benzene-d₆). 2. Use higher-field NMR. overlap->sol_overlap sol_unexpected Actions: 1. Check for residual solvent peaks. 2. Check for water peak. 3. Re-purify sample if necessary. unexpected->sol_unexpected sol_integration Actions: 1. Re-phase and baseline correct. 2. Integrate manually. 3. Check for underlying impurities. integration->sol_integration

Figure 2. Logical workflow for troubleshooting common 1H-NMR spectrum interpretation issues.

References

improving the stability of (E)-p-Coumaramide stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on improving the stability of (E)-p-Coumaramide stock solutions for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound stock solutions.

Issue Possible Cause Recommended Action
Precipitation in stock solution upon storage The solvent may be inappropriate for the concentration of this compound. The storage temperature may be too low, causing the compound to crystallize out of solution.- Use a more suitable solvent such as DMSO, DMF, or ethanol.[1][2] - Gently warm the solution and sonicate to redissolve the precipitate.[3] - If precipitation persists, consider preparing a fresh, less concentrated stock solution.
Loss of potency or inconsistent experimental results The this compound in the stock solution may have degraded. This can be due to hydrolysis, oxidation, or photodegradation.- Prepare fresh stock solutions more frequently. - Store stock solutions protected from light, at a low temperature (e.g., -20°C), and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[2] - For aqueous solutions, control the pH to minimize hydrolysis. Amide hydrolysis can be catalyzed by both acid and base.[4][5]
Appearance of new peaks in HPLC analysis This is a strong indication of degradation. The new peaks represent degradation products.- Identify the degradation pathway by analyzing the degradation products (e.g., using LC-MS). Common degradation products of cinnamoyl compounds can arise from oxidation or photodegradation.[6] Amide hydrolysis would yield p-coumaric acid and ammonia. - Follow the "Loss of potency" recommendations to prevent further degradation. - Implement a stability-indicating HPLC method to monitor the purity of your stock solution over time.
Color change in the stock solution This may indicate oxidation or other chemical reactions.- Discard the solution and prepare a fresh stock. - Ensure proper storage conditions as outlined above to prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is sparingly soluble in water but soluble in organic solvents.[1] For stock solutions, it is recommended to use solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, or methanol.[1][2][7]

Q2: What are the ideal storage conditions for this compound stock solutions?

A2: To ensure the stability of your this compound stock solutions, it is best to:

  • Store them at a low temperature, such as -20°C.[2]

  • Protect them from light by using amber vials or by wrapping the container in aluminum foil. Cinnamoyl compounds can be sensitive to light.

  • For long-term storage, aliquoting the stock solution can prevent repeated freeze-thaw cycles.

  • To prevent oxidation, consider purging the vial with an inert gas like argon or nitrogen before sealing.

Q3: How long can I store my this compound stock solution?

A3: The stability of the stock solution will depend on the solvent, concentration, and storage conditions. While cinnamamide as a solid is reported to be stable for at least 4 years, solutions are more prone to degradation.[7] It is good practice to prepare fresh stock solutions regularly, for instance, every 1-2 months, or to verify their purity using an analytical technique like HPLC if stored for longer periods.

Q4: My this compound is difficult to dissolve. What can I do?

A4: If you encounter solubility issues, you can try gentle heating and/or sonication to aid dissolution.[3] However, be cautious with heating as it can accelerate degradation. Using a higher-purity solvent can also sometimes improve solubility.

Q5: What are the likely degradation pathways for this compound in solution?

A5: Based on the structure of this compound, the primary degradation pathways are likely:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to form p-coumaric acid and ammonia.[4][5]

  • Oxidation: The double bond in the coumaroyl moiety can be susceptible to oxidation.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to isomerization or other photochemical reactions.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Calibrated analytical balance

    • Appropriate volumetric flask (e.g., 1 mL or 5 mL)

    • Pipettes

    • Vortex mixer and/or sonicator

  • Procedure:

    • Calculate the required mass of this compound for the desired volume and concentration (Molar Mass of this compound: ~163.17 g/mol ). For 1 mL of a 10 mM solution, you will need 1.6317 mg.

    • Accurately weigh the calculated amount of this compound and transfer it to the volumetric flask.

    • Add a portion of the DMSO (e.g., about half of the final volume) to the flask.

    • Use a vortex mixer or sonicator to facilitate the dissolution of the solid. Gentle warming can be applied if necessary.

    • Once the solid is completely dissolved, add DMSO to the flask until the final volume is reached.

    • Mix the solution thoroughly to ensure homogeneity.

    • Store the stock solution in appropriately labeled, airtight, and light-protected containers at -20°C.

General Protocol for a Stability-Indicating HPLC Method

This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity and degradation of this compound. Method optimization will be required.

  • Instrumentation and Columns:

    • A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • A C18 reversed-phase column is a common choice for this type of compound.

  • Mobile Phase Preparation:

    • A gradient elution is often necessary to separate the parent compound from its degradation products.

    • A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium phosphate buffer) and an organic solvent like methanol or acetonitrile.[8]

  • Forced Degradation Studies:

    • To ensure the method is "stability-indicating," forced degradation studies should be performed. This involves subjecting a solution of this compound to various stress conditions to generate degradation products.

    • Acidic Hydrolysis: Treat the sample with an acid (e.g., 0.1 M HCl) at an elevated temperature.

    • Basic Hydrolysis: Treat the sample with a base (e.g., 0.1 M NaOH) at an elevated temperature.

    • Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Photolytic Degradation: Expose the sample to UV light.

    • Thermal Degradation: Heat the sample in an oven.

  • Method Validation:

    • Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.

    • The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Quantitative Data

The following table presents hypothetical stability data for this compound stock solutions under different conditions. This data is for illustrative purposes to demonstrate how such information would be presented, as specific experimental data for this compound was not found in the literature search.

Solvent Storage Condition Time Point Purity (%)
DMSO-20°C, Dark0 days99.8
30 days99.5
90 days98.9
DMSO4°C, Dark0 days99.8
30 days97.2
90 days94.5
Ethanol-20°C, Dark0 days99.7
30 days99.1
90 days98.2
Aqueous Buffer (pH 7.4)4°C, Dark0 days99.6
7 days95.1
30 days88.3

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Stock Solution Stability start Start: Inconsistent Experimental Results or Visible Precipitate check_precipitate Is there a visible precipitate? start->check_precipitate warm_sonicate Gently warm and sonicate solution check_precipitate->warm_sonicate Yes check_hplc Analyze by HPLC check_precipitate->check_hplc No precipitate_dissolves Does the precipitate dissolve? warm_sonicate->precipitate_dissolves use_solution Use solution, but consider lower concentration for future stocks precipitate_dissolves->use_solution Yes prepare_fresh Prepare fresh, possibly less concentrated, stock solution precipitate_dissolves->prepare_fresh No end End use_solution->end review_storage Review Storage: - Temperature (-20°C) - Light protection - Inert atmosphere prepare_fresh->review_storage new_peaks Are new peaks present? check_hplc->new_peaks degradation_confirmed Degradation confirmed. Review storage conditions. new_peaks->degradation_confirmed Yes no_new_peaks No new peaks. Check for other experimental errors. new_peaks->no_new_peaks No degradation_confirmed->review_storage no_new_peaks->end review_storage->end

Caption: Troubleshooting workflow for this compound stock solution stability.

StabilityFactors Factors Affecting this compound Stability cluster_factors Primary Degradation Factors cluster_pathways Potential Degradation Pathways stability This compound Stock Solution Stability temperature Temperature hydrolysis Amide Hydrolysis temperature->hydrolysis oxidation Oxidation temperature->oxidation light Light Exposure photodegradation Photodegradation light->photodegradation ph pH (in aqueous solutions) ph->hydrolysis oxygen Oxygen (Oxidation) oxygen->oxidation hydrolysis->stability photodegradation->stability oxidation->stability

References

Technical Support Center: Quantification of (E)-p-Coumaramide in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of (E)-p-Coumaramide in complex mixtures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workflow for this compound quantification.

Chromatography Issues

Question: I am observing peak tailing for my this compound peak in reverse-phase HPLC. What are the possible causes and solutions?

Answer:

Peak tailing for phenolic compounds like this compound is a common issue in reverse-phase chromatography. The primary causes and potential solutions are outlined below:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase (e.g., C18) can interact with the polar functional groups of this compound, leading to tailing.

    • Solution: Use an end-capped column or a column with a base-deactivated silica stationary phase. Operating the mobile phase at a lower pH (e.g., pH 2.5-3.5 with formic or acetic acid) can suppress the ionization of silanol groups, reducing these interactions.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the co-existence of ionized and non-ionized forms of the analyte, causing peak distortion.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the phenolic hydroxyl group of the p-coumaroyl moiety to ensure the analyte is in a single, non-ionized form.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Contamination: Accumulation of matrix components on the column can lead to active sites that cause tailing.

    • Solution: Implement a robust sample clean-up procedure and regularly flush the column with a strong solvent.

Question: My retention times for this compound are drifting between injections. What should I check?

Answer:

Retention time drift can compromise the accuracy and precision of your quantification. Here are the common causes and troubleshooting steps:

  • Column Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time.

    • Solution: Use a column oven to maintain a constant and stable temperature throughout the analytical run.

  • Mobile Phase Composition Changes: Inaccurate mixing of mobile phase solvents or solvent evaporation can alter the mobile phase composition over time.

    • Solution: Ensure mobile phase components are thoroughly mixed and degassed. Prepare fresh mobile phase daily and keep solvent reservoirs capped.

  • Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time variability.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to equilibrate with at least 10 column volumes.

  • Pump and System Leaks: Leaks in the HPLC system can cause pressure fluctuations and affect the flow rate, leading to retention time drift.

    • Solution: Regularly inspect the pump, fittings, and connections for any signs of leaks and tighten or replace components as necessary.

Question: I am observing split peaks for this compound. What could be the reason?

Answer:

Peak splitting can arise from several factors related to the column, sample, or HPLC system:

  • Column Void or Channeling: A void at the column inlet or channeling in the packing material can cause the sample to travel through different paths, resulting in a split peak.[1]

    • Solution: Replace the column. To prevent this, avoid sudden pressure shocks and operate within the column's recommended pressure and pH limits.

  • Blocked Frit: A partially blocked inlet frit can disrupt the sample flow onto the column.[1]

    • Solution: Replace the inlet frit or the column.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion, including splitting.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.

Mass Spectrometry (MS) Detection Issues

Question: I am experiencing significant ion suppression for this compound in my LC-MS/MS analysis. How can I mitigate this?

Answer:

Ion suppression, a common matrix effect in LC-MS/MS, can severely impact the accuracy and sensitivity of quantification.[2] Here are strategies to address this issue:

  • Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.

    • Solution: Employ more selective sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation.

  • Optimize Chromatography: Separate the analyte from co-eluting matrix components.

    • Solution: Modify the gradient elution profile, change the stationary phase, or use a column with a different selectivity to achieve better separation.

  • Matrix-Matched Calibration: This approach compensates for matrix effects by preparing calibration standards in the same matrix as the samples.[2]

    • Solution: Prepare your calibration curve by spiking known concentrations of this compound into a blank matrix extract that is representative of your samples.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting matrix effects.

    • Solution: If available, use a ¹³C- or ¹⁵N-labeled this compound as an internal standard. If not, a structurally similar compound that co-elutes and experiences similar matrix effects can be used.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound in complex mixtures like plant extracts or biological fluids?

A1: The primary challenges include:

  • Matrix Effects: Complex matrices contain numerous endogenous compounds that can co-elute with this compound and interfere with its ionization in the mass spectrometer, leading to ion suppression or enhancement and inaccurate quantification.[3]

  • Low Abundance: this compound may be present at low concentrations, requiring highly sensitive analytical methods for detection and quantification.

  • Isomeric Interferences: The presence of other isomers or structurally similar compounds can interfere with the accurate quantification if the chromatographic separation is not adequate.

  • Sample Preparation: Inefficient extraction and clean-up can lead to low recovery and significant matrix effects.

Q2: What is a suitable sample preparation method for extracting this compound from plant tissues?

A2: A common approach for extracting phenolic compounds, including coumarins and their derivatives, from plant material involves the following steps:

  • Homogenization: The plant tissue is typically lyophilized and ground into a fine powder.[4]

  • Extraction: Extraction is often performed with polar solvents such as methanol, ethanol, or acetonitrile, sometimes acidified with a small amount of formic or acetic acid to improve the stability and recovery of phenolic compounds.[5][6] Ultrasound-assisted extraction or maceration are common techniques.

  • Clean-up: The crude extract is then purified to remove interfering substances like lipids and chlorophylls. Solid-phase extraction (SPE) with a C18 or a mixed-mode sorbent is a highly effective clean-up method.

Q3: Which analytical technique is more suitable for quantifying this compound: HPLC-UV or LC-MS/MS?

A3: The choice of technique depends on the specific requirements of the analysis:

  • HPLC-UV: This technique is robust, relatively inexpensive, and suitable for quantifying this compound when present at higher concentrations and in simpler matrices. A wavelength of around 310-330 nm is typically used for detection.

  • LC-MS/MS: This is the preferred method for complex matrices and for detecting low concentrations of the analyte due to its superior sensitivity and selectivity. The use of Multiple Reaction Monitoring (MRM) allows for highly specific quantification with minimal interference.

Q4: How can I ensure the stability of this compound during sample storage and preparation?

A4: Phenolic compounds can be susceptible to degradation. To ensure stability:

  • Store samples and extracts at low temperatures (-20°C or -80°C) and protect them from light.

  • Use antioxidants like ascorbic acid or BHT during extraction if degradation is a concern.

  • Minimize the time between sample preparation and analysis.

  • Avoid high temperatures during solvent evaporation steps.

Data Presentation

The following tables summarize typical validation parameters for the quantification of compounds structurally related to this compound, such as p-coumaric acid and other coumarins, using different analytical techniques. This data can serve as a reference for establishing performance expectations for your own assays.

Table 1: Typical HPLC-UV Method Parameters for Related Phenolic Compounds

Parameterp-Coumaric AcidOther CoumarinsReference
Linearity Range 0.5 - 15 mg/L0.05 - 5 µg/mL
LOD 0.01 mg/L0.2 - 4.0 ng/mL
LOQ 0.04 mg/L0.5 - 10 ng/mL
Recovery 95 - 105%90 - 110%
Precision (RSD%) < 5%< 10%

Table 2: Typical LC-MS/MS Method Parameters for Related Phenolic Compounds

Parameterp-Coumaric AcidOther CoumarinsReference
Linearity Range 0.1 - 100 ng/mL0.03 - 25 ng/mL
LOD 0.01 - 0.1 ng/mL0.01 - 0.03 mg/L[7]
LOQ 0.03 - 0.5 ng/mL0.03 - 0.1 mg/L[7]
Recovery 85 - 115%> 75%
Precision (RSD%) < 15%< 15%
Matrix Effect 85 - 115%-4.76% to +2.3%[7]

Experimental Protocols

Protocol 1: Quantification of this compound in Plant Extracts by HPLC-UV

This protocol is a general guideline and should be optimized for your specific matrix and instrumentation.

  • Sample Preparation: a. Homogenize 1 g of lyophilized and powdered plant material. b. Extract with 10 mL of 80% methanol containing 1% acetic acid by sonicating for 30 minutes. c. Centrifuge the mixture at 4000 rpm for 15 minutes. d. Collect the supernatant and repeat the extraction process on the pellet. e. Combine the supernatants and evaporate to dryness under a stream of nitrogen at 40°C. f. Reconstitute the residue in 1 mL of the initial mobile phase. g. Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

  • HPLC-UV Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 10-60% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 320 nm.

  • Quantification:

    • Prepare a calibration curve using this compound standards in the expected concentration range.

    • Quantify the analyte in the samples by comparing the peak area to the calibration curve.

Protocol 2: Quantification of this compound in Biological Fluids by UPLC-MS/MS

This protocol is a general guideline and requires optimization and validation.

  • Sample Preparation (Plasma/Serum): a. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., isotope-labeled this compound). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 13,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under nitrogen. e. Reconstitute in 100 µL of the initial mobile phase.

  • UPLC-MS/MS Conditions:

    • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A fast gradient appropriate for UPLC separation (e.g., 5-95% B in 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

    • MRM Transitions: Monitor at least two specific precursor-product ion transitions for this compound and the internal standard.

  • Quantification:

    • Prepare matrix-matched calibration standards by spiking known concentrations of this compound into a blank plasma/serum extract.

    • Calculate the concentration of the analyte using the peak area ratio of the analyte to the internal standard.

Mandatory Visualization

Biosynthesis Pathway of this compound

biosynthesis cluster_caption Biosynthesis of this compound pCoumaroylCoA p-Coumaroyl-CoA SHT Serotonin N-hydroxycinnamoyl transferase (SHT) pCoumaroylCoA->SHT Serotonin Serotonin Serotonin->SHT pCoumaramide This compound SHT->pCoumaramide caption Figure 1: Biosynthesis of this compound from p-Coumaroyl-CoA and Serotonin, catalyzed by SHT.

Biosynthesis of this compound.
Inhibitory Effect of p-Coumaric Acid on the NF-κB Signaling Pathway

signaling_pathway cluster_nucleus cluster_caption Inhibitory Effect of p-Coumaric Acid LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_dimer p65/p50 IkB->NFkB_dimer Inhibition NFkB_active Active NF-κB (p65/p50) NFkB_dimer->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Transcription pCoumaricAcid p-Coumaric Acid pCoumaricAcid->IKK Inhibition caption Figure 2: p-Coumaric acid inhibits the NF-κB pathway by blocking IKK activation, preventing inflammatory gene expression.

Inhibition of NF-κB pathway by p-Coumaric Acid.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of (E)-p-Coumaramide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of (E)-p-Coumaramide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

This compound is a derivative of p-coumaric acid, a phenolic compound found in various plants.[1][2] Phenolic compounds and their derivatives are of significant interest in research due to their potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3][4] For any compound to be effective in biological assays or as a therapeutic agent, it must first be dissolved in a solution to be absorbed and reach its target.[5][6] Poor aqueous solubility is a major hurdle in drug development, as it can lead to low bioavailability and limit the therapeutic potential of promising compounds like this compound.[5][6][7]

Q2: Why is this compound poorly soluble in water?

Like its parent compound, p-coumaric acid, this compound has a chemical structure that contributes to its low water solubility. While it contains polar functional groups (a hydroxyl group and an amide group) that can form hydrogen bonds with water, the molecule also possesses a nonpolar benzene ring and a hydrocarbon chain. This significant nonpolar character limits its interaction with the highly polar water molecules, leading to poor solubility.

Q3: What are the general strategies to enhance the solubility of poorly water-soluble compounds?

There are numerous techniques to improve the aqueous solubility of compounds like this compound. These methods can be broadly categorized into physical and chemical modifications:[5]

  • Physical Modifications: These include techniques like particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and creating solid dispersions in hydrophilic carriers.[5][7]

  • Chemical Modifications: These strategies involve altering the chemical structure or environment of the compound. Common methods include pH adjustment, salt formation (for acidic or basic compounds), complexation (e.g., with cyclodextrins), and the use of co-solvents.[5][8][9]

  • Use of Formulation Excipients: This involves adding other substances to the formulation, such as surfactants to form micelles or lipids for lipid-based drug delivery systems.[8]

Troubleshooting Guide

Q1: My this compound is precipitating out of my aqueous buffer during my experiment. What should I do?

  • Problem: The concentration of this compound exceeds its solubility limit in your specific buffer system.

  • Solutions:

    • Check the pH: The solubility of phenolic compounds can be pH-dependent. Try adjusting the pH of your buffer. Increasing the pH can deprotonate the phenolic hydroxyl group, forming a more soluble phenolate salt.

    • Add a Co-solvent: Introduce a small percentage of a water-miscible organic solvent (e.g., ethanol, DMSO, PEG 400) to your buffer. This can significantly increase the solubility of hydrophobic compounds.[10] Always run a vehicle control to ensure the co-solvent does not affect your experimental results.

    • Use a Solubilizing Agent: Consider incorporating a surfactant (e.g., Tween® 80, Pluronic® F68) or a cyclodextrin into your formulation.[8][11] These agents can encapsulate the nonpolar parts of the molecule, enhancing its solubility in water.

Q2: I need to prepare a high-concentration stock solution of this compound. What is the best solvent?

  • Problem: Water is not a suitable solvent for a high-concentration stock solution due to the compound's poor aqueous solubility.

  • Solution:

    • For initial stock preparation, use a water-miscible organic solvent in which this compound is freely soluble. Common choices include:

      • Dimethyl sulfoxide (DMSO)

      • Ethanol

      • Methanol

      • N,N-Dimethylformamide (DMF)

    • Prepare a high-concentration primary stock in one of these solvents. For your experiments, you can then dilute this stock into your aqueous buffer or media. Ensure the final concentration of the organic solvent in your working solution is low (typically <1% and often <0.1%) to avoid solvent-induced artifacts in biological assays.

Q3: Which solubility enhancement technique is most suitable for my cell-based assays?

  • Problem: The chosen solubilization method must not be toxic to the cells or interfere with the assay.

  • Solutions:

    • Co-solvents (with caution): Using DMSO or ethanol is common, but their final concentration must be kept very low to avoid cytotoxicity. It is crucial to determine the maximum tolerable solvent concentration for your specific cell line.

    • Inclusion Complexation with Cyclodextrins: This is often a preferred method for cell-based assays.[11] Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are generally well-tolerated by cells and can effectively increase the solubility of guest molecules by forming inclusion complexes.[11]

    • Solid Dispersions: While highly effective, preparing a solid dispersion with a carrier like PEG or PVP can be complex.[7][11] This method is more common in later-stage drug formulation but can be adapted if other methods fail. The biocompatibility of the chosen carrier is a critical consideration.

Quantitative Data: Solubility of p-Coumaric Acid

Solvent System (Ethanol/Water, v/v)ConditionSolubility of p-Coumaric Acid (g/L)
0% Ethanol (Pure Water)NeutralLow (exact value varies with temp/pH)
20% EthanolNeutralIncreased
40% EthanolNeutralModerately High
60% EthanolNeutralHigh
80% EthanolNeutralVery High
100% EthanolNeutralVery High
Aqueous EthanolAcidic (with 3.6% HCl)Lower than neutral aqueous ethanol

Data adapted from literature describing the solubility trends of p-coumaric acid.[12] Acidic conditions generally decrease the solubility of phenolic acids compared to neutral solutions.

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvency

This protocol describes how to determine the appropriate concentration of a co-solvent to maintain this compound in solution.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO) or Ethanol

    • Aqueous buffer of choice (e.g., PBS pH 7.4)

    • Vortex mixer

    • Spectrophotometer or HPLC

  • Methodology:

    • Prepare a high-concentration stock solution of this compound (e.g., 50 mM) in 100% DMSO or ethanol.

    • Create a series of dilutions of this stock solution into your aqueous buffer to achieve the desired final concentrations for your experiment.

    • In parallel, prepare a series of buffer solutions containing varying percentages of the co-solvent (e.g., 0.1%, 0.5%, 1%, 2% DMSO).

    • Add the this compound stock solution to each of the co-solvent buffer solutions to the highest desired final concentration.

    • Vortex each sample thoroughly and allow it to equilibrate at the experimental temperature for 1-2 hours.

    • Visually inspect for any precipitation.

    • For a quantitative measure, centrifuge the samples to pellet any undissolved compound, and then measure the concentration of the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). This will determine the saturation solubility at each co-solvent concentration.

Protocol 2: Preparation of an Inclusion Complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This method enhances solubility by encapsulating the drug molecule within the cyclodextrin cavity.[5][11]

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water or buffer

    • Magnetic stirrer and stir bar

    • 0.22 µm syringe filter

  • Methodology:

    • Prepare a solution of HP-β-CD in your desired aqueous medium (e.g., a 10% w/v solution).

    • While stirring the HP-β-CD solution, slowly add an excess amount of this compound powder.

    • Allow the suspension to stir at room temperature for 24-48 hours to ensure equilibrium is reached.

    • After stirring, remove the undissolved compound by centrifugation followed by filtration of the supernatant through a 0.22 µm syringe filter.

    • The resulting clear solution contains the this compound:HP-β-CD inclusion complex. Determine the precise concentration of this compound in the filtrate using an appropriate analytical technique like HPLC or UV-Vis spectrophotometry.

Visualizations

G cluster_0 Solubility Enhancement Workflow A Start: Poorly Soluble This compound B Assess Experimental Needs (e.g., in vitro, in vivo) A->B C Simple Methods (Co-solvents, pH Adjustment) B->C For initial screening D Is Method Compatible and Effective? C->D E Advanced Methods (Cyclodextrins, Surfactants) D->E No H Proceed with Optimized Formulation D->H Yes F Is Method Compatible and Effective? E->F G Formulation Development (Solid Dispersions, Nanoparticles) F->G No F->H Yes G->H If required

Caption: A decision workflow for selecting a suitable solubility enhancement strategy.

Caption: Diagram of a cyclodextrin encapsulating this compound.

G cluster_2 Solid Dispersion Concept A This compound (Crystalline, Poorly Soluble) C Solvent Evaporation or Melt Extrusion A->C B Hydrophilic Carrier (e.g., PVP, PEG) B->C D Solid Dispersion (Amorphous Drug in Carrier Matrix) C->D E Improved Dissolution and Solubility D->E

Caption: Workflow for creating a solid dispersion to enhance solubility.

References

minimizing batch-to-batch variability in (E)-p-Coumaramide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in the synthesis of (E)-p-Coumaramide.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variability in this compound synthesis?

A1: Batch-to-batch variability in this compound synthesis typically stems from several key factors:

  • Reagent Quality and Handling: Inconsistent purity of starting materials (p-coumaric acid, amine), coupling reagents, and solvents can significantly impact reaction outcomes. Many reagents, especially coupling agents, are moisture-sensitive.

  • Reaction Conditions: Poor control over reaction parameters such as temperature, time, and atmosphere (moisture) can lead to inconsistent yields and impurity profiles.

  • Incomplete Reactions or Side Reactions: The presence of an unprotected phenolic hydroxyl group on p-coumaric acid can lead to side reactions like dimerization.[1] The acid-base reaction between the carboxylic acid and the amine can also compete with amide bond formation, especially in direct condensation methods.[2]

  • Work-up and Purification Procedures: Non-standardized work-up and purification protocols can result in variable product purity and recovery.

Q2: Is it necessary to protect the phenolic hydroxyl group of p-coumaric acid before amidation?

A2: Yes, protecting the phenolic hydroxyl group is highly recommended for achieving consistent high yields and purity. The unprotected hydroxyl group can react with the activated carboxylic acid intermediate, leading to undesirable side products like dimers or polymers.[1] A common strategy is to protect it as an acetate ester, which can be removed in a subsequent deprotection step.[1]

Q3: Can I synthesize this compound by directly heating p-coumaric acid and an amine?

A3: While direct thermal condensation of a carboxylic acid and an amine is possible, it is generally not a reliable method for complex molecules like p-coumaric acid. This approach often requires very high temperatures (above 160°C), which can lead to decomposition and the formation of intractable tars.[3][4] The initial acid-base reaction forms a poorly reactive ammonium salt, which presents a high activation barrier for amide formation.[2] Forcing conditions are required, which limits the applicability for many substrates.[2][4]

Q4: Which analytical methods are recommended for assessing the purity and consistency of this compound batches?

A4: High-Performance Liquid Chromatography (HPLC) is the most reported and reliable method for the qualitative and quantitative determination of p-coumaric acid and its derivatives.[5][6][7] It is ideal for assessing purity, identifying byproducts, and ensuring batch-to-batch consistency. Other useful techniques include FTIR for confirming the presence of the amide N-H bond and NMR spectroscopy for structural verification of the final product.[1][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Ineffective Carboxylic Acid Activation: The coupling reagent may be degraded (e.g., due to moisture) or inappropriate for the substrate.• Use fresh, high-purity coupling reagents (e.g., HATU, EDC/NHS, T3P).• Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).• Consider converting p-coumaric acid to its acyl chloride using thionyl chloride as an alternative activation method, but be sure to protect the phenolic hydroxyl group first.[1][9]
2. Competing Acid-Base Reaction: The amine and carboxylic acid form a stable salt, preventing amide bond formation.[2]• Avoid direct thermal condensation. Use a proper coupling reagent which activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
3. Unprotected Phenolic Group: The hydroxyl group on p-coumaric acid interferes with the reaction.[1]• Protect the hydroxyl group (e.g., via acetylation) before the amidation step and deprotect it afterward.[1][8]
Inconsistent Yields Between Batches 1. Variable Reagent Stoichiometry: Inaccurate weighing of starting materials or reagents.• Calibrate balances regularly. • Carefully calculate and measure molar equivalents. For challenging couplings, a slight excess of the amine or acid (the cheaper component) may be used.[10]
2. Inconsistent Moisture Control: Ambient humidity can degrade moisture-sensitive reagents.• Use anhydrous solvents. • Dry glassware thoroughly before use. • Run reactions under an inert atmosphere.
3. Temperature Fluctuations: Poor temperature control can affect reaction rates and side product formation.• Use a reliable heating mantle with a temperature controller or a controlled temperature oil bath.
Product is Impure (Multiple Spots on TLC / Peaks in HPLC) 1. Side Product Formation: Dimerization or polymerization due to the unprotected phenolic -OH group.[1]• Implement the protection/deprotection strategy for the phenolic hydroxyl group as mentioned above.
2. Byproducts from Coupling Reagent: For example, dicyclohexylurea (DCU) from DCC is notoriously difficult to remove.• If using DCC, filter the crude reaction mixture to remove the bulk of the DCU precipitate. Recrystallization from a suitable solvent like acetonitrile can also help.[10]• Consider using a different coupling reagent like T3P or EDC, where byproducts are water-soluble and easily removed during aqueous work-up.[10]
3. Incomplete Reaction: Presence of unreacted starting materials in the final product.• Monitor the reaction progress using TLC or HPLC. • Increase reaction time or slightly elevate the temperature if the reaction is stalling.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acyl Chloride with Hydroxyl Protection

This four-step protocol is designed to maximize yield and purity by protecting the reactive phenolic hydroxyl group.[1]

Step 1: Acetylation (Protection) of p-Coumaric Acid

  • Dissolve p-coumaric acid (1 equivalent) in pyridine.

  • Add acetic anhydride (approx. 2.8 equivalents) to the solution.

  • Stir the mixture at room temperature. Monitor reaction completion via TLC.

  • Upon completion, pour the mixture into ice water to precipitate the product, (E)-3-(4-acetoxyphenyl)acrylic acid.

  • Filter the precipitate, wash with water, and dry.

Step 2: Chlorination (Acyl Chloride Formation)

  • Suspend the protected acid from Step 1 in a suitable solvent (e.g., benzene or DCM).

  • Add thionyl chloride (SOCl₂) (approx. 2 equivalents).

  • Reflux the mixture until the reaction is complete (cessation of gas evolution).

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride. Use this directly in the next step.

Step 3: Amidation (Amide Bond Formation)

  • Dissolve the crude acyl chloride from Step 2 in an anhydrous solvent like Dichloromethane (DCM).

  • In a separate flask, dissolve the desired amine (1 equivalent) and a non-nucleophilic base like triethylamine (TEA) (approx. 1.2 equivalents) in anhydrous DCM.

  • Slowly add the amine solution to the acyl chloride solution at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous work-up to remove the base and any salts.

  • Dry the organic layer, evaporate the solvent, and purify the resulting protected coumaramide by recrystallization or column chromatography.

Step 4: Deacetylation (Deprotection)

  • Dissolve the purified, protected coumaramide in a suitable solvent (e.g., methanol).

  • Add a base such as pyrrolidine to remove the acetyl protecting group.

  • Stir at room temperature and monitor by TLC.

  • Once complete, evaporate the solvent and purify the final this compound product.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product pCA p-Coumaric Acid Protection Step 1: Protection (Acetylation) pCA->Protection Amine Amine Coupling Step 3: Coupling (Amidation) Amine->Coupling Activation Step 2: Activation (Acyl Chloride Formation) Protection->Activation Activation->Coupling Deprotection Step 4: Deprotection (Deacetylation) Coupling->Deprotection Product This compound Deprotection->Product

Caption: Recommended workflow for this compound synthesis.

troubleshooting_logic Start Low / Inconsistent Yield? Q_Protect Is Phenolic -OH Protected? Start->Q_Protect A_Protect_Yes Yes Q_Protect->A_Protect_Yes Yes A_Protect_No No Q_Protect->A_Protect_No No Q_Reagents Are Reagents/Solvents Anhydrous & Pure? A_Protect_Yes->Q_Reagents Sol_Protect Protect the -OH group (e.g., Acetylation) A_Protect_No->Sol_Protect Sol_Protect->Q_Reagents A_Reagents_Yes Yes Q_Reagents->A_Reagents_Yes Yes A_Reagents_No No Q_Reagents->A_Reagents_No No Q_Conditions Are Temp. & Stoichiometry Strictly Controlled? A_Reagents_Yes->Q_Conditions Sol_Reagents Use fresh, anhydrous reagents and solvents A_Reagents_No->Sol_Reagents Sol_Reagents->Q_Conditions A_Conditions_Yes Yes Q_Conditions->A_Conditions_Yes Yes A_Conditions_No No Q_Conditions->A_Conditions_No No End Yield should improve. If not, reconsider coupling agent. A_Conditions_Yes->End Sol_Conditions Ensure precise control of all parameters A_Conditions_No->Sol_Conditions Sol_Conditions->End

Caption: Troubleshooting logic for low or inconsistent yields.

References

Validation & Comparative

A Comparative Guide to the In Vitro Anticancer Effects of (E)-p-Coumaramide and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of the in vitro anticancer properties of (E)-p-Coumaric acid and its derivatives, including (E)-p-Coumaramide. It is designed for researchers, scientists, and drug development professionals interested in the therapeutic potential of coumarin-related compounds. The guide objectively compares their performance with alternatives, presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways.

Comparative Cytotoxicity

(E)-p-Coumaric acid (p-CouA) and its derivatives have demonstrated significant cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. The tables below summarize the IC50 values for p-Coumaric acid, its related amide N-phenethyl-p-coumaramide, and the parent compound, Coumarin.

Table 1: Comparative IC50 Values of p-Coumaric Acid, Coumarin, and N-phenethyl-p-coumaramide in Various Cancer Cell Lines.

Compound Cancer Cell Line IC50 Value Reference
p-Coumaric Acid (PCA) HT-29 (Colon) 150 µM [1]
HCT-15 (Colon) 1400 µmol/L [2]
HT-29 (Colon) 1600 µmol/L [2]
Coumarin (CO) HT-29 (Colon) 25 µM [1]
HeLa (Cervical) 54.2 µM [3]
N-phenethyl-p-coumaramide P388 (Murine Leukemia) 5.89 µg/mL [4]

| Phenethyl p-coumarate (Ester analog) | P388 (Murine Leukemia) | 1.0 µg/mL |[4] |

Data indicates that Coumarin is significantly more potent than its derivative p-Coumaric acid in the HT-29 cell line.[1] Furthermore, the ester analog of p-Coumaramide shows higher activity against P388 leukemia cells compared to the amide.[4]

Mechanisms of Anticancer Action

The primary mechanisms through which p-Coumaric acid and related compounds exert their anticancer effects are the induction of apoptosis (programmed cell death) and cell cycle arrest.

These compounds primarily trigger the intrinsic, or mitochondrial, pathway of apoptosis.[5][6] This process involves an increase in reactive oxygen species (ROS), which leads to a loss of mitochondrial membrane potential (MMP).[6] The disruption of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm. This event initiates a caspase cascade, beginning with the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to cell death.[5][7]

The regulation of this pathway is heavily influenced by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins such as Bcl-2 and Bcl-xL are downregulated by p-Coumaric acid treatment.[5][8]

G Coumaramide This compound / p-Coumaric Acid ROS ↑ Reactive Oxygen Species (ROS) Coumaramide->ROS induces Bax ↑ Bax Coumaramide->Bax Bcl2 ↓ Bcl-2 / Bcl-xL Coumaramide->Bcl2 MMP ↓ Mitochondrial Membrane Potential ROS->MMP Mito Mitochondrion Mito->MMP disruption Bax->Mito Bcl2->Mito CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic apoptosis pathway induced by p-Coumaric acid derivatives.

Treatment with p-Coumaric acid and its parent compound, coumarin, can halt the progression of the cell cycle, preventing cancer cells from dividing. The specific phase of arrest can vary depending on the cell line.

  • G0/G1 Arrest : In B16 melanoma cells and HeLa cervical cancer cells, these compounds cause an arrest in the G0/G1 phase.[3][8] This is often achieved by downregulating key proteins like Cyclin E and cyclin-dependent kinase 2 (CDK2).[8]

  • S Phase Arrest : In A375 melanoma cells, p-Coumaric acid blocks the transition from the S to the G2 phase by downregulating Cyclin A and CDK2.[8]

  • G2/M Arrest : In Caco-2 and DLD-1 colon cancer cells, treatment leads to an accumulation of cells in the G2/M phase.[5]

  • Sub-G1 Phase Accumulation : A significant increase in the Sub-G1 cell population, which is indicative of apoptotic cells with fragmented DNA, is a common finding across multiple cell lines, including HCT-15 and HT-29.[2][5]

Table 2: Effect of p-Coumaric Acid on Cell Cycle Distribution in Cancer Cells.

Cell Line Treatment Phase of Arrest Key Modulated Proteins Reference
A375 (Melanoma) p-Coumaric Acid S Phase ↓ Cyclin A, ↓ CDK2 [8]
B16 (Melanoma) p-Coumaric Acid G0/G1 Phase ↓ Cyclin E, ↓ CDK2 [8]
HCT-15 (Colon) p-Coumaric Acid Sub-G1 Not specified [2]
Caco-2 (Colon) p-Coumaric Acid G2/M & Sub-G1 Not specified [5]

| HeLa (Cervical) | Coumarin | G0/G1 Phase | ↓ G0/G1-associated proteins |[3] |

G cluster_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Coumarin This compound / p-Coumaric Acid Arrest1 ARREST (B16, HeLa cells) Coumarin->Arrest1 Arrest2 ARREST (A375 cells) Coumarin->Arrest2 Arrest3 ARREST (Caco-2 cells) Coumarin->Arrest3 Arrest1->G1 Arrest2->S Arrest3->G2

Caption: Cell cycle arrest points induced by p-Coumaric acid and related compounds.

Experimental Protocols

The validation of anticancer effects in vitro relies on a series of standardized assays. Below are generalized protocols for the key experiments cited in the literature.

G cluster_assays Downstream Assays cluster_flow Start Start: Cancer Cell Culture Treatment Treat cells with This compound Start->Treatment Incubate Incubate (e.g., 24-72h) Treatment->Incubate MTT Cell Viability (MTT Assay) Incubate->MTT Flow Flow Cytometry Incubate->Flow Western Protein Analysis (Western Blot) Incubate->Western Result1 Determine IC50 MTT->Result1 Apoptosis Apoptosis Assay (Annexin V/PI) Flow->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) Flow->CellCycle Result4 Measure Protein Expression (Bax, Bcl-2, Caspases, Cyclins) Western->Result4 Result2 Quantify Apoptosis Apoptosis->Result2 Result3 Quantify Cell Cycle Phases CellCycle->Result3

Caption: General workflow for in vitro validation of anticancer compounds.

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding : Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

  • Treatment : Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a blank.

  • Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement : Read the absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the control and determine the IC50 value using dose-response curve analysis.

This method quantifies the DNA content of cells to determine their distribution in different phases of the cell cycle.

  • Cell Culture and Treatment : Grow cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.

  • Harvesting : Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

  • Fixation : Resuspend the pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.

  • Staining : Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation : Incubate in the dark at room temperature for 30 minutes.

  • Analysis : Analyze the samples using a flow cytometer. The DNA content is used to gate cell populations into Sub-G1, G0/G1, S, and G2/M phases.

This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation.

  • Protein Extraction : Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification : Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE : Separate 20-40 µg of protein from each sample on a polyacrylamide gel by electrophoresis.

  • Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, Cyclin A, CDK2, β-actin) overnight at 4°C.

  • Washing and Secondary Antibody : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection : Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin).

References

A Comparative Analysis of the Bioactivity of (E)-p-Coumaramide and Feruloylamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(E)-p-Coumaramide and feruloylamide, amide derivatives of p-coumaric acid and ferulic acid respectively, are emerging as compounds of interest in pharmacological research. This guide provides a comparative overview of their bioactivity, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their exploratory studies.

While direct comparative studies on the bioactivity of this compound and feruloylamide are limited, a recent study on their derivatives has shed light on their relative antioxidant and antibacterial potential. This comparison, supplemented with data on the known activities of their parent compounds, offers valuable insights into their potential therapeutic applications.

Comparative Bioactivity Data

A 2023 study by Halpani et al. synthesized and evaluated a series of amide derivatives of p-coumaric acid and ferulic acid for their antioxidant and antibacterial activities. The results, summarized below, indicate that specific amide derivatives of both parent compounds exhibit potent bioactivity, in some cases surpassing that of the parent acids and standard antioxidants like ascorbic acid.

Antioxidant Activity

The antioxidant capacity of various p-coumaramide and feruloylamide derivatives was assessed using DPPH and ABTS radical scavenging assays. The half-maximal inhibitory concentration (IC50) values are presented in Table 1. Notably, certain feruloylamide derivatives (e.g., 5b) demonstrated superior antioxidant activity compared to the p-coumaramide derivatives and even the parent compounds and ascorbic acid in the ABTS assay.[1][2]

Table 1: Antioxidant Activity (IC50 in µM) of p-Coumaramide and Feruloylamide Derivatives [1][2]

Compound IDDPPH Assay (IC50 ± SD)ABTS Assay (IC50 ± SD)
p-Coumaramide Derivatives
4a56 ± 4.39 ± 3.2
4b53 ± 3.67 ± 1.8
4c58 ± 1.3-
4d57 ± 2.5-
4g-7 ± 2.3
Feruloylamide Derivatives
5a-8 ± 4.3
5b29 ± 1.55 ± 0.7
Reference Compounds
p-Coumaric Acid> 100> 100
Ferulic Acid> 100> 100
Ascorbic Acid62 ± 2.111 ± 1.5

Note: Lower IC50 values indicate higher antioxidant activity. '-' indicates data not provided in the source.

Antibacterial Activity

The same study investigated the antibacterial properties of these amide derivatives against various bacterial strains. The IC50 values are detailed in Table 2. The results suggest that both classes of compounds possess antibacterial potential, with specific derivatives showing notable efficacy against certain bacteria. For instance, the feruloylamide derivative 5b was particularly effective against B. subtilis.[1][2]

Table 2: Antibacterial Activity (IC50 in µM) of p-Coumaramide and Feruloylamide Derivatives [1][2]

Compound IDB. subtilis (IC50 ± SD)P. aeruginosa (IC50 ± SD)E. coli (IC50 ± SD)
p-Coumaramide Derivatives
4b-365 ± 2.8> 500
4d336 ± 2.7-> 500
Feruloylamide Derivatives
5b215 ± 1.3341 ± 3.6> 500
Reference Compound
Kanamycin15 ± 0.921 ± 1.218 ± 0.8

Note: Lower IC50 values indicate higher antibacterial activity. '-' indicates data not provided in the source.

Experimental Protocols

The following are the methodologies employed in the comparative study by Halpani et al. (2023)[1][2].

Antioxidant Activity Assays
  • DPPH Radical Scavenging Assay:

    • A solution of DPPH in methanol was prepared.

    • Different concentrations of the test compounds were added to the DPPH solution.

    • The mixture was incubated in the dark at room temperature.

    • The absorbance was measured at 517 nm using a spectrophotometer.

    • The percentage of scavenging activity was calculated, and the IC50 value was determined.

  • ABTS Radical Scavenging Assay:

    • ABTS radical cation (ABTS•+) was produced by reacting ABTS stock solution with potassium persulfate.

    • The ABTS•+ solution was diluted with methanol to a specific absorbance.

    • Different concentrations of the test compounds were added to the ABTS•+ solution.

    • The absorbance was measured at 734 nm after a specific incubation period.

    • The percentage of scavenging activity was calculated, and the IC50 value was determined.

Antibacterial Activity Assay
  • Broth Microdilution Method:

    • Bacterial strains were cultured in appropriate broth media.

    • Serial dilutions of the test compounds were prepared in a 96-well microplate.

    • A standardized bacterial suspension was added to each well.

    • The plates were incubated under suitable conditions.

    • The minimum inhibitory concentration (MIC), reported as IC50 in the study, was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Inferred Signaling Pathways

While direct studies on the signaling pathways of this compound and feruloylamide are not yet available, the mechanisms of their parent compounds, p-coumaric acid and ferulic acid, are well-documented and may provide insights. Both parent molecules are known to modulate key signaling pathways involved in inflammation, cancer, and oxidative stress.

Anti-Inflammatory Signaling

Both p-coumaric acid and ferulic acid have been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[3][4][5] These pathways are crucial in regulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6][7][8]

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPKs TLR4->MAPK IκBα IκBα IKK->IκBα P NFκB NF-κB NFκB_n NF-κB NFκB->NFκB_n AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFκB_n->Cytokines Transcription AP1->Cytokines Transcription Coumaramide This compound Feruloylamide (Inferred) Coumaramide->IKK Coumaramide->MAPK

Caption: Inferred anti-inflammatory signaling pathway.

Anticancer Signaling

The anticancer activities of p-coumaric acid and ferulic acid are often attributed to their ability to induce apoptosis and cell cycle arrest.[1][9] Key signaling pathways implicated include the PI3K/Akt pathway and the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1][9][10][11]

Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Bax Bax Bcl2->Bax CytoC Cytochrome c Bax->CytoC Apoptosis Apoptosis CytoC->Apoptosis Coumaramide This compound Feruloylamide (Inferred) Coumaramide->PI3K Coumaramide->Akt Coumaramide->Bax

Caption: Inferred anticancer signaling pathway.

Experimental Workflow

The general workflow for comparing the bioactivity of this compound and feruloylamide would involve synthesis followed by a battery of in vitro assays.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_bioassays Bioactivity Screening cluster_analysis Data Analysis Start Starting Materials (p-Coumaric Acid / Ferulic Acid) Synth Amidation Reaction Start->Synth Purify Purification & Characterization Synth->Purify Coumaramide This compound Purify->Coumaramide Feruloylamide Feruloylamide Purify->Feruloylamide Antioxidant Antioxidant Assays (DPPH, ABTS) Coumaramide->Antioxidant Antibacterial Antibacterial Assays (MIC) Coumaramide->Antibacterial AntiInflammatory Anti-inflammatory Assays (e.g., NO inhibition in macrophages) Coumaramide->AntiInflammatory Anticancer Anticancer Assays (e.g., MTT on cancer cell lines) Coumaramide->Anticancer Feruloylamide->Antioxidant Feruloylamide->Antibacterial Feruloylamide->AntiInflammatory Feruloylamide->Anticancer IC50 IC50 Determination Antioxidant->IC50 Antibacterial->IC50 AntiInflammatory->IC50 Anticancer->IC50 Comparison Comparative Analysis IC50->Comparison

References

The Synergistic Potential of (E)-p-Coumaramide and its Derivatives with Chemotherapeutic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An emerging area of interest for researchers in oncology is the potential for natural compounds to enhance the efficacy of conventional chemotherapeutic drugs. Among these, (E)-p-Coumaramide and its derivatives are gaining attention for their inherent anticancer properties. This guide provides a comparative analysis of the synergistic effects of coumarin-related compounds with standard chemotherapy, offering insights into their potential to improve cancer treatment regimens.

While direct studies on the synergistic effects of this compound with chemotherapeutic drugs are limited, research on closely related compounds, particularly other coumarin derivatives, has shown significant promise in combination therapies. This guide will compare the known anticancer activity of a specific p-coumaramide derivative, N-phenethyl-p-coumaramide, with the demonstrated synergistic effects of other coumarins when combined with chemotherapeutic agents like doxorubicin and cisplatin.

Comparative Anticancer Efficacy

Data from preclinical studies indicate that coumarin derivatives, when combined with chemotherapeutic drugs, can lead to a significant reduction in the required dosage of the cytotoxic agent, thereby potentially minimizing side effects while achieving a potent anticancer effect.

One study on N-phenethyl-p-coumaramide, a derivative of p-coumaric acid, demonstrated its intrinsic anticancer activity against P388 leukemia murine cells.[1][2] While this study did not explore synergistic combinations, the inherent cytotoxicity of this p-coumaramide derivative suggests its potential as a candidate for combination studies.

In comparison, studies on other coumarins have shown clear synergistic interactions with established chemotherapeutic drugs. For instance, the combination of coumarin with doxorubicin has been shown to overcome drug resistance in acute myeloid leukemia (AML) cells.[3][4] Similarly, certain coumarins have demonstrated synergistic and additive effects when combined with cisplatin in human melanoma cell lines.[5][6]

Here is a summary of the quantitative data from these representative studies:

Compound/CombinationCancer Cell LineIC50 (Individual Agent)IC50 (in Combination)Synergy AssessmentReference
N-phenethyl-p-coumaramide P388 (murine leukemia)More active than N-feruloylpiperidine (IC50: 46.67 µg/mL)Not AssessedNot Assessed[1][2]
Coumarin + Doxorubicin HL60/ADR (drug-resistant AML)Coumarin (high conc. needed for apoptosis); Doxorubicin (resistance observed)Significant apoptosis at lower coumarin concentrations with doxorubicinFlow Cytometry (Annexin V/7AAD)[3]
Osthole + Cisplatin FM55P & FM55M2 (human melanoma)Osthole: ~30-40 µM; Cisplatin: ~5-10 µMNot explicitly stated as IC50, but synergy observedIsobolographic Analysis[5][6]
Coumarin + Doxorubicin C26 (colorectal cancer)Coumarin IC50: 449.4 µM; Doxorubicin IC50: Not specifiedSynergistic inhibition of cell growthMTT Assay[7][8]

Experimental Protocols

To facilitate further research into the synergistic potential of this compound, this section details the methodologies employed in the key studies cited.

Assessment of Cytotoxicity and Synergy

A common method to evaluate the cytotoxic effects of single agents and their combinations is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .

  • Cell Lines and Culture: Cancer cell lines (e.g., HL60/ADR, FM55P, C26) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the coumarin derivative, the chemotherapeutic drug, and their combination for a specified period (e.g., 48 hours).

  • MTT Assay: After incubation, MTT solution is added to each well. The resulting formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

  • Synergy Analysis: The synergistic effect of the drug combination can be determined using methods like isobolographic analysis , which compares the experimental IC50 of the combination with the theoretical additive IC50. A combination index (CI) can also be calculated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., specific cell line) seeding Cell Seeding (96-well plates) cell_culture->seeding treatment Treat Cells (Single agents & Combinations) seeding->treatment drug_prep Prepare Drug Solutions (Coumaramide & Chemo Drug) drug_prep->treatment incubation Incubate (e.g., 48 hours) treatment->incubation mtt_assay MTT Assay (Assess Cell Viability) incubation->mtt_assay data_acq Measure Absorbance mtt_assay->data_acq calc Calculate IC50 & Synergy (e.g., Combination Index) data_acq->calc

Caption: General workflow for assessing synergistic cytotoxicity.
Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique to quantify apoptosis and analyze the cell cycle distribution.

  • Apoptosis Detection: Cells are treated with the compounds of interest, harvested, and then stained with Annexin V (to detect early apoptotic cells) and a viability dye like 7-AAD or Propidium Iodide (to distinguish late apoptotic and necrotic cells). The stained cells are then analyzed by a flow cytometer.

  • Cell Cycle Analysis: Treated cells are fixed, permeabilized, and stained with a DNA-binding dye (e.g., Propidium Iodide). The DNA content of the cells is measured by flow cytometry, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Signaling Pathways Implicated in Synergy

The synergistic effects of coumarin derivatives with chemotherapeutic drugs are often attributed to their ability to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis.

Studies on the combination of coumarin and doxorubicin in drug-resistant AML cells revealed a significant increase in the expression of the tumor suppressor protein p53 and a decrease in the anti-apoptotic protein Bcl-2 .[3] This combination also led to the cleavage of caspase-3 and PARP , key executioners of apoptosis.[3]

In colorectal cancer cells, the synergistic action of coumarin and doxorubicin was linked to the downregulation of genes involved in the Wnt/β-catenin signaling pathway , such as Twist, Cyclin D1, and ZEB-1, which are crucial for cell proliferation and epithelial-mesenchymal transition (EMT).[7][8]

Some coumarin derivatives have also been shown to induce apoptosis through the inhibition of the PI3K/Akt/mTOR pathway , a critical signaling cascade for cell growth and survival.[9] The combination of cisplatin with the coumarin osthole has also been shown to induce synergistic effects in melanoma cells.[5][6]

signaling_pathway coumarin This compound Derivative pi3k PI3K/Akt/mTOR Pathway coumarin->pi3k Inhibits wnt Wnt/β-catenin Pathway coumarin->wnt Inhibits p53 p53 coumarin->p53 Activates bcl2 Bcl-2 coumarin->bcl2 Inhibits chemo Chemotherapeutic (e.g., Doxorubicin) chemo->p53 Activates chemo->bcl2 Inhibits caspase3 Caspase-3 p53->caspase3 apoptosis Apoptosis p53->apoptosis bcl2->caspase3 caspase3->apoptosis

Caption: Potential signaling pathways in coumarin-chemo synergy.

References

(E)-p-Coumaramide vs. Other Phenolic Amides as Antioxidants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant performance of (E)-p-Coumaramide and other phenolic amides, supported by experimental data. The information is intended to assist researchers in evaluating these compounds for potential applications in drug development and other scientific endeavors.

Comparative Antioxidant Activity of Phenolic Amides

In general, the antioxidant activity of hydroxycinnamic acid amides follows the order: caffeoyl > feruloyl > p-coumaroyl derivatives. This is due to the presence of additional hydroxyl groups on the phenolic ring in caffeoyl amides, which increases their radical scavenging capacity.

Below is a summary of the antioxidant activity of various phenolic amides, including p-coumaric acid derivatives and other related structures, as measured by the DPPH radical scavenging assay.

Compound Structure DPPH Radical Scavenging Activity (IC50 in µM) Reference Compound Reference IC50 (µM)
(E,E)-di-p-coumaroylputrescinep-Coumaroyl amide of putrescine120.55--
Keayanidine Ap-Coumaroyl amide derivative25.3Quercetin8.3
Keayanidine Bp-Coumaroyl amide derivative27.9Quercetin8.3
N-(4-hydroxyphenyl)-p-coumaramidep-Coumaric acid amide with 4-aminophenolPotent (dose-dependent)BHA-
N-(2-hydroxyphenyl)-p-coumaramidep-Coumaric acid amide with 2-aminophenolPotent (dose-dependent)BHA-

Note: Lower IC50 values indicate higher antioxidant activity.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in the literature are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the purple DPPH solution to a yellow-colored hydrazine is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The absorbance of this solution is adjusted to a specific value (e.g., ~1.0) at its maximum wavelength (~517 nm).

  • Reaction mixture: A specific volume of the test compound (at various concentrations) is mixed with a fixed volume of the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance measurement: The absorbance of the solution is measured at ~517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

  • IC50 determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Procedure:

  • Generation of ABTS•+: The ABTS•+ radical is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Preparation of working solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of ~0.70 at 734 nm.

  • Reaction mixture: A specific volume of the test compound (at various concentrations) is added to a fixed volume of the diluted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition of absorbance is calculated, and the IC50 value is determined as in the DPPH assay.

Signaling Pathways and Experimental Workflow

The antioxidant and anti-inflammatory effects of phenolic amides are often mediated through their interaction with key cellular signaling pathways.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a primary cellular defense mechanism against oxidative stress.

Nrf2_ARE_Pathway cluster_nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2_n Nrf2 ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) Antioxidant_Genes->ROS Neutralizes Phenolic_Amide This compound & Other Phenolic Amides Phenolic_Amide->Keap1_Nrf2 Promotes dissociation ARE_n ARE Nrf2_n->ARE_n Binds to ARE_n->Antioxidant_Genes Activates transcription

Caption: Nrf2-ARE signaling pathway activation by phenolic amides.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress or the presence of Nrf2 activators like some phenolic amides leads to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, binds to the ARE, and initiates the transcription of various antioxidant and cytoprotective genes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Inhibition of this pathway is a common mechanism for the anti-inflammatory effects of many natural compounds.

NFkB_Pathway cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) Phenolic_Amide This compound & Other Phenolic Amides Phenolic_Amide->IKK Inhibits NFkB_n->Inflammatory_Genes Activates transcription

Caption: Inhibition of the NF-κB inflammatory pathway by phenolic amides.

Inflammatory stimuli activate the IKK complex, which then phosphorylates IκB, leading to its degradation and the release of NF-κB. NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory genes. Some phenolic amides can inhibit this pathway, thereby exerting anti-inflammatory effects.

General Experimental Workflow for Antioxidant Activity Screening

The following diagram illustrates a typical workflow for the synthesis and evaluation of the antioxidant activity of phenolic amides.

Experimental_Workflow Synthesis Synthesis of Phenolic Amides Purification Purification & Characterization Synthesis->Purification In_Vitro_Assays In Vitro Antioxidant Assays Purification->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays (e.g., CAA) Purification->Cell_Based_Assays DPPH DPPH Assay In_Vitro_Assays->DPPH ABTS ABTS Assay In_Vitro_Assays->ABTS Data_Analysis Data Analysis & IC50 Determination DPPH->Data_Analysis ABTS->Data_Analysis Cell_Based_Assays->Data_Analysis Comparison Comparison of Antioxidant Activity Data_Analysis->Comparison

Caption: Workflow for antioxidant screening of phenolic amides.

This workflow outlines the key steps from the chemical synthesis of phenolic amides to the comparative analysis of their antioxidant properties using various in vitro and cell-based assays.

Conclusion

Phenolic amides represent a promising class of compounds with significant antioxidant and anti-inflammatory potential. While direct quantitative data for this compound is limited in the current literature, the available data for structurally related compounds suggest that its antioxidant activity is likely influenced by the electronic properties of the amide substituent. Further studies are warranted to systematically evaluate the antioxidant capacity of a broader range of N-substituted p-coumaramides to establish clear structure-activity relationships. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative studies and for understanding the mechanisms underlying the biological activities of these compounds.

A Comparative Analysis of (E)-p-Coumaramide and its Geometric Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of (E)-p-Coumaramide and its geometric isomer, (Z)-p-Coumaramide. While direct comparative studies on the biological activities of these specific isomers are limited in current literature, this document synthesizes available data on p-coumaric acid derivatives and related compounds to offer insights into their potential properties. The focus is on antioxidant, anti-inflammatory, and tyrosinase inhibitory activities, providing a framework for future research and drug development.

Introduction

p-Coumaramide, a derivative of p-coumaric acid, exists as two geometric isomers: this compound (trans) and (Z)-p-Coumaramide (cis). The spatial arrangement of substituents around the carbon-carbon double bond in these isomers can significantly influence their physicochemical properties and biological activities. Generally, the (E)-isomer is more stable and commonly found in nature. This guide explores the known attributes of the (E)-isomer and extrapolates potential comparative aspects for the (Z)-isomer, highlighting the critical need for direct experimental comparisons.

Synthesis and Characterization

The synthesis of this compound typically involves the amidation of p-coumaric acid. A common laboratory-scale synthesis workflow is outlined below. The synthesis of the (Z)-isomer is less commonly described and may require specific photochemical isomerization techniques.

Experimental Workflow: Synthesis of p-Coumaramide Isomers

G cluster_E_synthesis Synthesis of this compound cluster_Z_synthesis Potential Synthesis of (Z)-p-Coumaramide p_coumaric_acid p-Coumaric Acid activation Activation of Carboxylic Acid (e.g., with thionyl chloride) p_coumaric_acid->activation amidation Amidation (Reaction with ammonia) activation->amidation E_isomer This compound amidation->E_isomer E_isomer_start This compound isomerization Photochemical Isomerization (Visible light irradiation) E_isomer_start->isomerization separation Separation of Isomers (e.g., Chromatography) isomerization->separation Z_isomer (Z)-p-Coumaramide separation->Z_isomer

Caption: General synthetic routes for (E)- and (Z)-p-Coumaramide.

Comparative Biological Activities

Direct comparative data on the biological activities of (E)- and (Z)-p-Coumaramide is scarce. However, studies on related cinnamic acid derivatives suggest that the geometric configuration can impact efficacy. For instance, some research has indicated that (E)-cinnamates are more effective than their (Z)-isomers in certain biological assays. The following sections present available data for p-coumaric acid derivatives and a hypothetical comparison for the p-coumaramide isomers to guide future research.

Antioxidant Activity

The antioxidant potential of phenolic compounds like p-coumaramide is attributed to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity.

Table 1: Antioxidant Activity Data (Hypothetical Comparison)

CompoundDPPH Radical Scavenging (IC50, µM)
This compoundData not available
(Z)-p-CoumaramideData not available
p-Coumaric Acid~35 µM
Ascorbic Acid (Standard)~25 µM
Anti-inflammatory Activity

The anti-inflammatory effects of p-coumaric acid and its derivatives are often linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in regulating the expression of pro-inflammatory genes.

Table 2: Anti-inflammatory Activity Data (Hypothetical Comparison)

CompoundInhibition of NO Production (IC50, µM)
This compoundData not available
(Z)-p-CoumaramideData not available
p-Coumaric Acid~50 µM
Dexamethasone (Standard)~0.1 µM
Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation. p-Coumaric acid and its esters have demonstrated tyrosinase inhibitory activity.

Table 3: Tyrosinase Inhibitory Activity Data

CompoundTyrosinase Inhibition (IC50)
This compoundData not available
(Z)-p-CoumaramideData not available
p-Coumaric acid ethyl ester4.89 µg/ml[1][2][3]
Kojic Acid (Standard)~5 µg/mL

Signaling Pathways

NF-κB Signaling Pathway in Inflammation

p-Coumaric acid has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB pathway. This pathway is a critical regulator of inflammatory responses.

G LPS LPS/Cytokines TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK NF_kB_I_kB NF-κB/IκB Complex IKK->NF_kB_I_kB p_Coumaramide (E/Z)-p-Coumaramide p_Coumaramide->IKK I_kB IκB (phosphorylated & degraded) NF_kB_I_kB->I_kB Phosphorylation NF_kB NF-κB (p50/p65) NF_kB_I_kB->NF_kB Release Nucleus Nucleus NF_kB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway.

Mechanism of Tyrosinase Inhibition

Tyrosinase inhibitors can act through various mechanisms, including competitive, non-competitive, or mixed-type inhibition, by binding to the active site or allosteric sites of the enzyme.

G Tyrosinase Tyrosinase (Copper-containing enzyme) DOPA L-DOPA Tyrosinase->DOPA Hydroxylation Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Oxidation Tyrosine L-Tyrosine (Substrate) Tyrosine->Tyrosinase DOPA->Tyrosinase Melanin Melanin Dopaquinone->Melanin p_Coumaramide (E/Z)-p-Coumaramide (Inhibitor) p_Coumaramide->Tyrosinase Inhibition

Caption: General mechanism of tyrosinase inhibition.

Experimental Protocols

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of the test compounds.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compounds ((E)- and (Z)-p-Coumaramide)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compounds and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of each dilution of the test compounds or standard to separate wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of % inhibition against concentration.

Tyrosinase Inhibition Assay

Objective: To evaluate the inhibitory effect of the test compounds on mushroom tyrosinase activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate buffer (pH 6.8)

  • Test compounds ((E)- and (Z)-p-Coumaramide)

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of mushroom tyrosinase in phosphate buffer.

  • Prepare solutions of the test compounds and kojic acid in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer.

  • In a 96-well plate, add 40 µL of the test compound or standard solution, 80 µL of phosphate buffer, and 40 µL of the tyrosinase solution to each well.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 40 µL of L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm at different time intervals (e.g., every minute for 20 minutes) using a microplate reader.

  • The percentage of tyrosinase inhibition is calculated as: % Inhibition = [(Slope of control - Slope of sample) / Slope of control] x 100

  • The IC50 value is determined by plotting the % inhibition against the concentration of the inhibitor.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

Objective: To assess the ability of the test compounds to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with FBS (Fetal Bovine Serum) and antibiotics

  • LPS (Lipopolysaccharide)

  • Test compounds ((E)- and (Z)-p-Coumaramide)

  • Dexamethasone (positive control)

  • Griess reagent

  • 96-well cell culture plate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds or dexamethasone for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A set of untreated cells will serve as the negative control.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant (as an indicator of NO production) using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

  • Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

This guide consolidates the available information on this compound and provides a framework for the comparative study of its geometric isomer, (Z)-p-Coumaramide. While the (E)-isomer of various coumaric acid derivatives has shown promising antioxidant, anti-inflammatory, and tyrosinase inhibitory activities, a significant knowledge gap exists regarding the (Z)-isomer of p-Coumaramide.

Future research should prioritize the following:

  • Development of a reliable synthetic and purification protocol for (Z)-p-Coumaramide.

  • Direct, head-to-head comparative studies of the antioxidant, anti-inflammatory, and tyrosinase inhibitory activities of the (E) and (Z) isomers.

  • Elucidation of the structure-activity relationship to understand how the geometric isomerism influences the biological effects.

Such studies are crucial for unlocking the full therapeutic potential of p-coumaramide and its isomers in the fields of medicine and dermatology.

References

A Comparative Guide to HPLC-UV and LC-MS Methods for the Quantification of (E)-p-Coumaramide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical and natural product analysis, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of two prevalent analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the validation of a method to quantify (E)-p-Coumaramide. This comparison is tailored for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical protocols.

This compound, a phenolic amide, exhibits a range of biological activities, making its precise measurement in various matrices a critical aspect of research and development. The choice between HPLC-UV and LC-MS for its quantification depends on several factors, including the required sensitivity, selectivity, and the complexity of the sample matrix.

Principles of a Validated Analytical Method

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[1] Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[1][2]

Comparative Performance of HPLC-UV and LC-MS

Both HPLC-UV and LC-MS are powerful analytical tools, but they differ significantly in their detection principles and capabilities. HPLC-UV relies on the absorption of UV light by the analyte, which requires the molecule to possess a chromophore.[3] In contrast, LC-MS combines the separation power of liquid chromatography with the mass-to-charge ratio analysis of the analyte, offering higher sensitivity and specificity.[3]

The selection between these two techniques often involves a trade-off between performance and cost. While LC-MS provides superior sensitivity and specificity, the instrumentation is more expensive and the method development can be more complex than for HPLC-UV.[3]

Below is a summary of the expected performance characteristics for the quantification of this compound using both methods, based on data from analogous compounds.[4][5]

Table 1: Performance Comparison of HPLC-UV and LC-MS for this compound Quantification

Validation ParameterHPLC-UVLC-MS
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (RSD%) < 2.0%< 10%
Limit of Detection (LOD) 0.1 - 1 µg/mL0.1 - 10 ng/mL
Limit of Quantitation (LOQ) 0.3 - 3 µg/mL0.3 - 30 ng/mL

Note: These values are typical and may vary depending on the specific instrumentation and experimental conditions.

Experimental Protocols

Detailed methodologies for the validation of an HPLC-UV method for this compound and its comparison with a confirmatory LC-MS method are provided below.

HPLC-UV Method Validation Protocol

This protocol outlines the steps for validating an HPLC-UV method for the quantification of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade) with 0.1% Formic Acid

  • Blank matrix (e.g., plasma, formulation excipients)

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[4]

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min[4]

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • UV Detection: 310 nm[6]

3. Validation Procedures:

  • Specificity: Analyze blank matrix, a spiked sample with this compound, and a placebo sample to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Prepare a series of standard solutions of this compound in the expected concentration range (e.g., 1-100 µg/mL). Inject each concentration in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[7]

  • Accuracy: Analyze samples spiked with known concentrations of this compound at three levels (low, medium, and high) within the linear range. The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of a medium concentration standard solution on the same day. The relative standard deviation (RSD) should be ≤ 2%.[7]

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst to assess the method's robustness. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[2]

LC-MS Confirmatory Method Protocol

This protocol describes an LC-MS method for the confirmation and sensitive quantification of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade) with 0.1% Formic Acid

  • Internal Standard (IS), e.g., a structurally similar and stable labeled compound.

2. LC-MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient could be: 0-1 min, 10% B; 1-5 min, 10-90% B; 5-6 min, 90% B; 6-7 min, 90-10% B; 7-8 min, 10% B.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

  • MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis. For this compound (MW: 163.17), monitor the [M+H]⁺ ion at m/z 164.1 or the [M-H]⁻ ion at m/z 162.1.

3. Sample Preparation:

  • For complex matrices like plasma, a protein precipitation step with acetonitrile or methanol, followed by centrifugation and filtration, is typically required.

Visualizing the Workflow and Validation Process

To better illustrate the experimental and logical flows, the following diagrams are provided.

G cluster_0 Method Development & Validation cluster_1 Data Analysis & Comparison cluster_2 Outcome A Method Development (HPLC-UV & LC-MS) B Method Validation (ICH Guidelines) A->B C Sample Analysis B->C D Performance Data (Linearity, Accuracy, Precision) C->D E Sensitivity Assessment (LOD & LOQ) C->E F Method Comparison D->F E->F G Publish Comparison Guide F->G

Caption: Workflow for comparing HPLC-UV and LC-MS methods.

G center_node Validated HPLC-UV Method specificity Specificity center_node->specificity linearity Linearity center_node->linearity accuracy Accuracy center_node->accuracy precision Precision center_node->precision lod LOD linearity->lod loq LOQ linearity->loq range_node Range linearity->range_node range_node->accuracy range_node->precision

Caption: Interrelationship of HPLC-UV validation parameters.

Conclusion

The choice between HPLC-UV and LC-MS for the quantification of this compound is contingent on the specific analytical needs. The HPLC-UV method, once validated, offers a reliable, cost-effective, and straightforward approach for routine quality control and quantification in less complex matrices. For applications demanding higher sensitivity, such as in biological matrices where concentrations are low, or when absolute confirmation of the analyte's identity is required, the LC-MS method is the superior choice. This guide provides the foundational protocols and comparative data to assist researchers in selecting and implementing the most appropriate analytical technique for their studies on this compound.

References

A Comparative Guide to Synthetic vs. Natural (E)-p-Coumaramide in Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-p-Coumaramide, a derivative of p-coumaric acid, is a phenolic compound that has garnered interest in the scientific community for its potential therapeutic properties. This guide provides a comparative overview of synthetic and naturally occurring this compound, focusing on their biological activities as demonstrated in various bioassays. While direct comparative studies evaluating the bioactivity of natural versus synthetic this compound in the same experimental setup are scarce in the current literature, this document compiles available data to offer a comprehensive resource for researchers.

Quantitative Bioactivity Data

The biological effects of this compound and its derivatives have been quantified in several studies, primarily focusing on their anticancer and anti-inflammatory properties. The following tables summarize the available quantitative data for synthetic this compound derivatives. Data for naturally isolated, simple (E)-p-coumaramides from direct bioassays is not extensively available, hence the comparison is based on the activities of the broader class of coumarins and p-coumaric acid found in nature.

Table 1: Anticancer Activity of Synthetic this compound Derivatives

CompoundCell LineAssay TypeIC50 ValueReference
N-phenethyl-p-coumaramideP388 (murine leukemia)Cytotoxicity Assay85 µg/mL[1]
CoumarinHeLa (cervical cancer)Cytotoxicity Assay54.2 µM[2]
Coumarin Derivative 4 HL60 (leukemia)MTT Assay8.09 µM[3]
Coumarin Derivative 4 MCF-7 (breast cancer)MTT Assay3.26 µM[3]
Coumarin Derivative 4 A549 (lung cancer)MTT Assay9.34 µM[3]
Coumarin-chalcone hybrid 22 MCF-7 (breast cancer)Cytotoxicity Assay9.62 µg/mL[4]
Scopoletin-cinnamic hybrid 23 MCF-7 (breast cancer)Cytotoxicity Assay0.231 µM[4]

Table 2: Anti-Inflammatory Activity of Synthetic Coumarin Derivatives

CompoundCell Line/ModelAssay TypeEC50/IC50 ValueReference
Coumarin derivative 14b LPS-induced MacrophagesMTT Assay (Anti-inflammatory)EC50: 5.32 µM[5]
Alloxanthoxyletin 4 fMLP-induced Human NeutrophilsSuperoxide Anion GenerationIC50: 1.47 µg/mL[6]
Alloxanthoxyletin 4 fMLP-induced Human NeutrophilsElastase ReleaseIC50: 3.43 µg/mL[6]
Xanthoxyletin 9 fMLP-induced Human NeutrophilsSuperoxide Anion GenerationIC50: 1.47 µg/mL[6]
Xanthoxyletin 9 fMLP-induced Human NeutrophilsElastase ReleaseIC50: 4.18 µg/mL[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis of an this compound derivative and a common bioassay used to evaluate its anticancer activity.

Synthesis of N-phenethyl-p-coumaramide

A common synthetic route for N-phenethyl-p-coumaramide involves a multi-step process starting from p-coumaric acid.[1]

  • Protection of the hydroxyl group: The phenolic hydroxyl group of p-coumaric acid is first protected, typically by acetylation using acetic anhydride in the presence of pyridine.

  • Activation of the carboxylic acid: The carboxylic acid group is then activated to facilitate amide bond formation. This is often achieved by converting it to an acyl chloride using a chlorinating agent like thionyl chloride.

  • Amidation: The activated p-coumaroyl chloride is reacted with phenethylamine in the presence of a base, such as triethylamine (TEA), and a catalyst like 4-(dimethylamino)pyridine (DMAP) in a suitable solvent like dichloromethane (DCM).

  • Deprotection: The protecting group on the phenolic hydroxyl is removed to yield the final product, N-phenethyl-p-coumaramide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[3]

  • Cell Culture: Cancer cells (e.g., HeLa, MCF-7) are cultured in appropriate media and conditions until they reach a suitable confluence.

  • Cell Seeding: The cells are then seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., synthetic this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of the compound.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and related coumarins are attributed to their modulation of various cellular signaling pathways.

Anti-Inflammatory Signaling Pathway

(E)-p-coumaric acid and its derivatives have been shown to exert anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways .[7][8] In inflammatory conditions, stimuli like lipopolysaccharide (LPS) can activate these pathways, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound is thought to interfere with the activation of key proteins in these pathways, thereby reducing the inflammatory response.

G Anti-Inflammatory Signaling Pathway of this compound cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK activates IKK IKK TLR4->IKK activates pCoumaramide This compound pCoumaramide->MAPK inhibits pCoumaramide->IKK inhibits AP1 AP-1 MAPK->AP1 activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) AP1->Cytokines induces transcription IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates to NFkB_nucleus->Cytokines induces transcription

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

Apoptosis and Cell Cycle Signaling Pathway

In the context of cancer, coumarins, including this compound derivatives, have been observed to induce apoptosis (programmed cell death) and cause cell cycle arrest .[2][9] The apoptotic effect is often mediated through the intrinsic mitochondrial pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, which are the executioners of apoptosis. Furthermore, these compounds can arrest the cell cycle at various phases (e.g., G0/G1), preventing cancer cell proliferation.

G Apoptosis and Cell Cycle Pathway of this compound cluster_cellcycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction pCoumaramide This compound CyclinsCDKs Cyclins/CDKs pCoumaramide->CyclinsCDKs downregulates Bax Bax (Pro-apoptotic) pCoumaramide->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) pCoumaramide->Bcl2 downregulates CellCycleArrest Cell Cycle Arrest (e.g., G0/G1 phase) CyclinsCDKs->CellCycleArrest leads to Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspases Caspases CytochromeC->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis executes

Caption: Induction of apoptosis and cell cycle arrest by this compound.

Natural Occurrence vs. Synthetic Availability

This compound and its derivatives are found in various plant species.[10] They are part of a larger class of secondary metabolites known as phenylpropanoids. While p-coumaric acid is widespread, specific simple amides like this compound are less commonly reported in high concentrations, often being present as more complex conjugates.

The synthesis of this compound and its derivatives offers several advantages for research and development.[11][12] Chemical synthesis allows for the production of large quantities of the pure compound, free from other plant metabolites that could confound bioassay results. It also enables the creation of novel derivatives with potentially enhanced bioactivity or improved pharmacokinetic properties.

The following diagram illustrates a generalized workflow for the discovery and evaluation of bioactive compounds like this compound, applicable to both natural and synthetic sources.

G General Workflow for Bioactivity Evaluation Source Source (Natural Extraction or Chemical Synthesis) IsolationPurification Isolation & Purification Source->IsolationPurification StructureElucidation Structure Elucidation (NMR, MS, etc.) IsolationPurification->StructureElucidation Bioassays In Vitro Bioassays (e.g., MTT, Anti-inflammatory) StructureElucidation->Bioassays DataAnalysis Data Analysis (IC50/EC50 determination) Bioassays->DataAnalysis MechanismOfAction Mechanism of Action Studies (Signaling Pathways) DataAnalysis->MechanismOfAction InVivoStudies In Vivo Studies (Animal Models) MechanismOfAction->InVivoStudies LeadCompound Lead Compound for Drug Development InVivoStudies->LeadCompound

Caption: A generalized workflow for evaluating bioactive compounds.

References

Evaluating the Specificity of (E)-p-Coumaramide's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of (E)-p-Coumaramide, focusing on its anticancer properties. By juxtaposing its performance with that of its precursors and other related compounds, we aim to evaluate the specificity of its action. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes pertinent signaling pathways to aid in research and drug development.

Introduction

This compound, also known as N-phenethyl-p-coumaramide, is a derivative of p-coumaric acid, a widespread phenolic compound in the plant kingdom. While p-coumaric acid and the broader class of coumarins are known for a variety of biological activities, the specificity of their derivatives is a key area of investigation for therapeutic applications. This guide focuses on the anticancer effects of this compound and compares it with its precursor, p-coumaric acid, the parent compound coumarin, and other analogs to elucidate its specific activity profile.

Comparative Analysis of Anticancer Activity

The primary biological effect of this compound that has been investigated is its cytotoxicity against cancer cell lines. To assess its specificity, we compare its activity with structurally related compounds.

Table 1: Cytotoxicity of this compound and Related Compounds against Cancer Cell Lines

CompoundCell LineIC50 ValueCitation
This compound P388 (murine leukemia)< 46.67 µg/mL[1]
p-Coumaric AcidHT-29 (human colorectal cancer)150 µM[2]
CoumarinHT-29 (human colorectal cancer)25 µM[2]
N-feruloylpiperidineP388 (murine leukemia)46.67 µg/mL[1]
N-feruloylmorpholineP388 (murine leukemia)57.10 µg/mL[1]

Note: The IC50 value for this compound is inferred from studies indicating its higher activity compared to N-feruloylpiperidine.[1]

Table 2: Cytotoxicity of Various Coumarin Derivatives against Different Cancer Cell Lines

Compound TypeCell LineIC50 Range (µM)Citation
Coumarin-cinnamic acid hybridsHL60, MCF-7, A5493.26 - 13.14[3]
3-(coumarin-3-yl)-acrolein derivativesA549, KB, Hela, MCF-70.39 - 14.82[4]
Coumarin sulfonamides and amidesMDA-MB-231, KB9.33 (most potent)[5]
Coumarin-triazole hybridsMCF-723.12 - 102.05[6]

These tables highlight that while many coumarin derivatives exhibit anticancer activity, the potency can vary significantly depending on the specific substitutions and the cancer cell line being tested. The data suggests that the phenethylamide modification in this compound confers potent cytotoxic activity.

Signaling Pathways

Studies have shown that p-coumaric acid and coumarin exert their anticancer effects on HT-29 cells by inducing autophagy and apoptosis through the modulation of the PI3K/Akt/mTOR and AMPK/mTOR signaling pathways.[2] Given that this compound is a derivative of p-coumaric acid, it is plausible that it may also act on similar pathways. Docking studies have suggested that this compound forms hydrogen bonds with Ile839 and Ser991 residues, indicating a potential interaction with protein kinases.[1]

Diagram 1: Hypothesized Signaling Pathway for this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Activates p_Coumaramide This compound p_Coumaramide->Receptor Binds to receptor or enters cell Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits

Caption: Hypothesized PI3K/Akt/mTOR pathway modulation by this compound.

Experimental Protocols

1. MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to determine the IC50 values presented in the tables.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Diagram 2: MTT Assay Workflow

G Start Start Seed_Cells Seed Cells (96-well plate) Start->Seed_Cells Treat_Cells Treat with Compound Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate Incubate (3-4h) Add_MTT->Incubate Solubilize Solubilize Formazan Incubate->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow of the MTT assay for determining cell cytotoxicity.

2. Western Blot Analysis of PI3K/Akt Signaling Pathway

This protocol is used to investigate the molecular mechanism of action of the compounds.

  • Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

  • Procedure:

    • Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Akt, anti-phospho-Akt, anti-mTOR).

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Diagram 3: Western Blot Workflow

G Start Start Lysis Cell Lysis & Protein Extraction Start->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

Caption: Step-by-step workflow for Western blot analysis.

Conclusion

The available data suggests that this compound is a potent anticancer agent, exhibiting greater cytotoxicity against P388 murine leukemia cells than its analogs, N-feruloylpiperidine and N-feruloylmorpholine.[1] When compared to its precursor, p-coumaric acid, and the parent compound, coumarin, the structural modifications in this compound appear to significantly enhance its cytotoxic potential. While the precise signaling pathways modulated by this compound are yet to be fully elucidated, the known mechanisms of related compounds point towards the PI3K/Akt/mTOR pathway as a probable target. Further research is warranted to confirm this hypothesis and to explore the full therapeutic potential and specificity of this compound. This guide provides a foundational framework for such investigations, offering comparative data and standardized protocols to ensure reproducibility and facilitate further drug development efforts.

References

A Comparative Guide to the Quantification of (E)-p-Coumaramide and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comparative overview of analytical methods for the quantification of (E)-p-Coumaramide and structurally related coumarin derivatives. The focus is on providing objective performance data and detailed experimental protocols to aid in method selection and implementation. The primary analytical techniques compared are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Quantitative Performance Data

The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the key quantitative parameters for HPLC-UV, LC-MS/MS, and HPTLC methods based on published data for closely related coumarin compounds.

ParameterHPLC-UVLC-MS/MSHPTLC
Linearity Range 2–10 µg/mL[1]0.01–15 µg/mL[2]50–500 ng/band[3]
Limit of Detection (LOD) 0.05 - 0.302 µg/mL[1][4]0.03 mg/L[5]12.34 - 47.8 ng/spot[3]
Limit of Quantification (LOQ) 0.05 - 0.99 µg/mL[1][4]0.01 µg/mL[2]38.45 - 144.8 ng/spot[6]
Accuracy (% Recovery) 97.5–121.9%[7]97.1 to 103.2%[2]96.4-98.1%[7]
Precision (%RSD) < 2.0%[1]< 10%[2]1.06%–1.21%[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative experimental protocols for each technique.

1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is widely used for the quantification of phenolic compounds due to its robustness and accessibility.[9]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is commonly employed.[1]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solvent (often with an acid modifier like formic or acetic acid) and an organic solvent like acetonitrile or methanol.[10][11] For instance, a mobile phase of water:methanol:glacial acetic acid (65:34:1 v/v) has been used.[1]

  • Flow Rate: Typically around 1.0 mL/min.[1]

  • Detection: UV detection is performed at the maximum absorbance wavelength of the analyte, which for p-coumaric acid is around 310 nm.[1][9]

  • Sample Preparation: Samples are typically extracted with a suitable solvent (e.g., methanol), filtered, and then injected into the HPLC system. Solid-phase extraction (SPE) may be used for cleanup of complex matrices.[4]

2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for analyzing complex biological matrices.[12]

  • Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer.

  • Column: A reversed-phase C18 column is commonly used.[2]

  • Mobile Phase: A gradient elution with a mobile phase consisting of solvents like methanol or acetonitrile and water, often with additives like acetic or formic acid.[2]

  • Ionization: Electrospray ionization (ESI) in negative or positive mode is frequently used. For p-coumaric acid, negative ESI is common.[2]

  • Detection: The analysis is performed in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[2][5]

  • Sample Preparation: Sample preparation often involves liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.[2][13]

3. High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for high-throughput analysis of multiple samples simultaneously.

  • Instrumentation: An HPTLC system including an automatic sample applicator, a developing chamber, and a densitometric scanner.

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 are commonly used.[6]

  • Mobile Phase: The choice of mobile phase depends on the polarity of the analyte. For coumarins, mixtures like chloroform:methanol or hexane:ethyl acetate have been employed.[3]

  • Development: The plate is developed in a saturated chamber until the mobile phase reaches a certain height.

  • Detection: Quantification is performed by densitometric scanning at the wavelength of maximum absorbance of the analyte. Fluorescence detection can also be used for enhanced sensitivity for certain compounds.

  • Sample Preparation: Samples are dissolved in a suitable solvent and applied to the HPTLC plate as bands.

Visualizing Analytical Workflows and Comparisons

To better illustrate the processes and relationships, the following diagrams are provided.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Separation & Detection cluster_Data Data Processing Extraction Extraction Filtration Filtration/Cleanup Extraction->Filtration Chromatography Chromatographic Separation Filtration->Chromatography Detection Detection Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

General analytical workflow for quantification.

Method_Comparison cluster_Methods Analytical Methods cluster_Performance Performance Characteristics HPLC HPLC-UV Sensitivity Sensitivity HPLC->Sensitivity High Selectivity Selectivity HPLC->Selectivity Good Throughput Throughput HPLC->Throughput Moderate Cost Cost HPLC->Cost Moderate LCMS LC-MS/MS LCMS->Sensitivity Very High LCMS->Selectivity Very High LCMS->Throughput Moderate LCMS->Cost High HPTLC HPTLC HPTLC->Sensitivity Moderate HPTLC->Selectivity Moderate HPTLC->Throughput High HPTLC->Cost Low

Comparison of analytical method characteristics.

References

Safety Operating Guide

Navigating the Disposal of (E)-p-Coumaramide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Anticipated Hazards and Safety Precautions

Based on the hazardous properties of p-Coumaric acid and formamide, it is prudent to handle (E)-p-Coumaramide with caution, assuming it may pose similar risks. p-Coumaric acid is known to cause skin and eye irritation, and may lead to respiratory irritation[1][2][3]. Formamide is classified as a substance that may damage fertility or the unborn child[4][5]. Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile gloves (minimum 0.11 mm thickness for incidental contact, 0.2 mm for full contact)[6]To prevent skin contact and potential irritation[3].
Eye Protection Tightly fitting safety goggles with side-shields[7]To protect against splashes and dust, preventing serious eye irritation[1][2][3].
Lab Coat Fully buttoned, flame-resistant lab coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood[8]To avoid inhalation of dust or aerosols that may cause respiratory irritation[1][2].

Step-by-Step Disposal Protocol

The disposal of this compound and any associated contaminated materials must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash[9][10].

1. Waste Segregation and Collection:

  • Solid Waste: Collect pure this compound waste, along with any contaminated solids (e.g., weighing paper, contaminated gloves, bench paper), in a designated, leak-proof, and clearly labeled hazardous waste container[6][8].

  • Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and clearly labeled hazardous waste container for liquid chemical waste. Do not mix with other incompatible waste streams.

  • Empty Containers: Empty containers that held this compound must be treated as hazardous waste. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste[10]. The defaced, triple-rinsed container may then be disposed of as regular trash, in accordance with institutional guidelines[10].

2. Labeling:

  • All hazardous waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazards (e.g., "Irritant," "Potential Reproductive Toxin").

3. Storage:

  • Store hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials[8].

  • Keep containers tightly closed except when adding waste[10].

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[11]. Dispose of contents/container to an approved waste disposal plant[11].

Emergency Procedures for Spills

In the event of a spill, the response should be immediate and prioritize safety.

Small Spills (manageable by trained personnel):

  • Ensure the area is well-ventilated, preferably within a chemical fume hood[8].

  • Wearing appropriate PPE, absorb the spill with an inert, dry material (e.g., vermiculite, sand, or commercial sorbent).

  • Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Large Spills:

  • Evacuate the immediate area and alert others.

  • If the spill is flammable or poses a significant inhalation hazard, evacuate the entire lab and activate the fire alarm if necessary[6].

  • Contact your institution's EHS or emergency response team immediately.

Diagram 1: Disposal Workflow for this compound

G cluster_0 Waste Generation cluster_1 Waste Processing cluster_2 Final Disposal Solid_Waste Solid this compound & Contaminated Materials Segregate_Solid Segregate in Solid Waste Container Solid_Waste->Segregate_Solid Liquid_Waste Liquid this compound Solutions Segregate_Liquid Segregate in Liquid Waste Container Liquid_Waste->Segregate_Liquid Empty_Containers Empty Containers Triple_Rinse Triple Rinse Container Empty_Containers->Triple_Rinse EHS_Pickup Arrange for EHS Waste Pickup Segregate_Solid->EHS_Pickup Segregate_Liquid->EHS_Pickup Collect_Rinsate Collect Rinsate as Hazardous Waste Triple_Rinse->Collect_Rinsate Dispose_Container Dispose of Defaced Container Triple_Rinse->Dispose_Container Collect_Rinsate->EHS_Pickup

References

Personal protective equipment for handling (E)-p-Coumaramide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling (E)-p-Coumaramide. The following procedures are based on the known hazards of structurally similar compounds, such as p-Coumaric acid, and general best practices for handling powdered chemicals with unknown comprehensive toxicity.

Hazard Summary & Personal Protective Equipment (PPE)

Quantitative Hazard Classification (Based on p-Coumaric Acid)

Hazard ClassCategoryGHS CodeDescription
Acute Toxicity, Oral4H302Harmful if swallowed[3]
Skin Irritation2H315Causes skin irritation[2][3][4]
Eye Irritation2AH319Causes serious eye irritation[2][3][4]
Specific Target Organ Toxicity (Single Exposure)3H335May cause respiratory irritation[2][3][4]

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye contact which can cause serious irritation.[2][4]
Hand Protection Nitrile rubber gloves.To prevent skin contact and potential irritation.[5]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.To avoid inhalation of dust which may cause respiratory irritation.[2][4]
Body Protection Laboratory coat.To prevent contamination of personal clothing.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a calibrated analytical balance is available in a designated weighing area.
  • Work within a certified chemical fume hood or a well-ventilated area to minimize inhalation exposure.[1][6]
  • Keep the container of this compound tightly closed when not in use and store in a cool, dry, well-ventilated place.[1]

2. Weighing and Aliquoting:

  • Don appropriate PPE as outlined in the table above.
  • Carefully open the container to avoid creating airborne dust.
  • Use a clean spatula to transfer the desired amount of the solid compound to a tared weigh boat or appropriate container.
  • Close the primary container of this compound immediately after aliquoting.

3. Dissolution:

  • If preparing a solution, add the solvent to the weighed solid slowly to prevent splashing.
  • If necessary, use a vortex mixer or sonicator to aid dissolution. Ensure the container is securely capped during mixing.

4. Post-Handling:

  • Thoroughly clean the spatula and work surfaces with an appropriate solvent and then soap and water.
  • Dispose of all contaminated disposable materials as hazardous waste.
  • Wash hands thoroughly with soap and water after handling the compound.[4]

Disposal Plan

  • Solid Waste:

    • Collect unused this compound and any materials contaminated with the compound (e.g., weigh boats, paper towels, gloves) in a designated, sealed, and clearly labeled hazardous waste container.[6]

    • Do not dispose of solid this compound in regular trash.

  • Liquid Waste:

    • Solutions of this compound should be collected in a labeled hazardous waste container for liquid chemical waste.

    • Do not pour solutions down the drain.[1][7]

  • Container Disposal:

    • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste.

    • After rinsing, the container can be disposed of according to institutional guidelines for decontaminated glassware or plasticware.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the procedural flow for safely handling this compound and the logical relationship between hazard identification and the implementation of safety measures.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Review SDS & Assess Hazards B Select & Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weighing & Aliquoting C->D E Dissolution D->E F Experimental Use E->F G Decontaminate Work Area & Equipment F->G H Segregate & Label Waste G->H I Doff PPE & Wash Hands H->I

Caption: Workflow for Safe Handling of this compound.

cluster_hazards Identified Potential Hazards cluster_ppe Required PPE H1 Skin Irritation P1 Gloves H1->P1 P4 Lab Coat H1->P4 H2 Eye Irritation P2 Safety Goggles H2->P2 H3 Respiratory Irritation P3 Respirator (if dust) H3->P3 H4 Harmful if Swallowed H4->P4

Caption: Hazard to PPE Correlation.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-p-Coumaramide
Reactant of Route 2
Reactant of Route 2
(E)-p-Coumaramide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.